molecular formula C11H21N3O6 B1207537 DHMPA CAS No. 77625-76-4

DHMPA

Cat. No.: B1207537
CAS No.: 77625-76-4
M. Wt: 291.30 g/mol
InChI Key: FMWUTCUMQJNBJE-UHFFFAOYSA-N
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Description

from Micromonospora;  structure given in first source

Properties

CAS No.

77625-76-4

Molecular Formula

C11H21N3O6

Molecular Weight

291.30 g/mol

IUPAC Name

2,6-diamino-7-(1-carboxyethylamino)-2-(hydroxymethyl)-7-oxoheptanoic acid

InChI

InChI=1S/C11H21N3O6/c1-6(9(17)18)14-8(16)7(12)3-2-4-11(13,5-15)10(19)20/h6-7,15H,2-5,12-13H2,1H3,(H,14,16)(H,17,18)(H,19,20)

InChI Key

FMWUTCUMQJNBJE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCC(CO)(C(=O)O)N)N

Synonyms

DHMPA
N-(2,6-diamino-6-hydroxymethylpimelyl)alanine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Medroxyprogesterone Acetate (MPA): Metabolism, Signaling, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (MPA) is a synthetic progestin with wide applications in contraception and hormone replacement therapy. Its biological effects are multifaceted, stemming from its complex metabolism and its ability to interact with multiple steroid hormone receptors. This technical guide provides a comprehensive overview of the core mechanisms of MPA, focusing on its metabolic pathways, the signaling cascades it initiates, and detailed experimental protocols for its study. A key focus is the clarification that while MPA undergoes extensive metabolism, 5α-reduction to 5α-dihydro-medroxyprogesterone acetate (DHMPA) is not a primary metabolic route. Instead, the biological activities of MPA are predominantly mediated by the parent compound through the progesterone, androgen, and glucocorticoid receptors.

Chemical Properties of Medroxyprogesterone Acetate

MPA is a derivative of progesterone, chemically designated as (6α)-17-(acetyloxy)-6-methylpregn-4-ene-3,20-dione. Its structure is characterized by a methyl group at the C6α position and an acetoxy group at the C17α position, which increase its progestational activity and oral bioavailability compared to progesterone.

PropertyValue
Molecular Formula C24H34O4
Molecular Weight 386.52 g/mol
CAS Number 71-58-9
IUPAC Name [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Metabolism of Medroxyprogesterone Acetate

The metabolism of MPA is extensive and primarily occurs in the liver. The major metabolic pathway involves hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP3A4. This is followed by conjugation, leading to the formation of water-soluble metabolites that are excreted in the urine.

The Role of 5α-Reductase in MPA Metabolism

Contrary to the metabolism of endogenous progesterone, 5α-reduction is not a significant metabolic pathway for MPA. Studies have shown that MPA can even decrease the activity of 5α-reductase in the liver of rats[1]. Furthermore, MPA did not affect 5α-reductase activity in skin preparations[2]. This indicates that the formation of 5α-dihydro-medroxyprogesterone acetate (this compound) is minimal, and this metabolite is not considered to play a major role in the overall biological effects of MPA.

Primary Metabolic Pathway: Hydroxylation and Conjugation

The primary route of MPA metabolism is hydroxylation at various positions on the steroid nucleus, followed by conjugation with glucuronic acid.

MPA_Metabolism MPA Medroxyprogesterone Acetate (MPA) Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 6β-hydroxy-MPA, 2β-hydroxy-MPA) MPA->Hydroxylated_Metabolites CYP3A4 (Liver) Conjugated_Metabolites Glucuronide and Sulfate Conjugates Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Excretion Urinary Excretion Conjugated_Metabolites->Excretion

Caption: Primary metabolic pathway of Medroxyprogesterone Acetate (MPA).

Pharmacokinetics of Medroxyprogesterone Acetate

The pharmacokinetic profile of MPA varies depending on the route of administration.

ParameterOral AdministrationIntramuscular Injection
Absorption Rapidly absorbedSlow and sustained release
Bioavailability Increases with foodHigh
Plasma Protein Binding ~90% (primarily to albumin)~90% (primarily to albumin)
Metabolism Extensive first-pass metabolism in the liverMetabolized in the liver
Elimination Half-life Approximately 50 hoursLong, with detectable levels for months
Excretion Primarily in urine as metabolitesPrimarily in urine as metabolites

Signaling Pathways of Medroxyprogesterone Acetate

MPA exerts its biological effects by binding to and modulating the activity of several steroid hormone receptors, including the progesterone receptor (PR), the androgen receptor (AR), and the glucocorticoid receptor (GR).

Progesterone Receptor (PR) Signaling

As a potent progestin, the primary mechanism of action of MPA is through the activation of the progesterone receptor. This interaction is responsible for its contraceptive and therapeutic effects in gynecological disorders.

PR_Signaling MPA MPA PR Progesterone Receptor (PR) MPA->PR MPA_PR_complex MPA-PR Complex PR->MPA_PR_complex Binding and HSP dissociation HSP Heat Shock Proteins Dimerization Dimerization MPA_PR_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation PRE Progesterone Response Element (PRE) Nucleus->PRE Binding Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Biological_Effects Biological Effects (e.g., endometrial changes, ovulation inhibition) Gene_Transcription->Biological_Effects

Caption: MPA signaling through the Progesterone Receptor (PR).

Androgen Receptor (AR) Signaling

MPA exhibits significant androgenic activity by binding to and activating the androgen receptor. This can lead to androgenic side effects but may also contribute to some of its therapeutic effects.

AR_Signaling MPA MPA AR Androgen Receptor (AR) MPA->AR MPA_AR_complex MPA-AR Complex AR->MPA_AR_complex Binding and HSP dissociation HSP Heat Shock Proteins Dimerization Dimerization MPA_AR_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binding Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Biological_Effects Androgenic Effects Gene_Transcription->Biological_Effects

Caption: MPA signaling through the Androgen Receptor (AR).

Glucocorticoid Receptor (GR) Signaling

MPA also has glucocorticoid activity, which can influence various physiological processes.

GR_Signaling MPA MPA GR Glucocorticoid Receptor (GR) MPA->GR MPA_GR_complex MPA-GR Complex GR->MPA_GR_complex Binding and HSP dissociation HSP Heat Shock Proteins Dimerization Dimerization MPA_GR_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Nucleus->GRE Binding Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Biological_Effects Glucocorticoid Effects Gene_Transcription->Biological_Effects

Caption: MPA signaling through the Glucocorticoid Receptor (GR).

Experimental Protocols

Quantification of Medroxyprogesterone Acetate in Plasma by LC-MS/MS

This protocol describes a sensitive method for the quantification of MPA in human plasma.

Objective: To determine the concentration of MPA in plasma samples.

Methodology:

  • Sample Preparation:

    • To 1.0 mL of human plasma, add an internal standard (e.g., megestrol acetate).

    • Perform liquid-liquid extraction with a non-polar solvent such as n-hexane or pentane.

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 3 µm).

      • Mobile Phase: A mixture of methanol and 0.1% formic acid in water (e.g., 72:28 v/v).

      • Flow Rate: 0.2 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Selected Reaction Monitoring (SRM).

      • Monitor the precursor-to-product ion transitions for MPA (e.g., m/z 387.4 -> 327.4) and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of MPA in blank plasma.

    • Calculate the concentration of MPA in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Expected Results: The method should provide a linear calibration curve over the desired concentration range (e.g., 0.10–8.0 ng/mL), with a limit of quantification around 40-50 pg/mL[3].

Receptor Binding Affinity Assay

This protocol outlines a competitive binding assay to determine the affinity of MPA for a specific steroid receptor.

Objective: To measure the binding affinity (Ki) of MPA for the progesterone, androgen, or glucocorticoid receptor.

Methodology:

  • Preparation of Receptor Source:

    • Use either cytosol preparations from tissues known to express the receptor of interest or whole cells (e.g., breast cancer cell lines like ZR-75-1) that endogenously express the receptor.

  • Competitive Binding Assay:

    • Incubate the receptor preparation with a constant concentration of a radiolabeled ligand specific for the receptor (e.g., [3H]R5020 for PR, [3H]R1881 for AR, [3H]dexamethasone for GR).

    • Add increasing concentrations of unlabeled MPA to compete with the radiolabeled ligand for binding to the receptor.

    • Include a control with a large excess of the unlabeled specific ligand to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification:

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of MPA.

    • Determine the IC50 value (the concentration of MPA that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Expected Results: This assay will yield a Ki value for MPA for the specific receptor, allowing for comparison of its binding affinity to that of endogenous ligands and other synthetic steroids. MPA is expected to show high affinity for the PR and significant affinity for the AR and GR[4].

Conclusion

Medroxyprogesterone acetate is a synthetic steroid with a complex pharmacological profile. Its primary metabolic pathway involves hydroxylation by CYP3A4 and subsequent conjugation, with 5α-reduction not being a significant route. The biological effects of MPA are mediated through its interaction with the progesterone, androgen, and glucocorticoid receptors, leading to a wide range of physiological responses. Understanding these metabolic and signaling pathways is crucial for the development of new therapeutic strategies and for optimizing the clinical use of MPA. The experimental protocols provided in this guide offer a framework for further research into the multifaceted actions of this important pharmaceutical agent.

References

An In-depth Technical Guide to the Core Mechanism of Action of Depot Medroxyprogesterone Acetate (DMPA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user's request for "DHMPA" is ambiguous. The term can refer to 5α-dihydro-MPA, a metabolite of Depot Medroxyprogesterone Acetate (DMPA), or 3,4-dihydroxy-5-methoxy-phenylacetic acid. Due to the limited available information on the latter, this guide focuses on the well-documented mechanism of action of the parent compound, DMPA, a widely used progestin contraceptive.[1][2]

Depot medroxyprogesterone acetate (DMPA) is a synthetic progestin with a multi-faceted mechanism of action, primarily utilized for long-acting reversible contraception.[1][2][3] Its efficacy is rooted in the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, complemented by significant effects on local reproductive tissues. This guide delineates the molecular interactions, signaling pathways, and physiological effects of DMPA, supported by experimental data and methodologies.

Molecular Interaction and Signaling Pathways

The principal molecular target of medroxyprogesterone acetate (MPA), the active component of DMPA, is the progesterone receptor (PR). MPA also interacts with androgen and glucocorticoid receptors.

1.1. Progesterone Receptor (PR) Activation

As a potent agonist of the progesterone receptor, MPA binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs). This interaction modulates the transcription of target genes, thereby altering protein synthesis to elicit the physiological effects of the hormone.

Progesterone Receptor Signaling Pathway for DMPA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMPA DMPA PR Progesterone Receptor (PR) DMPA->PR Binds to PR_DMPA Activated PR-DMPA Complex PR->PR_DMPA Conformational Change & Dimerization HRE Hormone Response Element (HRE) PR_DMPA->HRE Translocates & Binds to Gene_Transcription Modulation of Gene Transcription HRE->Gene_Transcription Regulates Physiological_Effects Physiological Effects (e.g., Ovulation Inhibition) Gene_Transcription->Physiological_Effects Leads to

Figure 1: Progesterone Receptor Signaling Pathway for DMPA.

1.2. Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis

The primary contraceptive effect of DMPA is the potent suppression of the HPO axis, which inhibits ovulation. By activating PRs in the hypothalamus and pituitary gland, DMPA inhibits the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, preventing follicular development and ovulation.

DMPA's Inhibition of the Hypothalamic-Pituitary-Ovarian Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Ovaries Ovaries Pituitary->Ovaries LH & FSH Follicular_Development Follicular Development Ovaries->Follicular_Development Stimulates DMPA DMPA DMPA->Hypothalamus Inhibits DMPA->Pituitary Inhibits Ovulation Ovulation Follicular_Development->Ovulation

Figure 2: DMPA's Inhibition of the HPO Axis.

Local Effects on Reproductive Tissues

DMPA also exerts significant local effects on the reproductive tract, which contribute to its contraceptive efficacy:

  • Cervical Mucus: DMPA thickens the cervical mucus, creating a barrier that is difficult for sperm to penetrate.

  • Endometrium: It thins the endometrium, making it unreceptive to embryo implantation. DMPA suppresses cell proliferation and enhances apoptosis in the eutopic endometrium.

  • Fallopian Tube Motility: Progestins like DMPA can alter the motility of the fallopian tubes, further hindering fertilization.

Quantitative Data

The following table summarizes key quantitative data related to the pharmacodynamics of MPA.

ParameterValueReceptor/SystemReference
EC50 ~0.01 nMProgesterone Receptor (PR)
EC50 ~1 nMAndrogen Receptor (AR)
EC50 ~10 nMGlucocorticoid Receptor (GR)
Endometrial Cell Proliferation 1.08 ± 0.57 (DMPA) vs. 1.73 ± 0.50 (Control)Eutopic Endometrium
Endometrial Cell Apoptosis 1.12 ± 0.36 (DMPA) vs. 0.82 ± 0.39 (Control)Eutopic Endometrium

Experimental Protocols

4.1. Receptor Binding and Activation Assays

  • Objective: To determine the binding affinity and functional activity of MPA at various steroid receptors.

  • Methodology:

    • Cell Culture: Use of cell lines engineered to express high levels of the target receptor (e.g., PR, AR, GR).

    • Ligand Binding Assays: Competitive binding assays are performed using a radiolabeled ligand (e.g., ³H-progesterone) and varying concentrations of unlabeled MPA. The concentration of MPA that displaces 50% of the radiolabeled ligand (IC50) is determined.

    • Reporter Gene Assays: Cells are transfected with a reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase). Cells are then treated with varying concentrations of MPA, and the reporter gene expression is measured to determine the EC50 value.

4.2. Assessment of Endometrial Cell Proliferation and Apoptosis

  • Objective: To investigate the effects of DMPA on endometrial cell turnover.

  • Methodology:

    • Patient Cohorts: A randomized controlled study involving women with endometriosis, with one group receiving DMPA and a control group receiving no treatment.

    • Sample Collection: Endometrial tissue is obtained via endometrial aspiration.

    • Cell Proliferation Assay: Enzyme-linked immunosorbent assay (ELISA) for Proliferating Cell Nuclear Antigen (PCNA) is used to estimate cell proliferation.

    • Apoptosis Assay: Quantitative colorimetric analysis using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is employed to measure cell apoptosis.

Experimental Workflow for Endometrial Tissue Analysis Patient_Recruitment Patient Recruitment (Endometriosis) Randomization Randomization Patient_Recruitment->Randomization DMPA_Group DMPA Treatment Group (150 mg injection) Randomization->DMPA_Group Control_Group Control Group (No Treatment) Randomization->Control_Group Endometrial_Aspiration Endometrial Aspiration (Pre-surgery) DMPA_Group->Endometrial_Aspiration Control_Group->Endometrial_Aspiration Tissue_Processing Tissue Processing Endometrial_Aspiration->Tissue_Processing Assays Biochemical Assays Tissue_Processing->Assays PCNA_ELISA PCNA ELISA (Proliferation) Assays->PCNA_ELISA TUNEL_Assay TUNEL Assay (Apoptosis) Assays->TUNEL_Assay Data_Analysis Data Analysis and Comparison PCNA_ELISA->Data_Analysis TUNEL_Assay->Data_Analysis

Figure 3: Experimental Workflow for Endometrial Analysis.

Other Potential Mechanisms and Effects

  • Immunomodulatory Effects: DMPA has been shown to have immunomodulatory effects, including altering cytokine and chemokine expression in the female reproductive tract. These changes may have implications for susceptibility to sexually transmitted infections.

  • Metabolites: MPA is metabolized into compounds such as 5α-dihydro-MPA (this compound). Unlike the reduced metabolites of progesterone, this compound has been found not to modulate the GABAA receptor.

Conclusion

The core mechanism of action of DMPA is its potent agonism of the progesterone receptor, leading to the suppression of the hypothalamic-pituitary-ovarian axis and subsequent inhibition of ovulation. This central effect is augmented by local actions on the cervical mucus and endometrium, which further prevent fertilization and implantation. While its primary signaling pathway through the progesterone receptor is well-established, ongoing research continues to elucidate its broader effects on the immune system and other cellular processes.

References

The Core Biological Functions of 3,4-Dihydroxyphenylacetic Acid (DHMPA/DOPAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetic acid (DHMPA), commonly known as DOPAC, is a multifaceted molecule with significant biological activities. Primarily recognized as a major metabolite of the neurotransmitter dopamine, it is also a key catabolite of dietary flavonoids like quercetin. This guide provides a comprehensive overview of the core biological functions of DOPAC, focusing on its potent antioxidant, cytoprotective, and antiproliferative properties. We delve into the underlying signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for the methodologies cited.

Introduction

DOPAC's presence in biological systems stems from two main sources: the endogenous metabolism of dopamine via monoamine oxidase (MAO) and the microbial degradation of polyphenols in the colon.[1][2] This dual origin places DOPAC at the crossroads of neurotransmission and xenobiotic metabolism, contributing to its diverse physiological roles. Its catechol structure is fundamental to its chemical reactivity and biological functions, particularly its ability to participate in redox reactions.

Core Biological Functions

Antioxidant and Free Radical Scavenging Activity

DOPAC is a potent antioxidant, primarily due to its catechol moiety, which can donate hydrogen atoms to neutralize free radicals.[3] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity

Assay TypeCompoundConcentration% Inhibition / ActivityReference
DPPH Radical ScavengingDOPAC50 µMSignificant scavenging activity[3]
Superoxide Dismutase-like ActivityDOPACNot specifiedExhibited activity[3]
Inhibition of Lipid PeroxidationDOPAC50 µMSuppressed α-TOH consumption
Cytoprotective Effects

DOPAC demonstrates significant cytoprotective capabilities against various cellular stressors, including oxidative insults like hydrogen peroxide (H₂O₂) and acetaldehyde. This protection is mediated through the induction of phase II detoxifying enzymes and enhancement of intracellular antioxidant defenses.

Quantitative Data: Cytoprotective Effects

Cell LineStressorDOPAC ConcentrationOutcomeReference
HepatocytesHydrogen PeroxideNot specifiedSignificantly inhibited cytotoxicity
Murine Hepatoma (Hepa1c1c7)Acetaldehyde10 µM (pretreatment)Completely impaired cytotoxicity
Human Melanoma CellsDOPAC (autoxidation)0.3 mMCytotoxic (mediated by H₂O₂)
Induction of Phase II Detoxifying Enzymes

A key mechanism underlying DOPAC's cytoprotective effects is its ability to induce the expression of phase II detoxifying enzymes, such as aldehyde dehydrogenases (ALDHs) and glutathione S-transferases (GSTs). This induction is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Quantitative Data: Enzyme Induction

Cell LineEnzyme FamilyDOPAC ConcentrationOutcomeReference
Murine Hepatoma (Hepa1c1c7)Aldehyde Dehydrogenase (ALDH)Concentration-dependentEnhanced total ALDH activity and gene expression (ALDH1A1, ALDH2, ALDH3A1)
HepatocytesGlutathione S-Transferase (GST)Not specifiedEnhanced total GST activity
Antiproliferative Activity

DOPAC has been shown to exhibit antiproliferative effects in various cancer cell lines. While the exact mechanisms are still under investigation, its ability to generate reactive oxygen species (ROS) at higher concentrations and influence cellular signaling pathways likely contributes to this activity.

Quantitative Data: Antiproliferative Activity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ Value (µM)Reference
HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50

Signaling Pathways

Dopamine Metabolism Pathway

DOPAC is a key intermediate in the degradation of dopamine. This pathway is crucial for regulating dopamine levels in the brain.

Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL MAO 3-MT 3-Methoxytyramine Dopamine->3-MT COMT DOPAC DOPAC DOPAL->DOPAC ALDH HVA Homovanillic Acid (HVA) DOPAC->HVA COMT 3-MT->HVA MAO

Figure 1: Dopamine Metabolism Pathway
Nrf2-Mediated Induction of Phase II Enzymes

DOPAC activates the Nrf2 pathway, leading to the transcription of antioxidant and detoxifying genes. This is a central mechanism for its cytoprotective effects.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOPAC DOPAC Keap1 Keap1 DOPAC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to PhaseII Phase II Enzymes (e.g., ALDH, GST) ARE->PhaseII promotes transcription

Figure 2: Nrf2 Signaling Pathway Activation by DOPAC

Experimental Protocols

DPPH Free Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Workflow Diagram

prep_dpph Prepare 0.1 mM DPPH in methanol mix Mix DOPAC solution with DPPH solution prep_dpph->mix prep_sample Prepare various concentrations of DOPAC prep_sample->mix incubate Incubate in the dark for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition measure->calculate

Figure 3: DPPH Assay Workflow

Methodology

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, DOPAC standard.

  • Procedure: a. Prepare a 0.1 mM solution of DPPH in methanol. b. Prepare a series of dilutions of DOPAC in methanol. c. Add a defined volume of each DOPAC dilution to an equal volume of the DPPH working solution. d. Include a control with methanol instead of the DOPAC solution. e. Incubate the reactions in the dark at room temperature for 30 minutes. f. Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Cellular Cytoprotection Assay against Hydrogen Peroxide

This assay evaluates the ability of DOPAC to protect cells from H₂O₂-induced cytotoxicity.

Methodology

  • Cell Culture: Plate cells (e.g., Hepa1c1c7) in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of DOPAC for a specified period (e.g., 6 hours).

  • Induction of Oxidative Stress: Add a cytotoxic concentration of hydrogen peroxide (H₂O₂) to the wells (with and without DOPAC pre-treatment).

  • Incubation: Incubate for a period sufficient to induce cell death (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay.

  • Analysis: Compare the viability of cells pre-treated with DOPAC to those treated with H₂O₂ alone.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol measures the induction of ALDH activity in cells treated with DOPAC.

Methodology

  • Cell Culture and Treatment: Culture cells (e.g., Hepa1c1c7) and treat with various concentrations of DOPAC for a set time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells to obtain a cytosolic fraction.

  • Enzyme Reaction: a. Prepare a reaction mixture containing a suitable buffer, NAD⁺, and a substrate for ALDH (e.g., acetaldehyde). b. Add the cell lysate to initiate the reaction.

  • Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the ALDH activity, normalized to the total protein concentration of the lysate.

Conclusion

3,4-Dihydroxyphenylacetic acid (DOPAC) is a biologically significant molecule with robust antioxidant, cytoprotective, and antiproliferative properties. Its mechanism of action, particularly through the activation of the Nrf2 signaling pathway, highlights its potential as a modulator of cellular defense mechanisms. The data and protocols presented in this guide provide a solid foundation for researchers and professionals in drug development to further explore the therapeutic potential of DOPAC and its derivatives in conditions associated with oxidative stress, inflammation, and cellular proliferation. Further in vivo studies are warranted to fully elucidate its physiological relevance and therapeutic applications.

References

Unraveling the Core of Dopamine Metabolism: A Technical Guide to DHMPA (DOPAC) and its Neuroactive Precursor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the pivotal roles of 3,4-dihydroxyphenylacetic acid (DOPAC) and its precursor, 3,4-dihydroxyphenylacetaldehyde (DOPAL), in the metabolic fate of dopamine. This guide addresses the common abbreviation confusion where DHMPA is often a typographical error for these key metabolites.

This technical guide delves into the enzymatic pathways governing dopamine catabolism, focusing on the formation and significance of its major metabolites, DOPAC and the highly reactive aldehyde, DOPAL. Misidentification of these compounds, occasionally abbreviated incorrectly as this compound, can obscure their critical functions in both normal neuronal activity and the pathogenesis of neurodegenerative disorders such as Parkinson's disease. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of dopamine's metabolic landscape.

The Central Pathways of Dopamine Metabolism

Dopamine, a critical catecholamine neurotransmitter, undergoes extensive metabolism primarily through two enzymatic steps, leading to the formation of DOPAL and subsequently DOPAC. This process is crucial for terminating dopamine signaling and maintaining cellular homeostasis.

Oxidative Deamination by Monoamine Oxidase (MAO)

The initial and rate-limiting step in the primary catabolic pathway of dopamine is its oxidative deamination by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane. This reaction converts dopamine into the highly reactive and potentially neurotoxic aldehyde, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1][2] Both isoforms of MAO, MAO-A and MAO-B, can metabolize dopamine.[3] In the human brain, while both forms are present, their substrate preferences and regional distribution vary.

Detoxification by Aldehyde Dehydrogenase (ALDH)

DOPAL is a transient and toxic intermediate that is rapidly detoxified through oxidation to 3,4-dihydroxyphenylacetic acid (DOPAC) by the action of aldehyde dehydrogenase (ALDH) enzymes.[4][5] Several ALDH isoenzymes, including the cytosolic ALDH1A1 and the mitochondrial ALDH2, are responsible for this conversion. The efficiency of this detoxification step is critical, as the accumulation of DOPAL has been implicated in the selective vulnerability of dopaminergic neurons in Parkinson's disease.

Further Metabolism to Homovanillic Acid (HVA)

DOPAC can be further metabolized by catechol-O-methyltransferase (COMT) to form homovanillic acid (HVA), the major final metabolite of dopamine. Alternatively, dopamine can first be methylated by COMT to 3-methoxytyramine (3-MT), which is then oxidized by MAO and ALDH to also produce HVA.

Dopamine Metabolism Pathway Dopamine Dopamine DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) Dopamine->DOPAL MAO-A/B ThreeMT 3-MT (3-Methoxytyramine) Dopamine->ThreeMT COMT DOPAC DOPAC (3,4-Dihydroxyphenylacetic Acid) DOPAL->DOPAC ALDH1A1/2 HVA HVA (Homovanillic Acid) DOPAC->HVA COMT ThreeMT->HVA MAO-A/B, ALDH1A1/2

Figure 1: Core Dopamine Metabolism Pathway.

Quantitative Insights into Dopamine Metabolism

The concentrations of dopamine and its metabolites, as well as the kinetic properties of the enzymes involved, provide crucial information for understanding dopamine turnover in both healthy and diseased states.

Metabolite Concentrations in Human Brain and Cerebrospinal Fluid

The following tables summarize reported concentrations of dopamine, DOPAC, and HVA in human putamen, caudate nucleus, and cerebrospinal fluid (CSF). These values can vary based on analytical methods, patient populations, and post-mortem intervals.

Table 1: Dopamine and Metabolite Concentrations in Human Striatum (ng/mg tissue)

Analyte Region Healthy Control (Mean ± SEM) Parkinson's Disease (Mean ± SEM) Reference
Dopamine Putamen 15.49 ± 2.09 1.13 ± 0.40
DOPAC Putamen 3.46 ± 0.65 0.18 ± 0.06
HVA Putamen - - -
Dopamine Caudate - -

| DOPAC | Caudate | - | - | |

Table 2: Dopamine Metabolite Concentrations in Human Cerebrospinal Fluid (pmol/mL)

Analyte Healthy Control (Median) Early Parkinson's Disease (Median) Reference
DOPAC 1.22 - 2.44 < 1.22

| HVA | - | - | |

Enzyme Kinetics

Understanding the kinetic parameters of MAO and ALDH provides insight into the efficiency of dopamine metabolism and the potential for substrate accumulation.

Table 3: Kinetic Parameters of Enzymes in Dopamine Metabolism

Enzyme Substrate Species Km (µM) Vmax Reference
MAO-A Dopamine Rat 120 -
MAO-B Dopamine Rat 340 -
ALDH2 DOPAL Human ~4.2 -

| ALDH9A1 | DOPAL | Human | 11 ± 1 | 0.5 ± 0.1 nmol/s/mg | |

Experimental Protocols

Accurate quantification of dopamine and its metabolites is essential for research in this field. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a widely used and sensitive method.

Quantification of Dopamine and Metabolites in Brain Tissue via HPLC-ECD

This protocol outlines the key steps for analyzing dopamine, DOPAC, and HVA in brain tissue samples.

HPLC-ECD Workflow for Dopamine Metabolites cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification Tissue Brain Tissue Sample (e.g., Striatum) Homogenize Homogenize in Perchloric Acid Tissue->Homogenize Centrifuge Centrifuge at 4°C Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter Supernatant Supernatant->Filter Inject Inject onto Reverse-Phase C18 Column Filter->Inject Elute Isocratic Elution with Mobile Phase Inject->Elute Detect Electrochemical Detection Elute->Detect Quantify Quantify against Standard Curve Detect->Quantify

References

DHMPA (3,4-Dihydroxymandelic Acid): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Science of DHMPA as a Biomarker

Introduction

3,4-Dihydroxymandelic acid (this compound), a key metabolite of the catecholamine norepinephrine, is emerging as a significant biomarker in clinical and preclinical research.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth information on this compound's biochemical pathways, its role as a biomarker for neuroblastoma and oxidative stress, and detailed protocols for its quantification.

This compound is primarily formed during the metabolic degradation of norepinephrine and is found in various biological fluids, including blood and urine.[1] Its levels can reflect the activity of the sympathetic nervous system and the turnover of catecholamines, making it a valuable tool for diagnosing and monitoring certain pathological conditions. Notably, its potent antioxidant properties also position it as a marker and potential modulator of oxidative stress.

Core Biochemistry and Signaling Pathways

Norepinephrine Metabolism

This compound is an integral component of the catecholamine degradation pathway. Norepinephrine, a primary neurotransmitter, is metabolized by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The action of MAO on norepinephrine leads to the formation of an unstable aldehyde, 3,4-dihydroxymandelaldehyde (DOPEGAL), which is subsequently converted to this compound by aldehyde dehydrogenase (AD).[2] this compound can then be further metabolized by COMT to form vanillylmandelic acid (VMA), the major end-product of norepinephrine metabolism.[3][4]

Norepinephrine_Metabolism cluster_pathway Norepinephrine Degradation Pathway Norepinephrine Norepinephrine DOPEGAL 3,4-Dihydroxy-mandelaldehyde (DOPEGAL) Norepinephrine->DOPEGAL MAO This compound 3,4-Dihydroxy-mandelic Acid (this compound) DOPEGAL->this compound AD VMA Vanillylmandelic Acid (VMA) This compound->VMA COMT

Norepinephrine metabolism to this compound and VMA.
Antioxidant Signaling Pathway

This compound has demonstrated potent antioxidant and radical scavenging activities. While the direct activation of specific signaling pathways by this compound is an area of ongoing research, its function aligns with the cellular antioxidant defense system, primarily regulated by the Keap1-Nrf2 pathway. Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione system. The antioxidant properties of this compound suggest it may contribute to the reduction of ROS, thereby indirectly influencing this protective pathway.

Antioxidant_Pathway cluster_cellular Cellular Antioxidant Response cluster_nucleus Nuclear Events ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

The Keap1-Nrf2 antioxidant response pathway.

This compound as a Clinical Biomarker

Neuroblastoma

Neuroblastoma, a common pediatric cancer, is characterized by the overproduction of catecholamines. Consequently, urinary levels of catecholamine metabolites are crucial for diagnosis and monitoring. While vanillylmandelic acid (VMA) and homovanillic acid (HVA) are the most commonly measured biomarkers for neuroblastoma, this compound, as a direct precursor to VMA, also holds potential diagnostic value. Elevated levels of catecholamine metabolites are indicative of the presence of these tumors.

Table 1: Urinary this compound Concentrations

PopulationConcentration (umol/mmol creatinine)Data Source
Healthy Adults0.0000546 (Range: 0.0000486-0.0000668)NHANES (2013)
Neuroblastoma PatientsData not widely available; diagnosis typically relies on VMA and HVA levels.-
Oxidative Stress

Given its powerful antioxidant properties, this compound is a candidate biomarker for systemic oxidative stress. Conditions associated with increased oxidative stress, such as cardiovascular and neurodegenerative diseases, may exhibit altered this compound levels. Further research is warranted to establish reference ranges and clinical utility in these contexts.

Experimental Protocols

Quantification of Urinary this compound by LC-MS/MS

The following protocol provides a general framework for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate catecholamine metabolites from the urine matrix and remove interfering substances.

  • Materials:

    • Urine samples

    • Internal standards (deuterated analogs of the analytes)

    • Methanol

    • 0.2 M Ammonium Chloride/Ammonium Hydroxide buffer (pH 8.5)

    • Diphenyl-boronate complexing agent

    • 5% Formic acid in water

    • SPE cartridges (e.g., Agilent Bond Elut Plexa)

  • Procedure:

    • Thaw frozen urine samples to room temperature and centrifuge to remove particulate matter.

    • To 0.5 mL of urine, add 40 µL of the internal standard mix.

    • Add 0.8 mL of diphenyl-boronate complexing agent and adjust the pH to 8.5 with ammonium hydroxide.

    • Condition the SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of the aqueous wash buffer.

    • Load the pretreated urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of the 0.2 M Ammonium Chloride/Ammonium Hydroxide buffer, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% formic acid in water.

    • Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate and detect this compound and other catecholamine metabolites.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity LC)

    • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460) with electrospray ionization (ESI) source

  • LC Parameters (Example):

    • Column: Pentafluorophenyl (PFP) column (e.g., Agilent Pursuit PFP, 2 x 150 mm, 3 µm)

    • Mobile Phase A: 0.2% Formic acid in water

    • Mobile Phase B: Methanol

    • Gradient: A time-programmed gradient is used to achieve optimal separation.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 40 °C

  • MS/MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard must be determined and optimized.

3. Data Analysis and Quantification

  • Procedure:

    • Generate a calibration curve using calibrators prepared in a clean urine matrix with known concentrations of this compound.

    • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

    • Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Experimental_Workflow cluster_workflow This compound Quantification Workflow Sample_Collection Urine Sample Collection Sample_Pretreatment Sample Pretreatment (Centrifugation, pH adjustment) Sample_Collection->Sample_Pretreatment SPE Solid-Phase Extraction (SPE) Sample_Pretreatment->SPE Load sample Elution Elution SPE->Elution Elute analytes LC_MS_Analysis LC-MS/MS Analysis Elution->LC_MS_Analysis Inject eluate Data_Quantification Data Quantification (vs. Calibration Curve) LC_MS_Analysis->Data_Quantification

General workflow for urinary this compound analysis.

Conclusion and Future Directions

This compound is a valuable biomarker with established roles in catecholamine metabolism and a promising future in the assessment of oxidative stress. While its application in neuroblastoma diagnostics is currently overshadowed by VMA and HVA, its position as a direct precursor warrants further investigation. The development and standardization of robust analytical methods, such as the LC-MS/MS protocol detailed herein, are critical for advancing research into the clinical utility of this compound. Future studies should focus on establishing definitive reference ranges for this compound in various disease states and further elucidating its role in modulating cellular signaling pathways. This will undoubtedly enhance its utility for both clinical diagnostics and as a pharmacodynamic biomarker in drug development.

References

The Unseen Intermediate: A Technical Guide to 2,3-dihydroxy-3-methylpentanoic acid (DHMPA) in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While not as widely profiled as its amino acid product, 2,3-dihydroxy-3-methylpentanoic acid (DHMPA) is a critical, albeit transient, intermediate in the biosynthesis of isoleucine in plants. As an essential amino acid, the pathway leading to isoleucine is a cornerstone of plant primary metabolism, making every component within it a potential point of interest for agricultural and pharmaceutical research. This technical guide provides an in-depth exploration of this compound, predicated on its established role within the well-characterized isoleucine biosynthesis pathway. Although direct discovery and quantification of this compound in plants are not extensively documented in publicly available research, its existence is a biochemical certainty. This document outlines the theoretical framework for its presence, its biochemical context, and the experimental protocols that would enable its detection and quantification.

The Isoleucine Biosynthesis Pathway: The Role of this compound

In plants, the synthesis of branched-chain amino acids (BCAAs), including isoleucine, is a well-established metabolic route. This pathway is crucial as animals cannot synthesize these amino acids and must obtain them from their diet. The final steps of isoleucine synthesis involve the conversion of this compound.

The key reaction involving this compound is catalyzed by the enzyme dihydroxyacid dehydratase (DHAD) . This enzyme facilitates the dehydration of this compound to form 2-keto-3-methylvalerate. This reaction is a pivotal step that precedes the final transamination to yield isoleucine.

Below is a diagram illustrating the core steps of the isoleucine biosynthesis pathway, highlighting the position of this compound.

Isoleucine_Biosynthesis Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate Acetohydroxyacid synthase This compound 2,3-dihydroxy-3-methylpentanoic acid (this compound) Acetohydroxybutyrate->this compound Ketol-acid reductoisomerase Keto_methylvalerate 2-Keto-3-methylvalerate This compound->Keto_methylvalerate Dihydroxyacid dehydratase Isoleucine Isoleucine Keto_methylvalerate->Isoleucine Branched-chain aminotransferase

Figure 1: Simplified Isoleucine Biosynthesis Pathway in Plants.

Quantitative Data: A Predictive Framework

For comparative purposes, a hypothetical table of expected this compound concentrations is presented below. These values are for illustrative purposes and would need to be confirmed by experimental data.

Plant SpeciesTissue TypeConditionPredicted this compound Concentration (nmol/g FW)
Arabidopsis thalianaLeafWild Type (Control)0.1 - 1.0
Arabidopsis thalianaLeafDHAD Mutant/Inhibited5.0 - 50.0
Zea maysSeedlingWild Type (Control)0.2 - 1.5
Oryza sativaRootNutrient Stress0.5 - 2.0

Experimental Protocols

The following sections detail the methodologies that would be appropriate for the extraction, detection, and quantification of this compound from plant tissues. These protocols are based on standard methods for the analysis of small polar molecules and amino acid pathway intermediates.

Extraction of this compound from Plant Tissue

This protocol outlines a method for the extraction of small polar metabolites, including organic acids like this compound, from plant material.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction solvent: 80% methanol / 20% water, pre-chilled to -20°C

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at -20°C for 30 minutes to allow for precipitation of proteins and other macromolecules.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble metabolites, and transfer to a new microcentrifuge tube.

  • The extract is now ready for analysis or can be stored at -80°C.

Extraction_Workflow Start Harvest and Freeze Plant Tissue Grind Grind to Fine Powder Start->Grind Extract Add 80% Methanol and Vortex Grind->Extract Precipitate Incubate at -20°C Extract->Precipitate Centrifuge Centrifuge at 14,000 x g Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analyze or Store at -80°C Collect->Analyze

Figure 2: Workflow for this compound Extraction from Plant Tissue.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for the sensitive and specific detection and quantification of low-abundance metabolites like this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap)

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column suitable for polar analytes (e.g., with a polar end-capping).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to resolve this compound from other metabolites.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a standard analytical column).

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid group.

  • Scan Mode: For a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) would be used for quantification, requiring a specific precursor-to-product ion transition for this compound. For a high-resolution instrument, a full scan or targeted MS/MS would be used.

  • Precursor Ion (m/z): [M-H]⁻ for this compound (C₆H₁₂O₄) is approximately 147.06.

  • Product Ions: Fragmentation of the precursor ion would yield specific product ions for confirmation and quantification in MRM mode. These would need to be determined by infusion of a pure standard.

Quantification:

Quantification would be achieved by creating a standard curve using a certified reference standard of this compound. The peak area of the analyte in the sample is compared to the standard curve to determine its concentration.

Signaling and Regulation

The isoleucine biosynthesis pathway is subject to feedback regulation, which would indirectly control the levels of this compound. The primary site of regulation is the first enzyme in the pathway, threonine deaminase, which is allosterically inhibited by isoleucine. This feedback mechanism ensures that the plant does not overproduce isoleucine, and consequently, the flux through the pathway, including the production and consumption of this compound, is tightly controlled.

Feedback_Regulation Threonine_deaminase Threonine deaminase Pathway Isoleucine Biosynthesis Pathway (including this compound) Threonine_deaminase->Pathway Isoleucine Isoleucine Pathway->Isoleucine Isoleucine->Threonine_deaminase Feedback Inhibition

Figure 3: Feedback Inhibition of the Isoleucine Biosynthesis Pathway.

Conclusion

2,3-dihydroxy-3-methylpentanoic acid, while a behind-the-scenes player, is an integral part of a fundamental metabolic pathway in plants. For researchers in drug development, particularly those targeting amino acid biosynthesis for herbicide or antimicrobial development, understanding the entire pathway is crucial. The methodologies and conceptual framework provided in this guide offer a starting point for the direct investigation of this compound in plants. Future research focusing on the targeted analysis of all intermediates in the BCAA pathways will undoubtedly shed more light on the regulation and dynamics of these essential metabolic routes.

An In-depth Technical Guide to DHMPA (CAS Number: 18684-28-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic acid (DHMPA), a tyrosine derivative with the CAS number 18684-28-1. This compound is recognized for its role as a catechol-O-methyltransferase (COMT) inhibitor, leading to a reduction in tissue norepinephrine levels and subsequent antihypertensive effects. This document details the chemical properties, synthesis, and known biological activities of this compound. It includes detailed experimental protocols for the evaluation of its primary functions and explores its mechanisms of action through relevant signaling pathways. Quantitative data, where available for closely related compounds, is presented to offer a comparative context for research and development.

Chemical and Physical Properties

This compound is a substituted aromatic amino acid. Its structure incorporates a catechol-like moiety, which is crucial for its biological activity as a COMT inhibitor.

PropertyValueSource
CAS Number 18684-28-1[1]
Molecular Formula C₁₀H₁₃NO₅[1]
Molecular Weight 227.21 g/mol [2]
IUPAC Name 2-Amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic acidChemBK
Synonyms This compound, 3,5-Dihydroxy-4-methoxy-phenylalanine[2]

Synthesis

Representative Experimental Protocol: Synthesis of a this compound Analogue

This protocol describes the synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid and can be adapted for the synthesis of this compound by using 3,5-dihydroxy-4-methoxybenzaldehyde as the starting material.

  • Step 1: Condensation to form Azlactone. 3,4-dimethoxybenzaldehyde is condensed with benzoylglycine to produce an azlactone with a reported yield of 83%[3].

  • Step 2: Hydrolysis and Reduction. The azlactone undergoes hydrolysis and reduction in a single step using a Raney alloy in an alkaline solution to yield 3-(3,4-dimethoxyphenyl)-2-benzoylamineopropanoic acid, with a reported yield of 90%.

  • Step 3: Deprotection. The protective groups are removed using hydrobromic acid, followed by treatment with an aqueous ammonia solution to yield the final product, 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, with a reported yield of 80%.

The structures of all intermediate and final products should be confirmed using NMR and IR spectroscopy, as well as elemental analysis.

Biological Activity and Applications

This compound's primary biological activities stem from its ability to inhibit the enzyme catechol-O-methyltransferase (COMT). This inhibition leads to a cascade of downstream effects, making it a compound of interest for therapeutic development, particularly in the context of cardiovascular and neurological conditions.

COMT Inhibition

COMT is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound prevents the degradation of these catecholamines, thereby increasing their bioavailability and prolonging their effects.

Reduction of Norepinephrine

As a direct consequence of COMT inhibition, this compound effectively reduces the degradation of norepinephrine, leading to its accumulation in various tissues. It has been described as an effective depletor of norepinephrine content in the heart, brain, and spleen in mice and rats.

Antihypertensive Effects

The increase in norepinephrine levels, particularly in the peripheral nervous system, can influence blood pressure. The observed antihypertensive effects of this compound are likely mediated through its modulation of the adrenergic system.

Experimental Protocols

The following protocols are standard methods used to assess the biological activities of compounds like this compound.

COMT Inhibition Assay

This in vitro assay determines the potency of a compound to inhibit COMT activity.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human S-COMT, magnesium chloride (MgCl₂), dithiothreitol (DTT), S-adenosyl-L-methionine (SAM), a catechol substrate (e.g., 3,4-dihydroxyacetophenone), and varying concentrations of the test compound (this compound) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: The reaction is initiated by the addition of SAM and incubated at 37°C for a defined period.

  • Termination: The reaction is stopped by adding an ice-cold solution, such as acetonitrile with formic acid.

  • Analysis: The formation of the O-methylated product is quantified using high-performance liquid chromatography (HPLC).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the COMT activity (IC₅₀) is calculated from the dose-response curve.

In Vivo Measurement of Norepinephrine Levels

This protocol outlines a method for measuring norepinephrine levels in animal models.

  • Animal Model: Select an appropriate animal model, such as Sprague-Dawley rats.

  • Compound Administration: Administer this compound to the test group via a suitable route (e.g., intraperitoneal injection). A control group receives a vehicle.

  • Tissue Collection: At a predetermined time point after administration, euthanize the animals and collect relevant tissues (e.g., heart, brain).

  • Norepinephrine Extraction: Homogenize the tissues and extract catecholamines using an established method, such as perchloric acid precipitation followed by alumina extraction.

  • Quantification: Measure norepinephrine concentrations using HPLC with electrochemical detection.

  • Data Analysis: Compare the norepinephrine levels between the this compound-treated and control groups to determine the percentage reduction.

In Vivo Antihypertensive Activity Assessment

This protocol describes a method to evaluate the effect of a compound on blood pressure in an animal model of hypertension.

  • Animal Model: Utilize a hypertensive animal model, such as the spontaneously hypertensive rat (SHR) or Dahl salt-sensitive rats.

  • Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.

  • Compound Administration: Administer this compound orally or via injection to the treatment group over a specified period. The control group receives a vehicle.

  • Monitoring: Monitor blood pressure at regular intervals throughout the study.

  • Data Analysis: Analyze the changes in blood pressure from baseline in both the treatment and control groups to determine the antihypertensive effect of this compound, typically expressed in mmHg reduction.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its influence on key signaling pathways.

COMT Inhibition and Norepinephrine Signaling

This compound, as a COMT inhibitor, directly impacts the norepinephrine signaling pathway. By preventing the degradation of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft. This leads to enhanced activation of adrenergic receptors, which are G-protein coupled receptors (GPCRs), on postsynaptic neurons and other target cells.

COMT_Inhibition_Pathway This compound This compound COMT COMT This compound->COMT Inhibits Metabolites Inactive Metabolites COMT->Metabolites Produces Norepinephrine Norepinephrine Norepinephrine->COMT Metabolized by Adrenergic_Receptor Adrenergic Receptor (GPCR) Norepinephrine->Adrenergic_Receptor Activates Downstream_Effects Downstream Cellular Effects Adrenergic_Receptor->Downstream_Effects Initiates Signaling

COMT Inhibition and Norepinephrine Signaling Pathway
GPCR Signaling

Adrenergic receptors, activated by norepinephrine, are a class of GPCRs. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of second messenger systems, such as the adenylyl cyclase/cAMP pathway, which ultimately results in a physiological response, including changes in heart rate and vascular tone.

GPCR_Signaling_Workflow Norepinephrine Norepinephrine (Ligand) Adrenergic_Receptor Adrenergic Receptor (GPCR) Norepinephrine->Adrenergic_Receptor Binds to G_Protein G Protein (α, β, γ subunits) Adrenergic_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

GPCR Signaling Activation by Norepinephrine
Autophagy

This compound has been associated with the autophagy pathway. Autophagy is a cellular process for the degradation and recycling of cellular components. The precise mechanism by which this compound influences autophagy is not yet fully elucidated but may be linked to its effects on cellular stress or metabolic pathways that are interconnected with COMT and catecholamine signaling.

Autophagy_Regulation Cellular_Stress Cellular Stress (e.g., Nutrient Deprivation) Signaling_Pathways Signaling Pathways (e.g., mTOR, AMPK) Cellular_Stress->Signaling_Pathways Activates/Inhibits This compound This compound This compound->Signaling_Pathways Modulates (?) Autophagy_Initiation Autophagy Initiation Signaling_Pathways->Autophagy_Initiation Regulates Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Lysosomal_Degradation Lysosomal Degradation & Recycling Autophagosome_Formation->Lysosomal_Degradation

Potential Modulation of Autophagy by this compound

Conclusion

This compound (CAS 18684-28-1) is a promising molecule for research and drug development due to its well-defined role as a COMT inhibitor and its subsequent effects on norepinephrine levels and blood pressure. While specific quantitative data on its efficacy is still emerging, the established biological activities and the availability of robust experimental protocols provide a solid foundation for further investigation. The exploration of its role in signaling pathways such as GPCR signaling and autophagy may unveil novel therapeutic applications. This guide serves as a foundational resource for scientists and researchers to design and execute further studies to fully characterize the therapeutic potential of this compound.

References

An In-depth Technical Guide to 3,5-Dihydroxy-4-methoxyphenylalanine (DHMPA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of 3,5-Dihydroxy-4-methoxyphenylalanine (DHMPA), a compound of interest for researchers in pharmacology and drug development. This document outlines its chemical properties, mechanisms of action, and relevant experimental protocols.

Core Concepts: Molecular Profile and Mechanisms of Action

Molecular Identity:

This compound is a derivative of the amino acid phenylalanine. Its key structural features, a catechol group and a methoxy substituent, are central to its biological activity.

PropertyValue
IUPAC Name (S)-2-amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic acid
Molecular Formula C₁₀H₁₃NO₅
Molecular Weight 227.22 g/mol
CAS Number 18684-28-1

Primary Mechanisms of Action:

This compound exerts its physiological effects primarily through two well-documented mechanisms:

  • Norepinephrine Depletion and Antihypertensive Effects: this compound has been shown to be an effective depletor of norepinephrine in tissues such as the heart, brain, and spleen. This reduction in norepinephrine levels contributes to its antihypertensive properties. The precise in vivo effective dose can vary depending on the animal model and experimental conditions.

Signaling Pathways

The biological effects of this compound can be visualized through its impact on key signaling pathways.

COMT Inhibition Pathway

This pathway illustrates the enzymatic action of COMT on catecholamines and the inhibitory effect of this compound.

COMT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft / Extracellular Space Catecholamines Catecholamines (Dopamine, Norepinephrine, Epinephrine) COMT COMT Catecholamines->COMT Metabolized by Metabolites Inactive Metabolites COMT->Metabolites Produces This compound This compound This compound->COMT Inhibits

This compound inhibits the COMT enzyme, preventing catecholamine degradation.
Norepinephrine Depletion and Adrenergic Signaling

This diagram outlines the effect of this compound-induced norepinephrine depletion on adrenergic signaling, leading to an antihypertensive effect.

Norepinephrine_Depletion This compound This compound NE_Depletion Norepinephrine Depletion in Tissues This compound->NE_Depletion Reduced_NE Reduced Norepinephrine Release NE_Depletion->Reduced_NE Adrenergic_Receptors Adrenergic Receptors (α and β) Reduced_NE->Adrenergic_Receptors Decreased stimulation of Reduced_Signaling Reduced Adrenergic Signaling Adrenergic_Receptors->Reduced_Signaling Antihypertensive_Effect Antihypertensive Effect (e.g., Vasodilation) Reduced_Signaling->Antihypertensive_Effect

This compound leads to reduced blood pressure via norepinephrine depletion.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

COMT Activity Inhibition Assay

This protocol is adapted from methods used to measure COMT activity and can be used to assess the inhibitory potential of this compound.[2][3]

Objective: To determine the in vitro inhibitory effect of this compound on COMT activity.

Materials:

  • Recombinant human S-COMT

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Aesculetin (substrate)

  • This compound (test compound)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing recombinant human S-COMT (2.0 µg/mL), MgCl₂ (5 mM), and DTT (1 mM) in PBS.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add the substrate, aesculetin (e.g., at its Km value of approximately 6.4 µM), to the wells.[4]

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding SAM (e.g., at its Km value of approximately 3.5 µM).[4]

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., 0.5 M HCl).

  • Measure the fluorescence of the product, scopoletin, using a plate reader with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.

  • Calculate the percentage of COMT inhibition for each concentration of this compound relative to a control without the inhibitor.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) of this compound can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Norepinephrine in Rat Tissue

This protocol describes the quantification of norepinephrine levels in tissue samples, which is essential for evaluating the in vivo effects of this compound.

Objective: To measure the concentration of norepinephrine in rat heart tissue following this compound administration.

Materials:

  • Rat heart tissue

  • Perchloric acid (PCA) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)

  • Homogenizer

  • Refrigerated centrifuge

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

  • C18 reverse-phase column

Procedure:

  • Euthanize the rat and rapidly excise the heart.

  • Dissect the desired heart chambers on ice.

  • Weigh the tissue samples.

  • Homogenize the tissue in ice-cold PCA with the internal standard.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm filter.

  • Inject a defined volume of the filtered supernatant into the HPLC-ECD system.

  • Separate the catecholamines on the C18 column using a mobile phase typically consisting of a buffer, methanol, and an ion-pairing agent.

  • Detect norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

Data Analysis: Quantify the norepinephrine concentration by comparing the peak area of norepinephrine to that of the internal standard and a standard curve generated with known concentrations of norepinephrine. Express the results as ng of norepinephrine per gram of tissue.

Induction of Hypertension in an Animal Model and this compound Administration

This protocol outlines a method for inducing hypertension in rats, providing a model to test the antihypertensive effects of this compound.

Objective: To induce hypertension in rats and assess the effect of this compound on blood pressure.

Materials:

  • Male Wistar rats

  • Nω-Nitro-L-arginine methyl ester (L-NAME)

  • This compound

  • Vehicle for this compound administration (e.g., saline)

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

Procedure:

  • Induce hypertension in rats by administering L-NAME in their drinking water (e.g., 40 mg/kg/day) for several weeks.

  • Monitor the systolic blood pressure (SBP) of the rats weekly using the tail-cuff method. Consider rats with SBP consistently above a certain threshold (e.g., 150 mmHg) as hypertensive.

  • Divide the hypertensive rats into a control group receiving the vehicle and a treatment group receiving this compound.

  • Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 4 weeks). The dose of this compound should be determined from pilot studies.

  • Continue to monitor SBP regularly throughout the treatment period.

Data Analysis: Compare the changes in SBP between the this compound-treated group and the control group to evaluate the antihypertensive efficacy of this compound. Statistical analysis, such as a two-way ANOVA with repeated measures, can be used to determine the significance of the observed effects.

Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

COMT_Assay_Workflow start Start prep_reagents Prepare Reagents (COMT, Substrate, SAM, this compound) start->prep_reagents plate_setup Set up 96-well Plate with this compound Concentrations prep_reagents->plate_setup add_reagents Add Reaction Mixture and Substrate plate_setup->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate_reaction Initiate with SAM pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

Workflow for the COMT Inhibition Assay.

NE_Measurement_Workflow start Start tissue_extraction Excise and Weigh Rat Heart Tissue start->tissue_extraction homogenization Homogenize in PCA with Internal Standard tissue_extraction->homogenization centrifugation Centrifuge and Collect Supernatant homogenization->centrifugation filtration Filter Supernatant centrifugation->filtration hplc_injection Inject into HPLC-ECD filtration->hplc_injection data_acquisition Acquire Chromatogram hplc_injection->data_acquisition data_analysis Quantify Norepinephrine Concentration data_acquisition->data_analysis end End data_analysis->end

Workflow for Norepinephrine Measurement in Tissue.

Hypertension_Model_Workflow start Start induce_htn Induce Hypertension (L-NAME in Drinking Water) start->induce_htn monitor_bp Monitor Blood Pressure induce_htn->monitor_bp group_animals Group Hypertensive Rats (Control vs. This compound) monitor_bp->group_animals administer_treatment Administer this compound or Vehicle group_animals->administer_treatment continue_monitoring Continue Blood Pressure Monitoring administer_treatment->continue_monitoring analyze_results Analyze Blood Pressure Data continue_monitoring->analyze_results end End analyze_results->end

Workflow for the In Vivo Hypertension Model.

References

An In-depth Technical Guide to the Solubility of DHMPA in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dihydroxyphenylacetic acid (DHMPA), a key metabolite of dopamine. Understanding the solubility of this compound in various solvents is crucial for a wide range of applications, including analytical method development, formulation studies, and in vitro biological assays. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts.

Quantitative Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the presence of other solutes. Unfortunately, the temperature at which much of the existing data was determined is not specified in the available literature.

Solvent ClassSolventSolubilityTemperature (°C)Notes
Aqueous Water50 mg/mLNot SpecifiedSoluble, resulting in a clear, almost colorless solution.[1]
Water4 mg/mLNot Specified-
Water7.23 mg/mLNot SpecifiedPredicted value.
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mLNot Specified-
Phosphate-Buffered Saline (PBS)110 mg/mLNot SpecifiedRequires sonication for dissolution.[2]
Alcohols MethanolSolubleNot SpecifiedA solution of 100 µg/mL has been prepared.[3]
EthanolSolubleNot SpecifiedA 0.5% w/v solution is reported to be clear to very faintly turbid.
Sulfoxides Dimethyl Sulfoxide (DMSO)100 mg/mLNot SpecifiedRequires sonication for dissolution.
Amides Dimethylformamide (DMF)1 mg/mLNot Specified-
Ethers Tetrahydrofuran (THF)Data Not Available--
Esters Ethyl AcetateData Not Available--
Ketones AcetoneData Not Available--
Hydrocarbons TolueneData Not Available--

Note on Data Discrepancies: The wide range of reported solubility values for this compound in water (from 4 mg/mL to 50 mg/mL) highlights the importance of standardized experimental protocols and the full reporting of experimental conditions. Researchers are encouraged to determine the solubility of this compound under their specific experimental conditions.

Experimental Protocols

Accurate determination of solubility is critical for reliable and reproducible research. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound.

The Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[4]

1. Preparation of a Saturated Solution:

  • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

  • Seal the container to prevent solvent evaporation.

2. Equilibration:

  • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer.[4]

  • The agitation period should be sufficient to allow the system to reach equilibrium between the dissolved and undissolved solute. This typically ranges from 24 to 72 hours.

3. Phase Separation:

  • Once equilibrium is achieved, separate the undissolved solid from the saturated solution.

  • This is commonly done by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.

4. Quantification of Solute:

  • Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.

  • To ensure accurate quantification, a calibration curve should be generated using standard solutions of this compound of known concentrations.

5. Data Reporting:

  • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_protocol Shake-Flask Solubility Determination Workflow prep 1. Preparation of Saturated Solution (Excess this compound in Solvent) equil 2. Equilibration (Agitation at Constant Temperature for 24-72h) prep->equil Establish Equilibrium sep 3. Phase Separation (Centrifugation and Filtration) equil->sep Isolate Saturated Solution quant 4. Quantification of Solute (HPLC Analysis of Filtrate) sep->quant Prepare for Analysis report 5. Data Reporting (Solubility in mg/mL or mol/L at specified T) quant->report Calculate Final Value

A generalized workflow for determining equilibrium solubility using the shake-flask method.
Logical Relationship of this compound Solubility in Different Solvent Classes

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound is a polar molecule containing hydroxyl and carboxylic acid functional groups, which allow it to participate in hydrogen bonding. This diagram illustrates the expected trend of this compound solubility based on the polarity of the solvent.

G cluster_solubility Expected Solubility of this compound Based on Solvent Polarity High_Solubility High Solubility Polar Protic Solvents (e.g., Water, Methanol, Ethanol) Moderate_Solubility Moderate Solubility Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate) High_Solubility->Moderate_Solubility Decreasing Polarity Low_Solubility Low to Insoluble Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether) Moderate_Solubility->Low_Solubility Decreasing Polarity

Relationship between solvent polarity and the expected solubility of this compound.

References

An In-Depth Technical Guide to the Stability and Storage of DHMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dihydroxyphenylglycol (DHMPA), a key metabolite of norepinephrine. Understanding the stability profile of this compound is critical for accurate preclinical and clinical analysis, ensuring data integrity in research and drug development. This document outlines the intrinsic stability of this compound, summarizes quantitative data from stability studies, details relevant experimental protocols, and provides visual representations of analytical workflows.

Core Stability Profile of this compound

This compound, also known as 3,4-dihydroxyphenylglycol (DHPG), is a catechol compound susceptible to degradation, primarily through oxidation of its catechol moiety.[1] Its stability is significantly influenced by storage temperature, pH, light exposure, and the presence of oxidizing agents.

Storage Conditions: For long-term stability, this compound in plasma samples should be stored at -80°C.[2] Studies have shown that at this temperature, this compound remains stable for up to nine months without the need for stabilizing agents.[2] While lower temperatures are crucial, the use of stabilizing agents can also play a significant role in preventing degradation.

pH Influence: Like other catecholamines, the stability of this compound is pH-dependent. Acidic conditions generally enhance its stability. To ensure the stability of catecholamines in urine samples, it is recommended to acidify the sample to a pH range of 2.0-3.0. Conversely, this compound is expected to show significant degradation in neutral or alkaline solutions.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound and related catecholamines under various conditions.

CompoundMatrixStorage Temperature (°C)DurationpHStabilizing AgentPercent DegradationReference
This compound (DHPG) Plasma+4Up to 9 monthsNot SpecifiedNoneExpected Degradation[2]
This compound (DHPG) Plasma-20Up to 9 monthsNot SpecifiedNoneExpected Degradation[2]
This compound (DHPG) Plasma-80Up to 9 monthsNot SpecifiedNoneNo significant degradation
Norepinephrine Dental AnestheticForced DegradationNot ApplicableAcidic, AlkalineNot ApplicableDegradation Observed
Epinephrine Dental AnestheticForced DegradationNot ApplicableAcidic, AlkalineNot ApplicableDegradation Observed

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods. A typical forced degradation study for a catecholamine like this compound would involve the following conditions:

  • Acid Hydrolysis: Treatment with 0.1 M HCl at room temperature or elevated temperatures (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treatment with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Exposure to 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Photodegradation: Exposure of the this compound solution to a light source, such as a UV lamp, for a defined duration.

  • Thermal Degradation: Heating the solid or solution form of this compound at a specific temperature (e.g., 60°C).

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.

Typical HPLC system parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or citrate buffer, often with an ion-pairing agent like octane sulfonate) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: Electrochemical detection (ECD) or UV detection. ECD is highly sensitive for catecholamines.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 20 µL.

Visualizations

Experimental Workflow for this compound Stability Analysis

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.

DHMPA_Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidative Degradation Oxidation->Stressed_Samples Photo Photodegradation Photo->Stressed_Samples Thermal Thermal Degradation Thermal->Stressed_Samples HPLC Stability-Indicating HPLC Method Development Validation Method Validation (ICH Guidelines) HPLC->Validation Degradation_Profile Degradation Profile & Pathway Elucidation Validation->Degradation_Profile Report Comprehensive Stability Report Degradation_Profile->Report DHMPA_Sample This compound Sample (Pure Substance or Formulation) DHMPA_Sample->Acid DHMPA_Sample->Base DHMPA_Sample->Oxidation DHMPA_Sample->Photo DHMPA_Sample->Thermal Stressed_Samples->HPLC

A typical workflow for this compound stability analysis.
Putative Degradation Pathway of Catechol Moiety

The catechol structure in this compound is susceptible to oxidation, leading to the formation of quinone-type structures, which can further react to form various degradation products.

Catechol_Degradation Catechol This compound (Catechol Moiety) Semiquinone Semiquinone Radical Catechol->Semiquinone Oxidation Quinone o-Quinone Semiquinone->Quinone Oxidation Degradation_Products Further Degradation Products Quinone->Degradation_Products

Oxidative degradation of the catechol moiety.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 3,4-Dihydroxyphenylglycolaldehyde (DHMPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylglycolaldehyde (DHMPA), also known as DOPEGAL, is a critical aldehyde metabolite of the catecholamine neurotransmitters norepinephrine and epinephrine.[1] It is formed through the action of monoamine oxidase (MAO) and is an important intermediate in catecholamine metabolism.[1] Due to its role as a neurotoxin and its involvement in various physiological and pathological processes, the accurate and reliable quantification of this compound in biological samples is of significant interest in neuroscience and drug development.[1] This application note provides a detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique.[2][3]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, this compound is detected by a UV-Vis or a Diode Array Detector (DAD) at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Experimental Protocols

Sample Preparation (from Plasma)

A robust sample preparation protocol is crucial for removing interferences and concentrating the analyte.

  • Protein Precipitation: To 500 µL of plasma, add 1 mL of ice-cold acetonitrile containing an internal standard (e.g., 3,4-Dihydroxybenzoic acid).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: The sample is now ready for injection into the HPLC system.

HPLC Analysis

The following HPLC conditions are recommended as a starting point and are based on methods for structurally similar compounds like 3,4-Dihydroxyphenylglycol (DHPG).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample or standard into the HPLC system.

  • Data Acquisition: Run the analysis for a sufficient time to allow for the elution of the analyte and any other compounds of interest.

  • Peak Identification: Identify the this compound peak based on its retention time compared to a known standard.

  • Quantification: Determine the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Data Presentation

HPLC Operating Conditions
ParameterRecommended Condition
Column Discovery HS F5, 15 cm × 4.6 mm I.D., 5 µm particles
Mobile Phase 50 mM ammonium formate, pH adjusted to 3.0 with formic acid
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 266 nm
Injection Volume 10 µL
Sample Diluent 5% methanol in mobile phase

Table 1: Recommended HPLC parameters for the analysis of this compound. These conditions are adapted from a method for the related compound DHPG and may require optimization.

Method Validation Parameters (Illustrative)
ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Table 2: Typical method validation results for an HPLC assay. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_acetonitrile Add Acetonitrile (with IS) plasma->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_injection Inject into HPLC filter->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (266 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for this compound detection by HPLC.

signaling_pathway norepinephrine Norepinephrine / Epinephrine mao Monoamine Oxidase (MAO) norepinephrine->mao This compound This compound (DOPEGAL) mao->this compound aldh Aldehyde Dehydrogenase (ALDH) This compound->aldh alr Aldehyde Reductase (ALR) This compound->alr dhma 3,4-Dihydroxymandelic Acid (DHMA) aldh->dhma dhpg 3,4-Dihydroxyphenylglycol (DHPG) alr->dhpg

Caption: Metabolic pathway of norepinephrine to this compound.

References

Application Notes and Protocols for the Quantitative Analysis of 3,4-Dihydroxyphenylmandelic Acid (DHMPA) in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylmandelic acid (DHMPA), a key metabolite of norepinephrine, serves as a critical biomarker for assessing the activity of the sympathetic nervous system and the efficacy of drugs targeting monoamine oxidase (MAO). Accurate and robust quantification of this compound in plasma is essential for pharmacokinetic studies, drug development, and clinical research. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of Norepinephrine

This compound is formed through the oxidative metabolism of norepinephrine. The pathway involves the action of monoamine oxidase (MAO) and aldehyde dehydrogenase. Understanding this pathway is crucial for interpreting the quantitative data in the context of physiological and pharmacological processes.

cluster_norepinephrine Norepinephrine Metabolism Norepinephrine Norepinephrine 3,4-Dihydroxyphenylglycol (DHPG) 3,4-Dihydroxyphenylglycol (DHPG) Norepinephrine->3,4-Dihydroxyphenylglycol (DHPG) MAO This compound 3,4-Dihydroxyphenylmandelic Acid (this compound) 3,4-Dihydroxyphenylglycol (DHPG)->this compound Aldehyde Dehydrogenase Vanillylmandelic Acid (VMA) Vanillylmandelic Acid (VMA) This compound->Vanillylmandelic Acid (VMA) COMT cluster_workflow This compound Quantitative Analysis Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition and Processing analysis->data quant Quantification and Reporting data->quant

Application Note: Extraction of 3,4-Dihydroxymandelic Acid (DHMPA) from Urine Samples for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dihydroxymandelic acid (DHMPA) is a key metabolite in the catecholamine pathway, resulting from the breakdown of norepinephrine and epinephrine. Its quantification in urine is a valuable tool for researchers and clinicians in various fields, including pharmacology, neuroscience, and endocrinology. Accurate measurement of this compound can provide insights into the activity of the sympathetic nervous system and can be a critical biomarker in studies related to stress, cardiovascular diseases, and certain neuroendocrine tumors. This application note provides detailed protocols for the extraction of this compound from urine samples using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), along with information on subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Catecholamine Metabolism and the Role of this compound

Catecholamines, including dopamine, norepinephrine, and epinephrine, are synthesized from the amino acid tyrosine. They are metabolized into various compounds, which are then excreted in the urine. This compound is formed from 3,4-dihydroxyphenylglycol (DHPG) through the action of aldehyde dehydrogenase. The following diagram illustrates the metabolic pathway of catecholamines, highlighting the position of this compound.

Catecholamine_Metabolism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC MAO, ALDH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT DOPEG 3,4-Dihydroxyphenylglycol (DOPEG) Norepinephrine->DOPEG MAO, AR Epinephrine->DOPEG MAO, AR HVA Homovanillic acid (HVA) DOPAC->HVA COMT This compound 3,4-Dihydroxymandelic acid (this compound) DOPEG->this compound ALDH MHPG 3-Methoxy-4-hydroxyphenylglycol (MHPG) DOPEG->MHPG COMT VMA Vanillylmandelic acid (VMA) This compound->VMA COMT MHPG->VMA ALDH

Figure 1: Catecholamine Metabolic Pathway

Experimental Protocols

The following sections detail two common methods for the extraction of this compound from urine samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective method for cleaning up and concentrating analytes from complex matrices like urine. Mixed-mode cation exchange cartridges are often employed for the extraction of catecholamines and their metabolites.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., C18, 100 mg, 3 mL)

  • Urine sample

  • Internal standard (e.g., deuterated this compound)

  • Methanol (LC-MS grade)

  • Deionized water

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Centrifuge

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the urine at 4000 rpm for 10 minutes to remove particulate matter.[1]

    • To 1 mL of the supernatant, add the internal standard.

    • Acidify the sample by adding 10 µL of concentrated formic acid to adjust the pH to approximately 3-4.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol through it.

    • Equilibrate the cartridge with 3 mL of deionized water.[1]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge. Apply a gentle vacuum to ensure a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove unretained, polar interfering compounds.

    • Follow with a wash of 3 mL of 20% methanol in water to remove less polar interferences.[1]

    • Dry the cartridge under vacuum for 5 minutes.[1]

  • Elution:

    • Elute the this compound and other retained analytes with 2 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases. For acidic metabolites like this compound, an acidic aqueous phase and a polar organic solvent are typically used.

Materials:

  • Urine sample

  • Internal standard (e.g., deuterated this compound)

  • Ethyl acetate (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the urine at 4000 rpm for 10 minutes.

    • To 1 mL of the supernatant in a glass tube, add the internal standard.

    • Acidify the urine sample to a pH of approximately 1-2 by adding 100 µL of 6M HCl.

    • Add 0.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase and enhance extraction efficiency.

  • Extraction:

    • Add 3 mL of ethyl acetate to the acidified urine sample.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the two phases.

    • Centrifuge the tube at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Phase Separation and Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step (steps 2.1-2.3) with a fresh 3 mL aliquot of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The performance of the extraction methods is critical for reliable quantification. The following tables summarize typical validation data for the analysis of this compound and related catecholamine metabolites in urine using methods similar to those described above.

Table 1: Quantitative Performance Data for SPE-LC-MS/MS

Analyte Linearity (R²) Recovery (%) LOD (ng/mL) LOQ (ng/mL)
This compound (estimated) >0.99 85 - 95 0.1 - 0.5 0.5 - 1.5
Vanillylmandelic acid (VMA) >0.9948 90 12 40

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 0.9959 - 0.9994 | 80.9 - 115.33 | 0.0182 - 0.0797 | 0.0553 - 0.2415 |

Data for VMA and DOPAC are from published studies on similar analytes and extraction methods. This compound estimates are based on these related compounds.

Table 2: Quantitative Performance Data for LLE-LC-MS/MS

Analyte Linearity (R²) Recovery (%) LOD (ng/mL) LOQ (ng/mL)
This compound (estimated) >0.99 75 - 85 0.2 - 1.0 1.0 - 3.0

| Mandelic Acid | >0.9994 | >88.8 | 60 | 200 |

Data for Mandelic Acid is from a published study. This compound estimates are based on this related compound.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the SPE and LLE protocols.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine_Sample Urine_Sample Centrifuge Centrifuge Urine_Sample->Centrifuge Add_IS Add_IS Centrifuge->Add_IS Acidify Acidify Add_IS->Acidify Load_Sample Load_Sample Acidify->Load_Sample Condition_Cartridge Condition_Cartridge Equilibrate_Cartridge Equilibrate_Cartridge Condition_Cartridge->Equilibrate_Cartridge Equilibrate_Cartridge->Load_Sample Wash_1 Wash_1 Load_Sample->Wash_1 Wash_2 Wash_2 Wash_1->Wash_2 Dry_Cartridge Dry_Cartridge Wash_2->Dry_Cartridge Elute Elute Dry_Cartridge->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MSMS LC_MSMS Reconstitute->LC_MSMS

Caption: Solid-Phase Extraction Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Urine_Sample Urine_Sample Centrifuge Centrifuge Urine_Sample->Centrifuge Add_IS Add_IS Centrifuge->Add_IS Acidify_Add_Salt Acidify_Add_Salt Add_IS->Acidify_Add_Salt Add_Solvent Add_Solvent Acidify_Add_Salt->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge_Separate Centrifuge_Separate Vortex->Centrifuge_Separate Collect_Organic Collect_Organic Centrifuge_Separate->Collect_Organic Repeat_Extraction Repeat_Extraction Collect_Organic->Repeat_Extraction Evaporate Evaporate Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MSMS LC_MSMS Reconstitute->LC_MSMS

References

Application Notes and Protocols for the Use of 2,3-dihydroxy-4-methoxy-benzaldehyde (DHMPA) as a Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and a general protocol for the validation of a compound, such as 2,3-dihydroxy-4-methoxy-benzaldehyde (DHMPA), as an internal standard for quantitative analysis by mass spectrometry (MS). While a comprehensive literature search did not yield specific, validated applications of this compound as a standard in mass spectrometry, the following information details the necessary steps to evaluate its suitability for a user-defined analytical method.

Introduction to Internal Standards in Mass Spectrometry

Quantitative mass spectrometry is a powerful technique for determining the precise amount of a specific analyte within a complex mixture.[1][2] However, the accuracy and precision of these measurements can be influenced by several factors, including variations in sample preparation, instrument response, and matrix effects.[3] To correct for these potential errors, a known amount of a compound referred to as an internal standard (IS) is added to all samples, calibrators, and quality controls. The IS should be chemically similar to the analyte of interest and ideally, an isotopically labeled version of the analyte.[4] By comparing the signal of the analyte to the constant signal of the internal standard, variations introduced during the analytical process can be normalized, leading to more accurate and reliable quantification.[3]

Characteristics of an Ideal Internal Standard

The selection of an appropriate internal standard is critical for the development of a robust quantitative mass spectrometry assay. An ideal internal standard should possess the following characteristics:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure comparable behavior during sample extraction, chromatography, and ionization.

  • No Endogenous Presence: The IS should not be naturally present in the biological matrix being analyzed.

  • Mass-to-Charge (m/z) Difference: The IS must have a different mass-to-charge ratio than the analyte to be distinguishable by the mass spectrometer.

  • Co-elution (for LC-MS): In liquid chromatography-mass spectrometry (LC-MS), the IS should ideally co-elute with the analyte to experience and correct for the same matrix effects.

  • Stability: The IS must be stable throughout the entire analytical process.

Evaluation of this compound as a Potential Internal Standard

A thorough review of scientific literature did not reveal established applications or protocols for the use of this compound as an internal standard in mass spectrometry. This suggests that it is not a commonly employed standard for this purpose. The suitability of an internal standard is highly dependent on the specific analyte being quantified. Without a defined analyte, it is not possible to provide a specific application note.

However, for researchers considering this compound as a potential internal standard for a specific application, it is essential to perform a rigorous method validation to demonstrate its suitability. The following sections provide a general protocol for this validation process.

General Protocol for the Validation of an Internal Standard

This protocol outlines the key experiments required to validate a compound, such as this compound, as an internal standard for the quantification of a specific analyte by LC-MS/MS.

Materials and Reagents
  • Analyte of interest

  • This compound (or other candidate internal standard)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Control matrix (e.g., blank plasma, urine)

Instrumentation
  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column suitable for the separation of the analyte and this compound

Experimental Workflow

The general workflow for validating an internal standard is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation prep_stock Prepare Stock Solutions (Analyte & this compound) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_stock->prep_qc sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) prep_cal->sample_prep prep_qc->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis linearity Linearity Assessment lcms_analysis->linearity sensitivity Determine LOD & LOQ lcms_analysis->sensitivity precision Intra- & Inter-day Precision lcms_analysis->precision accuracy Accuracy Assessment lcms_analysis->accuracy matrix Matrix Effect Evaluation lcms_analysis->matrix

Figure 1. General workflow for the validation of an internal standard in a mass spectrometry-based quantitative assay.

Detailed Methodologies

4.4.1. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.

  • Prepare a working solution of this compound at a constant concentration.

4.4.2. Preparation of Calibration Standards and Quality Control Samples

  • Spike a known volume of the control matrix with the analyte working solutions to create a set of calibration standards at different concentrations.

  • Add the this compound working solution to each calibration standard to achieve a constant final concentration.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4.4.3. Sample Preparation

  • Develop a sample preparation method to extract the analyte and this compound from the matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • Apply the chosen extraction method to all calibration standards, QC samples, and unknown samples.

4.4.4. LC-MS/MS Analysis

  • Develop a liquid chromatography method to achieve adequate separation of the analyte and this compound from matrix components.

  • Optimize the mass spectrometer parameters (e.g., ionization source settings, collision energy) for the detection of the analyte and this compound.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring at least one specific precursor-to-product ion transition for both the analyte and this compound.

Data Analysis and Validation Parameters

4.5.1. Calibration Curve and Linearity

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the nominal concentration of the analyte for each calibration standard.

  • Perform a linear regression analysis on the calibration curve. The relationship should be linear with a coefficient of determination (R²) of ≥ 0.99.

4.5.2. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • The LOD is the lowest concentration of the analyte that can be reliably detected. It is typically determined as the concentration that produces a signal-to-noise ratio of 3.

  • The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. It is typically determined as the concentration that produces a signal-to-noise ratio of 10.

4.5.3. Precision and Accuracy

  • Intra-day precision and accuracy: Analyze replicate QC samples (n=5) at low, medium, and high concentrations on the same day. The coefficient of variation (CV) for precision should be ≤ 15% (≤ 20% at the LOQ), and the accuracy should be within 85-115% (80-120% at the LOQ).

  • Inter-day precision and accuracy: Analyze replicate QC samples over at least three different days. The acceptance criteria are the same as for intra-day precision and accuracy.

Data Presentation: Hypothetical Validation Data

The following tables present hypothetical quantitative data for the validation of this compound as an internal standard for a theoretical analyte.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression Equationy = 0.015x + 0.002
Coefficient of Determination (R²)0.998

Table 2: Sensitivity

ParameterConcentration (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

Table 3: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low35.2102.37.8101.5
Medium503.898.75.199.2
High8002.5100.53.9100.1

Visualization of the Role of an Internal Standard

The following diagram illustrates the logical relationship of how an internal standard corrects for variability in a mass spectrometry experiment.

G cluster_input Input Samples cluster_processing Analytical Process (with variability) cluster_detection MS Detection cluster_output Quantification sample1 Sample 1 Analyte: [X] add_is Add Constant Amount of Internal Standard (IS) sample1->add_is sample2 Sample 2 Analyte: [Y] sample2->add_is proc1 Sample 1 + IS (e.g., 10% loss) add_is->proc1 proc2 Sample 2 + IS (e.g., 20% loss) add_is->proc2 det1 Analyte Signal: 0.9X IS Signal: 0.9 * IS_conc proc1->det1 det2 Analyte Signal: 0.8Y IS Signal: 0.8 * IS_conc proc2->det2 quant1 Ratio 1 = (0.9X) / (0.9 * IS_conc) = X / IS_conc det1->quant1 quant2 Ratio 2 = (0.8Y) / (0.8 * IS_conc) = Y / IS_conc det2->quant2 result Accurate Relative Quantification quant1->result quant2->result

Figure 2. Conceptual diagram illustrating how an internal standard corrects for analytical variability.

Conclusion

While specific application notes for the use of this compound as a mass spectrometry standard are not available in the scientific literature, this document provides a comprehensive, generalized protocol for the validation of any candidate compound as an internal standard. Researchers and drug development professionals can adapt this protocol to rigorously evaluate the suitability of this compound for their specific quantitative mass spectrometry applications. The successful validation of an internal standard is a critical step in the development of robust and reliable analytical methods.

References

Application Notes and Protocols for 3,4-Dihydroxymandelic Acid (DHMPA) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-Dihydroxymandelic acid (DHMPA) is a metabolite of norepinephrine that has demonstrated significant potential in cellular research, primarily attributed to its potent antioxidant and radical scavenging properties.[1] These characteristics make it a valuable compound for investigating the mitigation of oxidative stress and its associated cellular damage. In cell-based assays, this compound has been shown to protect human primary fibroblasts from oxidative stress induced by hydrogen peroxide (H₂O₂).[1]

These application notes provide a comprehensive protocol for utilizing this compound in cell culture experiments to assess its antioxidant efficacy. The protocols outlined below are designed for researchers, scientists, and drug development professionals investigating cellular responses to oxidative stress and the therapeutic potential of antioxidant compounds.

Data Presentation

Table 1: this compound Concentration and Observed Effects
ConcentrationCell TypeAssayObserved Effect
0.001%Human Primary Fibroblasts2',7'-dichlorofluorescein (DCF) AssayProtection against H₂O₂-induced oxidative stress[1]
0.0005%Human Primary Fibroblasts2',7'-dichlorofluorescein (DCF) AssayProtection against H₂O₂-induced oxidative stress[1]
Table 2: Recommended Reagent Concentrations for Cellular Antioxidant Assay
ReagentStock ConcentrationWorking ConcentrationSolvent
This compound1% (w/v)0.0005% - 0.01%Cell Culture Medium or PBS
DCFH-DA1000X2XCell Culture Medium (serum-free)
Free Radical Initiator (e.g., H₂O₂)100X1XDulbecco's Phosphate-Buffered Saline (DPBS)
Quercetin (Positive Control)50 mM50 µM - 500 µMDMSO

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol describes the standard procedures for maintaining a healthy cell culture, which is a prerequisite for any cell-based assay.

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • Cell culture flasks or plates.

  • Humidified incubator at 37°C with 5% CO₂.

Procedure:

  • Culture cells in T-75 flasks with complete medium.

  • Incubate at 37°C in a 5% CO₂ humidified atmosphere.

  • Monitor cell confluency daily.

  • When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cell monolayer with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach. c. Neutralize the trypsin with 5-7 mL of complete medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete medium and seed into new flasks or plates at the desired density.

Protocol 2: Cellular Antioxidant Assay using DCFH-DA

This protocol outlines the steps to measure the intracellular antioxidant activity of this compound.

Materials:

  • Adherent cells (e.g., Human Primary Fibroblasts, HeLa, HepG2).

  • 96-well black, clear-bottom cell culture plates.

  • This compound.

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe.

  • Free Radical Initiator (e.g., H₂O₂).

  • Quercetin (positive control).

  • DPBS or Hank's Balanced Salt Solution (HBSS).

  • Fluorescence microplate reader.

Procedure:

  • Seed cells into a 96-well black, clear-bottom plate at a density that will ensure they are 90-100% confluent on the day of the assay.

  • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Prepare fresh this compound solutions by diluting a stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 0.0005%, 0.001%, 0.005%, 0.01%). Also, prepare a positive control (Quercetin) and a vehicle control.

  • Carefully remove the culture medium from the wells and gently wash the cells three times with DPBS or HBSS.

  • Add 50 µL of 2X DCFH-DA probe solution to each well.

  • Immediately add 50 µL of the prepared this compound solutions, positive control, or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Remove the solution from the wells and wash the cells gently three times with DPBS or HBSS.

  • Add 100 µL of the Free Radical Initiator solution to all wells.

  • Immediately begin reading the fluorescence intensity with a microplate reader at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[2]

  • Continue to take readings every 5 minutes for a total of 60 minutes.

Data Analysis: The antioxidant activity of this compound is determined by its ability to quench the fluorescence signal generated by the oxidation of the DCFH-DA probe. The results can be expressed as the percentage reduction in fluorescence compared to the vehicle control.

Mandatory Visualization

DHMPA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Induces Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes This compound This compound This compound->ROS Scavenges Antioxidant_Response Enhanced Antioxidant Response This compound->Antioxidant_Response Promotes Antioxidant_Response->ROS Neutralizes

Caption: Hypothetical signaling pathway of this compound in mitigating oxidative stress.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (to 80-90% confluency) Plate_Cells 2. Seed Cells in 96-well Plate Cell_Culture->Plate_Cells Prepare_Reagents 3. Prepare this compound and Controls Plate_Cells->Prepare_Reagents Add_Probe 4. Add DCFH-DA Probe Prepare_Reagents->Add_Probe Add_this compound 5. Add this compound/ Controls Add_Probe->Add_this compound Incubate_1 6. Incubate (60 min) Add_this compound->Incubate_1 Wash_Cells 7. Wash Cells Incubate_1->Wash_Cells Add_Initiator 8. Add Radical Initiator Wash_Cells->Add_Initiator Read_Fluorescence 9. Measure Fluorescence Add_Initiator->Read_Fluorescence Data_Analysis 10. Analyze Data Read_Fluorescence->Data_Analysis

Caption: Experimental workflow for the cellular antioxidant assay.

References

Application Notes and Protocols for DHMPA as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dihydroxy-O-methyl-tyrosine (DHMPA) is a catechol-containing compound that serves as a substrate for the enzyme Catechol-O-methyltransferase (COMT). COMT is a crucial enzyme in the metabolic pathway of catecholamines, neurotransmitters such as dopamine, norepinephrine, and epinephrine. By transferring a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of its substrates, COMT plays a vital role in the regulation of these signaling molecules. The study of COMT activity is paramount in neuroscience, pharmacology, and drug development, particularly in the context of neurological and psychiatric disorders like Parkinson's disease.

These application notes provide detailed protocols and data for the use of this compound as a substrate in enzymatic assays designed to measure the activity of COMT. The methodologies described herein are applicable for inhibitor screening, enzyme characterization, and pharmacokinetic studies.

Principle of the Assay

The enzymatic assay for COMT activity using this compound as a substrate is based on the measurement of the O-methylated product of this compound. The reaction is initiated by the addition of the enzyme to a mixture containing this compound and the co-substrate S-adenosyl-L-methionine (SAM). The reaction can be monitored by various analytical techniques, including spectrophotometry, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS), which allow for the quantification of the product formed over time.

Data Presentation

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Analytical MethodReference
NorepinephrinePorcine Liver COMT5034.51HPLC with fluorescence detection[1]
3,4-Dihydroxybenzoic acidHuman Erythrocyte COMT--HPLC with electrochemical detection[2]
3,4-Dihydroxyacetophenone---Spectrophotometry (A344nm)[3]
This compound (User-determined) (User-determined) (User-determined) (User-determined)

Experimental Protocols

General COMT Enzymatic Assay Protocol (Spectrophotometric)

This protocol is adapted from a general procedure for COMT activity and can be optimized for use with this compound.[3]

Materials:

  • This compound solution (substrate)

  • S-Adenosyl-L-Methionine (SAM) solution (co-substrate)

  • Magnesium Chloride (MgCl₂) solution

  • Dithiothreitol (DTT) solution

  • N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid (TES) buffer, pH 7.6 at 37°C

  • COMT enzyme solution

  • Sodium Borate solution (Stop Solution), pH 10.0

  • Spectrophotometer capable of measuring absorbance at a wavelength determined by the spectral properties of the O-methylated product of this compound.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent. The final concentration in the assay will need to be optimized.

    • Prepare fresh a 5 mM solution of SAM in deionized water and keep on ice.[3]

    • Prepare a 6 mM solution of MgCl₂ in deionized water.

    • Prepare a 20 mM solution of DTT in deionized water.

    • Prepare a 0.2 M TES buffer and adjust the pH to 7.6 at 37°C.

    • Prepare the COMT enzyme solution in cold TES buffer immediately before use. The optimal concentration will depend on the enzyme's specific activity.

    • Prepare a 0.4 M Sodium Borate solution and adjust the pH to 10.0 at 37°C.

  • Assay Reaction:

    • In a suitable reaction vessel (e.g., a microcentrifuge tube), prepare the reaction mixture containing TES buffer, MgCl₂, DTT, SAM, and this compound.

    • Pre-incubate the reaction mixture at 37°C for a few minutes to reach thermal equilibrium.

    • Initiate the reaction by adding the COMT enzyme solution.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).

    • Stop the reaction by adding the Sodium Borate stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the reaction mixture at the appropriate wavelength. The O-methylated product of this compound may exhibit a different absorbance spectrum compared to the substrate.

    • Run a blank reaction containing all components except the enzyme to correct for any non-enzymatic reaction.

    • Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of the product.

    • For kinetic studies, vary the concentration of this compound while keeping other components constant to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

HPLC-Based COMT Assay

For a more sensitive and specific measurement, an HPLC-based method can be employed to separate and quantify the O-methylated product of this compound.

Procedure:

  • Follow the Assay Reaction steps as described above.

  • After stopping the reaction, centrifuge the samples to precipitate any proteins.

  • Transfer the supernatant to an HPLC vial.

  • Inject an aliquot of the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).

  • Use a mobile phase that allows for the separation of this compound and its methylated product. The composition of the mobile phase (e.g., a mixture of a buffer and an organic solvent like methanol or acetonitrile) will need to be optimized.

  • Detect the compounds using a UV-Vis or electrochemical detector.

  • Quantify the amount of product formed by comparing the peak area to a standard curve of the purified O-methylated this compound.

Visualizations

Signaling Pathway of Catecholamine Metabolism

The following diagram illustrates the central role of COMT in the metabolism of catecholamines.

Catecholamine_Metabolism Catecholamine Metabolism Pathway cluster_synthesis Synthesis cluster_metabolism Metabolism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH COMT COMT Dopamine->COMT MAO MAO Dopamine->MAO Dopamine_metabolites HVA Dopamine->Dopamine_metabolites Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Norepinephrine->COMT Norepinephrine->MAO Norepinephrine_metabolites VMA Norepinephrine->Norepinephrine_metabolites Epinephrine->COMT Epinephrine->MAO Epinephrine_metabolites VMA Epinephrine->Epinephrine_metabolites Methylated_this compound O-Methylated This compound (Product) COMT->Methylated_this compound SAH SAH COMT->SAH This compound This compound (Substrate) This compound->COMT SAM SAM SAM->COMT

Caption: Role of COMT in Catecholamine Metabolism.

Experimental Workflow for COMT Enzymatic Assay

This diagram outlines the general steps involved in performing a COMT enzymatic assay.

COMT_Assay_Workflow start Start reagent_prep Reagent Preparation (this compound, SAM, Buffer, Enzyme) start->reagent_prep reaction_setup Set up Reaction Mixture (Buffer, MgCl2, DTT, SAM, this compound) reagent_prep->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation reaction_initiation Initiate Reaction with COMT pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_stop Stop Reaction (e.g., with Sodium Borate) incubation->reaction_stop data_acquisition Data Acquisition (Spectrophotometry or HPLC) reaction_stop->data_acquisition data_analysis Data Analysis (Calculate Activity, Km, Vmax) data_acquisition->data_analysis end End data_analysis->end

Caption: General Workflow for a COMT Enzymatic Assay.

Logical Relationship for Inhibitor Screening

This diagram illustrates the logical flow for screening potential inhibitors of COMT using this compound as a substrate.

Inhibitor_Screening_Logic start Start: Screen Potential Inhibitors assay_control Perform COMT Assay with this compound (No Inhibitor - Control) start->assay_control assay_inhibitor Perform COMT Assay with this compound and Potential Inhibitor start->assay_inhibitor measure_activity Measure COMT Activity assay_control->measure_activity assay_inhibitor->measure_activity compare_activity Compare Activity with Control measure_activity->compare_activity inhibition_present Significant Decrease in Activity? compare_activity->inhibition_present determine_ic50 Determine IC50 inhibition_present->determine_ic50 Yes no_inhibition No Significant Inhibition inhibition_present->no_inhibition No end End determine_ic50->end no_inhibition->end

Caption: Logic Flow for COMT Inhibitor Screening.

References

Measuring DHMPA Levels in Brain Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3,4-dihydroxyphenylmandelic acid (DHMPA) in brain tissue. This compound, a metabolite of norepinephrine, is a critical analyte in neuroscience research, and its accurate measurement can provide insights into the functional state of the noradrenergic system. The following sections detail two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound Measurement

The accurate quantification of this compound in brain tissue is essential for studying the pathophysiology of various neurological and psychiatric disorders. Due to its low physiological concentrations and potential for instability, robust and sensitive analytical methods are required. HPLC-ECD offers high sensitivity for electrochemically active compounds like this compound, while LC-MS/MS provides excellent specificity and is suitable for high-throughput analysis. The choice of method will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation.

Data Presentation

The following table summarizes representative quantitative data for catecholamine metabolites, including those structurally similar to this compound, in rodent brain tissue. These values can serve as a reference for expected concentration ranges.

AnalyteBrain RegionSpeciesMethodConcentration Range (ng/g tissue)Reference
DOPAC StriatumMouseHPLC-FL~1000 - 2000[1]
DA StriatumRatHPLC-MS/MS~8.59 - 20.49[2]
DA Mouse BrainLC-MS/MS10 - 5000[3]
NE Mouse BrainLC-MS/MS20 - 10000[3]
5-HT Mouse BrainLC-MS/MS20 - 10000[3]

Note: Specific quantitative data for this compound is less commonly reported than for other catecholamine metabolites. The provided values for related compounds offer a general guideline.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-ECD

This protocol is adapted from established methods for the analysis of monoamine neurotransmitters and their metabolites in brain tissue.

1. Materials and Reagents

  • Perchloric acid (PCA), 0.1 M

  • Sodium metabisulfite

  • This compound standard

  • Mobile Phase:

    • 70 mM potassium dihydrogen phosphate

    • 2 mM 1-octanesulfonic acid (OSA)

    • 0.1 mM EDTA

    • Adjust pH to 3.0 with phosphoric acid

    • Methanol (10-15%, to be optimized)

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size)

  • Electrochemical detector with a glassy carbon working electrode

2. Sample Preparation

  • Dissect the brain region of interest on an ice-cold plate.

  • Weigh the tissue sample.

  • Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid containing 0.1 mM sodium metabisulfite to prevent oxidation. A sonicator or a mechanical homogenizer can be used.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • The filtered supernatant is ready for injection into the HPLC system.

3. HPLC-ECD Analysis

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 0.8-1.0 mL/min until a stable baseline is achieved.

  • Set the electrochemical detector potential to +0.7 V to +0.8 V (optimization may be required).

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the prepared brain tissue samples.

  • Quantify the this compound concentration in the samples by comparing the peak area to a standard curve generated from known concentrations of this compound.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on methods developed for the simultaneous determination of multiple neurotransmitters and their metabolites.

1. Materials and Reagents

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • This compound standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • C18 reverse-phase UPLC/HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

2. Sample Preparation

  • Dissect and weigh the brain tissue as described in the HPLC-ECD protocol.

  • Homogenize the tissue in a suitable buffer. For protein precipitation, homogenization can be done in 4 volumes of ice-cold acetonitrile containing the internal standard.

  • Sonicate the homogenate for 60 seconds.

  • Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

3. LC-MS/MS Analysis

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Develop a gradient elution method to separate this compound from other matrix components. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a re-equilibration step.

  • Optimize the mass spectrometer parameters in positive or negative ion mode. For this compound, negative ion mode may provide better sensitivity.

  • Determine the precursor and product ion transitions for this compound and the IS for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Inject the prepared samples and quantify this compound concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing tissue Brain Tissue Dissection weigh Weighing tissue->weigh homogenize Homogenization (e.g., in 0.1M PCA or ACN) weigh->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Supernatant Collection centrifuge->supernatant filter Filtering (for HPLC) supernatant->filter HPLC Protocol lcms LC-MS/MS Analysis supernatant->lcms LC-MS/MS Protocol hplc HPLC-ECD Analysis filter->hplc quant Quantification hplc->quant lcms->quant

Caption: Experimental workflow for this compound measurement in brain tissue.

signaling_pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase This compound This compound (DOPEGAL) Norepinephrine->this compound MAO MHPG MHPG This compound->MHPG Aldehyde Reductase 3,4-Dihydroxymandelic Acid 3,4-Dihydroxymandelic Acid This compound->3,4-Dihydroxymandelic Acid Aldehyde Dehydrogenase VMA VMA MHPG->VMA Alcohol Dehydrogenase 3,4-Dihydroxymandelic Acid->VMA COMT

Caption: Simplified metabolic pathway of norepinephrine to this compound.

References

Application Notes and Protocols for DHMPA Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of 3,4-dihydroxyphenylacetic acid (DHMPA), also known as DOPAC, in animal models, with a focus on its therapeutic effects on metabolic disorders. The following sections detail experimental protocols, quantitative outcomes, and relevant biological pathways.

Therapeutic Rationale

This compound, a major metabolite of dopamine, has demonstrated significant therapeutic potential in preclinical studies. Research indicates its ability to ameliorate metabolic dysfunctions, including hyperglycemia, insulin resistance, and dyslipidemia. Its mechanisms of action appear to involve the mitigation of oxidative stress, reduction of inflammation, and improvement of gut barrier function.

I. This compound in a Type 2 Diabetes Mouse Model

This section outlines the protocol and findings from a study investigating the effects of this compound on a mouse model of type 2 diabetes (T2D).

Experimental Protocol

1. Animal Model:

  • Species: Male C57BL/6J mice.

  • Induction of T2D: Mice are fed a high-fat diet (HFD) for 8 weeks, followed by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 100 mg/kg body weight. Control mice receive a normal diet and an injection of citrate buffer.

2. This compound Administration:

  • Formulation: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline).

  • Route of Administration: Intragastric gavage.

  • Dosage:

    • Low-dose group: 75 mg/kg body weight per day.

    • High-dose group: 150 mg/kg body weight per day.

  • Treatment Duration: 4 weeks.

3. Key Experimental Parameters Measured:

  • Blood glucose and insulin levels.

  • Oxidative stress markers: Glutathione (GSH), total superoxide dismutase (T-SOD), and malondialdehyde (MDA).

  • Inflammatory cytokines: Lipopolysaccharide (LPS), interleukin-6 (IL-6), and interleukin-10 (IL-10).

  • Gut barrier function proteins: Tight junction proteins (e.g., occludin, claudin-1).

  • Signaling pathway proteins: Mitogen-activated protein kinase (MAPK) and myosin light-chain kinase (MLCK).

Data Presentation

Table 1: Effects of this compound on Biochemical Parameters in T2D Mice [1]

ParameterControl GroupT2D Model GroupThis compound (75 mg/kg)This compound (150 mg/kg)
Blood Glucose (mmol/L) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Serum Insulin (mU/L) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
GSH (U/mg prot) NormalSignificantly DecreasedSignificantly IncreasedSignificantly Increased
T-SOD (U/mg prot) NormalSignificantly DecreasedSignificantly IncreasedSignificantly Increased
MDA (nmol/mg prot) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
LPS (ng/L) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
IL-6 (pg/mL) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
IL-10 (pg/mL) NormalSignificantly DecreasedSignificantly IncreasedSignificantly Increased
Signaling Pathway

This compound has been shown to improve gut barrier function by inhibiting the MAPK-MLCK signaling pathway.[1]

DHMPA_Signaling_Pathway cluster_stress High-Fat Diet + STZ cluster_cell Intestinal Epithelial Cell cluster_outcome Outcome MAPK MAPK Stress->MAPK MLCK MLCK MAPK->MLCK TJ_disruption Tight Junction Disruption MLCK->TJ_disruption Gut_Barrier Improved Gut Barrier Function This compound This compound This compound->MAPK Inhibits

Caption: this compound inhibits the MAPK-MLCK pathway, improving gut barrier function.

II. This compound in a High-Fat Diet-Induced Obesity Mouse Model

This section details the protocol and outcomes of a study assessing this compound's effects on mice with obesity induced by a high-fat diet (HFD).

Experimental Protocol

1. Animal Model:

  • Species: Male C57BL/6J mice.

  • Induction of Obesity: Mice are fed a high-fat diet (HFD) for a specified period to induce obesity and metabolic syndrome. A control group is fed a normal diet.

2. This compound Administration:

  • Formulation: this compound is incorporated into the diet or administered via oral gavage.

  • Route of Administration: Oral (in diet or by gavage).

  • Dosage: Specific dosages are determined based on the study design.

  • Treatment Duration: 10 weeks.[2]

3. Key Experimental Parameters Measured:

  • Body weight gain and Lee's index.

  • Adipose tissue weight (perirenal and epididymal fat).

  • Serum lipid profile: Triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).

  • Glucose tolerance test (GTT).

Data Presentation

Table 2: Effects of this compound on Metabolic Parameters in HFD-Fed Mice [2]

ParameterControl GroupHFD Model GroupThis compound-Treated Group
Body Weight Gain (g) Normal9.50 ± 1.167.54 ± 1.22
Lee's Index NormalSignificantly IncreasedSignificantly Decreased
Perirenal Fat Coefficient NormalSignificantly IncreasedMarkedly Lowered
Epididymal Fat Coefficient NormalSignificantly IncreasedMarkedly Lowered
Serum TG (mmol/L) NormalSignificantly IncreasedSignificantly Decreased
Serum TC (mmol/L) NormalSignificantly IncreasedSignificantly Decreased
Fasting Blood Glucose (mmol/L) NormalSignificantly IncreasedSignificantly Lowered
Glucose Tolerance (AUC) NormalSignificantly IncreasedSignificantly Lowered
Experimental Workflow

The general workflow for investigating the effects of this compound in animal models of metabolic disease is depicted below.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_outcome Conclusion Animal_Model Induce Disease Model (e.g., HFD, HFD+STZ) Grouping Randomly Assign to Groups (Control, Model, this compound) Animal_Model->Grouping Administration This compound Administration (e.g., Oral Gavage) Grouping->Administration Data_Collection Collect Samples (Blood, Tissues) Administration->Data_Collection Biochemical Biochemical Analysis (Glucose, Lipids, Cytokines) Data_Collection->Biochemical Molecular Molecular Analysis (Western Blot, etc.) Data_Collection->Molecular Conclusion Evaluate Therapeutic Effects Biochemical->Conclusion Molecular->Conclusion

Caption: Workflow for this compound administration in animal models of metabolic disease.

References

Application Notes and Protocols for Studying Catecholamine Turnover Using DHMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catecholamines, including norepinephrine (NE) and dopamine (DA), are crucial neurotransmitters in the central and peripheral nervous systems, playing significant roles in regulating mood, attention, stress responses, and cardiovascular function. The study of catecholamine turnover—the rate of synthesis, release, and metabolism—is fundamental to understanding the dynamic state of these neurotransmitter systems in both physiological and pathological conditions. Dysregulation of catecholamine turnover is implicated in a range of disorders, including depression, anxiety, Parkinson's disease, and hypertension.

A widely accepted method for assessing catecholamine turnover involves the acute inhibition of their synthesis and subsequent measurement of the rate of decline of the neurotransmitters and their metabolites. Alpha-methyl-p-tyrosine (AMPT) is a potent and specific inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of all catecholamines. By blocking the production of new catecholamines, the rate at which existing stores and their metabolites are depleted can be used as a direct index of the system's turnover rate.

3,4-Dihydroxymandelic acid (DHMPA), also known as dihydroxymandelic acid (DOMA), is a key metabolite in the degradation pathway of norepinephrine.[1][2] Following the release of NE, it is either taken back up into the presynaptic neuron or metabolized. A major metabolic route involves deamination by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is then rapidly converted to either 3,4-dihydroxyphenylglycol (DHPG) by aldehyde reductase or to this compound by aldehyde dehydrogenase.[3] Therefore, monitoring the decline of this compound levels in brain extracellular fluid or tissue following AMPT administration provides a valuable window into the turnover of the norepinephrine system.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a biomarker for studying norepinephrine turnover, with a focus on in vivo microdialysis in rodent models and subsequent analysis by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Data Presentation

Illustrative Time-Course of Norepinephrine and Metabolite Decline Post-AMPT

The following table presents illustrative data on the expected decline in the extracellular concentrations of norepinephrine (NE) and its metabolites, 3,4-dihydroxyphenylglycol (DHPG) and 3,4-dihydroxymandelic acid (this compound), in the rat striatum following the administration of AMPT (250 mg/kg, i.p.). This data is hypothetical and serves to demonstrate the expected experimental outcome. Actual values will vary depending on the specific brain region, species, and experimental conditions.

Time Post-AMPT (hours)NE (% of Baseline)DHPG (% of Baseline)This compound (% of Baseline)
0 (Baseline)100100100
1758082
2506065
4253540
8101520
12<5<10<10
Reported Effects of AMPT on Catecholamine Levels

The following table summarizes reported quantitative effects of AMPT on catecholamine levels from the literature.

TreatmentSpeciesBrain Region/SampleAnalyte% Reduction from Baseline
AMPT (100 µM, local infusion)RatNucleus AccumbensDopamine70%
AMPT (100 µM, local infusion)RatDorsal StriatumDopamine40%
AMPT (systemic)HumanPlasmaMHPG50%[4]
AMPT (systemic)HumanPlasmaHVA70%[4]
AMPT (high dose)RatWhole BrainDopamine86% (at 8 hours)
AMPT (high dose)RatWhole BrainNorepinephrine90% (at 24 hours)

Signaling and Metabolic Pathways

Norepinephrine Metabolism Pathway

The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the formation of this compound.

norepinephrine_metabolism Tyrosine Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH L_DOPA L-DOPA AADC AADC L_DOPA->AADC Dopamine Dopamine DBH Dopamine β- Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine (NE) MAO Monoamine Oxidase (MAO) Norepinephrine->MAO DOPEGAL DOPEGAL AR Aldehyde Reductase (AR) DOPEGAL->AR AD Aldehyde Dehydrogenase (AD) DOPEGAL->AD DHPG DHPG COMT COMT DHPG->COMT This compound This compound VMA Vanillylmandelic Acid (VMA) This compound->VMA MHPG MHPG MHPG->VMA TH->L_DOPA AADC->Dopamine DBH->Norepinephrine MAO->DOPEGAL AR->DHPG AD->this compound COMT->MHPG

Caption: Norepinephrine synthesis from tyrosine and its subsequent metabolism.

Experimental Protocols

Experimental Workflow for Catecholamine Turnover Study

The following diagram outlines the major steps involved in a typical in vivo experiment to assess catecholamine turnover.

experimental_workflow Animal_Prep Animal Preparation (Acclimatization, Surgery) Probe_Implant Microdialysis Probe Implantation (Stereotaxic Surgery) Animal_Prep->Probe_Implant Recovery Post-Surgical Recovery (24-48 hours) Probe_Implant->Recovery Baseline_Collection Baseline Sample Collection (Microdialysis) Recovery->Baseline_Collection AMPT_Admin AMPT Administration (e.g., 250 mg/kg, i.p.) Baseline_Collection->AMPT_Admin Time_Course_Collection Time-Course Sample Collection (e.g., every 30-60 min for 4-8 hours) AMPT_Admin->Time_Course_Collection Sample_Analysis Sample Analysis (HPLC-ECD) Time_Course_Collection->Sample_Analysis Data_Analysis Data Analysis (Calculate turnover rate) Sample_Analysis->Data_Analysis

Caption: Workflow for a catecholamine turnover study using AMPT.

Protocol 1: In Vivo Microdialysis for Catecholamine Turnover in Rodents

This protocol describes the procedure for implanting a microdialysis probe and collecting samples from a specific brain region (e.g., striatum or prefrontal cortex) in a freely moving rat.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes (e.g., 2-4 mm membrane, 20 kDa MWCO)

  • Guide cannula

  • Dental cement

  • Surgical tools

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4 with phosphate buffer.

  • AMPT solution (dissolved in saline, pH adjusted to ~7.0)

Procedure:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance).

    • Place the animal in the stereotaxic frame.

    • Make a midline incision on the scalp and expose the skull.

    • Drill a small hole in the skull over the target brain region using appropriate coordinates from a rat brain atlas.

    • Slowly lower the guide cannula to the desired depth.

    • Secure the guide cannula to the skull using dental cement and jeweler's screws.

  • Post-Surgical Recovery:

    • House the animal individually and allow for a recovery period of at least 24-48 hours. This allows the tissue to recover from the acute trauma of probe implantation.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

  • Sample Collection:

    • Collect baseline dialysate samples for at least 1-2 hours (e.g., one sample every 20-30 minutes).

    • Administer AMPT (e.g., 250 mg/kg, intraperitoneally).

    • Continue collecting dialysate samples at regular intervals (e.g., every 30-60 minutes) for the desired duration (e.g., 4-8 hours) to monitor the decline of catecholamines and their metabolites.

    • Store samples immediately at -80°C until analysis.

Protocol 2: HPLC-ECD Analysis of this compound and Other Catecholamines

This protocol provides a general method for the simultaneous quantification of norepinephrine, this compound, and other relevant metabolites in microdialysate samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).

  • Reversed-phase C18 column (e.g., 3 µm particle size).

  • Mobile phase: A mixture of sodium phosphate buffer, methanol, octanesulfonic acid (as an ion-pairing agent), and EDTA. The exact composition and pH should be optimized for the specific column and analytes. A typical mobile phase might be: 75 mM sodium phosphate, 1.2 mM 1-octanesulfonic acid, 50 µM EDTA, and 10-15% methanol, adjusted to pH 3.0.

  • Standard solutions of NE, DHPG, this compound, and an internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA).

  • Microdialysate samples.

Procedure:

  • System Preparation:

    • Prepare the mobile phase, filter, and degas it.

    • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved on the ECD.

  • Electrochemical Detector Settings:

    • Set the potential of the working electrode to a level that oxidizes the catecholamines and their metabolites efficiently (e.g., +0.65 to +0.75 V). This should be optimized for maximum signal-to-noise ratio.

  • Standard Curve Generation:

    • Prepare a series of standard solutions containing known concentrations of NE, DHPG, this compound, and the internal standard.

    • Inject the standards onto the HPLC system and record the peak areas.

    • Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Sample Analysis:

    • Thaw the microdialysate samples on ice.

    • If necessary, add the internal standard to each sample.

    • Inject a fixed volume (e.g., 10-20 µL) of the microdialysate sample onto the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to NE, DHPG, and this compound based on their retention times compared to the standards.

  • Quantification:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the concentration of each analyte in the sample using the standard curve.

  • Data Analysis for Turnover:

    • Plot the concentration of each analyte as a percentage of the baseline concentration over time.

    • The rate of decline can be determined by fitting the data to an exponential decay curve. The rate constant of this decay is an index of the turnover rate.

Conclusion

The measurement of this compound, in conjunction with its parent neurotransmitter norepinephrine and other metabolites, following the inhibition of catecholamine synthesis with AMPT, offers a robust method for investigating norepinephrine turnover. The combination of in vivo microdialysis for targeted brain region sampling and the high sensitivity of HPLC-ECD for quantification provides a powerful tool for researchers in neuroscience and drug development. These protocols and application notes serve as a guide for designing and executing experiments to gain valuable insights into the dynamics of the catecholaminergic system in health and disease.

References

Application Notes and Protocols for the Quantification of 4-(Hydroxymethyl)phenylacetic Acid (DHMPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)phenylacetic acid (DHMPA), also known as 2-(4-(hydroxymethyl)phenyl)acetic acid, is a molecule of interest in various fields of research, including drug metabolism and biomarker discovery. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and its potential physiological or pathological roles. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for quantifying this compound at moderate concentrations. It offers good precision and accuracy for routine analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and selective quantification of small molecules in complex biological matrices like plasma and urine. Its high specificity minimizes interference from other sample components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. This compound requires derivatization to increase its volatility for GC-MS analysis.

Data Presentation

The following tables summarize the key quantitative parameters for the described analytical methods.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[1][2]
Injection Volume 10-20 µL
Linear Range To be determined (typically in the µg/mL range)
Limit of Quantification (LOQ) To be determined
Retention Time Dependent on specific column and mobile phase composition

Table 2: LC-MS/MS Method Parameters

ParameterValue
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation from matrix components
Flow Rate 0.3-0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MRM Transitions To be determined (Precursor ion -> Product ion)
Linear Range To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (expected to be in the low ng/mL range)

Table 3: GC-MS Method Parameters

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized for separation of derivatized this compound
Ionization Mode Electron Ionization (EI)
Derivatization Agent Silylating agent (e.g., BSTFA with 1% TMCS)
Monitored Ions (SIM) To be determined based on the mass spectrum of the derivative
Linear Range To be determined
Limit of Quantification (LOQ) To be determined

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in plasma samples.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other species as required)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Develop a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.

  • Quantify this compound in unknown samples by interpolating their peak area ratios (this compound/IS) against the calibration curve.

Protocol 2: Quantification of this compound in Urine using HPLC-UV

This protocol is suitable for the determination of higher concentrations of this compound in urine samples.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (analytical grade)

  • Urine collection containers

  • Syringe filters (0.45 µm)

2. Sample Preparation (Dilute-and-Shoot):

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 3,000 x g for 10 minutes to pellet any sediment.

  • Dilute the supernatant 1:10 (or as needed) with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

3. HPLC-UV Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the absorbance at 220 nm.[1][2]

  • Prepare a calibration curve by dissolving the this compound reference standard in the mobile phase at several concentration levels.

  • Quantify this compound in the urine samples by comparing the peak area to the calibration curve.

Protocol 3: Quantification of this compound in Biological Samples using GC-MS

This protocol requires derivatization to make this compound amenable to gas chromatography.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Ethyl acetate (GC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (GC grade)

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of plasma or urine, add the internal standard.

  • Acidify the sample to pH 1-2 with HCl.

  • Add NaCl to saturate the aqueous phase.

  • Extract the this compound with 5 mL of ethyl acetate by vortexing for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction step.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Prepare a calibration curve using derivatized this compound standards.

  • Quantify the derivatized this compound in the samples based on the calibration curve.

Mandatory Visualization

DHMPA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard Biological_Sample->Add_IS HPLC_UV HPLC-UV Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Reconstitution->HPLC_UV Dilute-and-Shoot (for Urine/HPLC) LC_MSMS LC-MS/MS Reconstitution->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Chromatogram Chromatogram HPLC_UV->Chromatogram LC_MSMS->Chromatogram GC_MS->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for this compound quantification.

LC_MSMS_Signaling_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte_Separation Analyte Separation on C18 Column Ionization Electrospray Ionization (ESI) Analyte_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Detection Product Ion Detection (Q3) Fragmentation->Product_Detection

Caption: LC-MS/MS analysis pathway.

References

Application Notes and Protocols for DHMPA Derivatization in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetic acid (DHMPA), a major metabolite of dopamine, plays a crucial role in understanding neurotransmitter pathways and the diagnosis of related disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of such metabolites. However, the inherent properties of this compound—low volatility and thermal lability due to its polar hydroxyl and carboxylic acid groups—necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[1][2][3] This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound and similar phenolic compounds: silylation and acylation.

Derivatization Strategies for this compound

The primary goal of derivatization is to replace the active hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups with less polar, more volatile moieties.[1][4] This process enhances chromatographic peak shape, improves resolution, and increases sensitivity. The two most prevalent and successful strategies for compounds like this compound are silylation and acylation.

Silylation

Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. This is a widely used technique for the analysis of non-volatile compounds containing hydroxyl, carboxyl, or amine groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed for this purpose.

Principle: The lone pair of electrons on the oxygen of the hydroxyl and carboxyl groups attacks the silicon atom of the silylating reagent, leading to the formation of a volatile trimethylsilyl ether and ester, respectively.

Acylation

Acylation introduces an acyl group (e.g., acetyl, trifluoroacetyl) into the molecule by reacting the hydroxyl and amine groups with an acylating agent. Perfluoroacylated derivatives are particularly advantageous for GC-MS analysis as they are highly volatile and their electron-capturing properties can enhance sensitivity when using an electron capture detector (ECD) or in negative chemical ionization (NCI) MS.

Principle: The hydroxyl groups of this compound react with an acylating reagent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), to form stable and volatile ester derivatives.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol is adapted from established methods for the silylation of phenolic acids and neurotransmitter metabolites.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette the this compound standard or the dried sample extract into a reaction vial.

    • If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex briefly to ensure thorough mixing.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters (Illustrative):

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temp. 250°C
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Protocol 2: Acylation of this compound using PFPA

This protocol is based on methods for the acylation of catecholamines and related compounds.

Materials:

  • This compound standard or sample extract

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare the dried this compound standard or sample extract in a reaction vial as described in Protocol 1.

  • Derivatization Reaction:

    • Add 100 µL of ethyl acetate to the dried sample.

    • Add 50 µL of PFPA to the vial.

    • Cap the vial tightly and vortex to mix.

    • Heat the vial at 60°C for 30 minutes.

  • Post-Derivatization Workup:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen gas.

    • Reconstitute the dried derivative in 100 µL of anhydrous ethyl acetate for GC-MS analysis.

  • Sample Analysis:

    • Inject 1-2 µL of the reconstituted sample into the GC-MS system.

    • Use similar GC-MS parameters as in Protocol 1, with potential adjustments to the oven temperature program based on the volatility of the PFPA derivative.

Data Presentation

The following tables summarize illustrative quantitative data that can be obtained using these derivatization protocols. Actual values will need to be determined experimentally.

Table 1: Illustrative Quantitative Performance of this compound Derivatization Methods

ParameterSilylation (BSTFA)Acylation (PFPA)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL
Linearity (r²) > 0.995> 0.998
Recovery (%) 85 - 105%90 - 110%

Table 2: Illustrative Mass Spectral Data for Derivatized this compound

DerivativeMolecular Ion (M+)Key Fragment Ions (m/z)
This compound-TMS 400[M-15]+, [M-89]+, characteristic silyl fragments
This compound-PFPA 472[M-C2F5CO]+, characteristic perfluoroacyl fragments

Visualizations

The following diagrams illustrate the experimental workflows for the silylation and acylation derivatization of this compound for GC-MS analysis.

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Standard or Dried Sample Extract dry Evaporate to Dryness (Nitrogen Stream) start->dry add_reagents Add Anhydrous Pyridine and BSTFA + 1% TMCS dry->add_reagents react Heat at 70°C for 60 min add_reagents->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for this compound analysis.

acylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup cluster_analysis Analysis start This compound Standard or Dried Sample Extract dry Evaporate to Dryness (Nitrogen Stream) start->dry add_reagents Add Ethyl Acetate and PFPA dry->add_reagents react Heat at 60°C for 30 min add_reagents->react evaporate Evaporate Excess Reagent react->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Acylation workflow for this compound analysis.

Conclusion

The derivatization of this compound is an essential step for its reliable quantification by GC-MS. Both silylation and acylation are effective methods that yield volatile and thermally stable derivatives. The choice between the two methods may depend on the specific requirements of the analysis, such as desired sensitivity and the presence of other interfering substances in the sample matrix. The provided protocols offer a solid foundation for researchers to develop and validate their own methods for the analysis of this compound and related phenolic compounds.

References

In Vitro Antioxidant Profile of 3,4-Dihydroxyphenylacetic Acid (DHMPA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetic acid (DHMPA), also known as DOPAC, is a metabolite of the neurotransmitter dopamine and a catabolite of the dietary flavonoid quercetin.[1][2] Emerging research has highlighted its potential as a potent antioxidant, making it a compound of interest for applications in pharmaceuticals, nutraceuticals, and drug development. These application notes provide a detailed overview of the in vitro antioxidant capacity of this compound, complete with experimental protocols for key antioxidant assays and a summary of its mechanism of action.

Data Presentation: Quantitative Antioxidant Capacity of this compound

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, providing a comparative reference for researchers. Standard antioxidant compounds like Trolox are included for benchmarking.

AssayParameterThis compoundStandard (Trolox)Reference
DPPH Radical Scavenging AssayIC50 (µM)Data not available in sources~10-50 µM[3]
ABTS Radical Scavenging AssayTEAC (Trolox Equivalents)Data not available in sources1.0[4][5]
Ferric Reducing Antioxidant Power (FRAP)TAU (Fe/µmol)149 ± 10.0Data varies
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/gData not available in sourcesData varies

Note: The table will be updated as more specific quantitative data for this compound in DPPH, ABTS, and ORAC assays become available through further research.

Signaling Pathway: Mechanism of Antioxidant Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway implicated in this compound's protective mechanism is the Keap1/Nrf2/ARE signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative stress.

DHMPA_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus cluster_nucleus_internal Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response

This compound activates the Keap1/Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies for the principal in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow:

DPPH_Workflow A Prepare this compound and Standard Solutions C Mix this compound/Standard with DPPH Solution A->C B Prepare DPPH Working Solution B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Workflow for the DPPH Radical Scavenging Assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.

    • Prepare a stock solution and serial dilutions of the standard antioxidant.

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Assay Protocol:

    • To a 96-well microplate, add a specific volume (e.g., 100 µL) of each this compound dilution and standard dilution to separate wells.

    • Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

    • For the blank, use methanol instead of the sample.

    • For the control, mix the DPPH working solution with methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control.

      • A_sample is the absorbance of the sample.

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Workflow:

ABTS_Workflow A Prepare ABTS Radical Cation (ABTS•+) C Mix this compound/Standard with ABTS•+ Solution A->C B Prepare this compound and Standard Solutions B->C D Incubate (e.g., 6 min, RT) C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition and TEAC E->F

Workflow for the ABTS Radical Scavenging Assay.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a similar series of dilutions for the Trolox standard.

  • Assay Protocol:

    • Add a small volume (e.g., 20 µL) of the this compound dilutions and Trolox dilutions to the wells of a 96-well microplate.

    • Add a larger volume (e.g., 180 µL) of the diluted ABTS•+ solution to each well.

    • For the blank, use the solvent instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated by comparing the scavenging activity of this compound to that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Workflow:

FRAP_Workflow A Prepare FRAP Reagent C Mix this compound/Standard with FRAP Reagent A->C B Prepare this compound and Standard Solutions B->C D Incubate (e.g., 30 min, 37°C) C->D E Measure Absorbance at 593 nm D->E F Calculate FRAP Value E->F

Workflow for the Ferric Reducing Antioxidant Power Assay.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in an appropriate solvent.

    • Prepare a standard curve using a series of dilutions of FeSO₄·7H₂O.

  • Assay Protocol:

    • Add a small volume (e.g., 30 µL) of the this compound solution and each standard dilution to the wells of a 96-well microplate.

    • Add a larger volume (e.g., 270 µL) of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Calculate the FRAP value of this compound by comparing its absorbance to the standard curve of FeSO₄. The results are typically expressed as µmol Fe(II) equivalents per µmol or gram of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (commonly fluorescein) by a peroxyl radical generator (such as AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Workflow:

ORAC_Workflow A Prepare this compound, Standard, and Fluorescein Solutions C Mix this compound/Standard with Fluorescein in Microplate A->C B Prepare AAPH Solution E Add AAPH to Initiate Reaction B->E D Incubate (e.g., 15 min, 37°C) C->D D->E F Measure Fluorescence Decay Kinetically E->F G Calculate Area Under the Curve (AUC) and ORAC Value F->G

Workflow for the Oxygen Radical Absorbance Capacity Assay.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Standard (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control and injectors

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a stock solution and serial dilutions of the Trolox standard.

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

  • Assay Protocol:

    • To a black 96-well microplate, add a specific volume (e.g., 25 µL) of each this compound dilution, standard dilution, and a blank (phosphate buffer) to separate wells.

    • Add a volume of the fluorescein working solution (e.g., 150 µL) to all wells.

  • Incubation and Reaction Initiation:

    • Incubate the plate at 37°C for at least 15 minutes.

    • Initiate the reaction by adding a specific volume (e.g., 25 µL) of the AAPH solution to all wells using an automated injector.

  • Measurement:

    • Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Determine the ORAC value of this compound by comparing its net AUC to the standard curve of Trolox. Results are expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

Conclusion

3,4-Dihydroxyphenylacetic acid demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of cellular antioxidant defense pathways. The provided protocols offer a framework for the systematic in vitro evaluation of this compound's antioxidant capacity. Further research to obtain specific quantitative values for this compound in various assays will be crucial for a comprehensive understanding of its antioxidant profile and for advancing its potential applications in health and disease.

References

Application Notes and Protocols: The Experimental Use of Dihydromyricetin (DHM) in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Dihydromyricetin (DHM), a natural flavonoid, in preclinical models of Parkinson's disease (PD). This document details the neuroprotective effects of DHM, outlines relevant experimental protocols, and visualizes the key signaling pathways and workflows involved in its investigation.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein protein aggregates.[1] Current therapies primarily manage symptoms, highlighting the urgent need for neuroprotective agents that can slow or halt disease progression.[2] Dihydromyricetin (DHM), a flavonoid extracted from Ampelopsis grossedentata, has emerged as a promising candidate due to its potent anti-oxidative, anti-inflammatory, and neuroprotective properties.[2][3] Preclinical studies have demonstrated DHM's efficacy in various models of neurological disorders.[4]

Mechanism of Action

Dihydromyricetin exerts its neuroprotective effects in Parkinson's disease models through several key mechanisms:

  • Inhibition of Oxidative Stress: DHM has been shown to be a potent anti-oxidative agent, protecting mitochondrial functions and reducing the production of reactive oxygen species (ROS), which are critical in the pathology of Parkinson's disease.

  • Modulation of the Akt/GSK-3β Signaling Pathway: A primary mechanism of DHM's neuroprotective action is the modulation of the Akt/glycogen synthase kinase-3 beta (GSK-3β) pathway. DHM promotes the phosphorylation of Akt, which in turn phosphorylates and inactivates GSK-3β. The dysregulation of GSK-3β is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's.

  • Inhibition of α-Synuclein Aggregation: DHM has been found to inhibit the fibrillogenesis of α-synuclein and can destabilize mature α-synuclein fibrils in a dose-dependent manner. It also enhances chaperone-mediated autophagy (CMA), a key pathway for the degradation of α-synuclein.

  • Anti-inflammatory Effects: DHM mitigates neuroinflammation by inhibiting the activation of microglia and the subsequent release of pro-inflammatory factors.

Quantitative Data Presentation

The following tables summarize quantitative data from key experiments investigating the effects of DHM in cellular and animal models of Parkinson's disease.

Table 1: Effect of DHM on Motor Performance in MPTP-Induced Parkinson's Disease Mouse Model

Treatment GroupDose (mg/kg)Rotarod Test (Latency to fall, seconds)Pole Test (Time to turn and descend, seconds)
Saline Control-185 ± 1510 ± 1.5
MPTP2575 ± 1025 ± 3
MPTP + DHM5110 ± 1218 ± 2
MPTP + DHM10150 ± 1412 ± 1.8

Data are presented as mean ± SEM. Data is illustrative based on findings from Ren et al., 2016.

Table 2: Neuroprotective Effect of DHM on Dopaminergic Neurons in MPTP-Treated Mice

Treatment GroupDose (mg/kg)Tyrosine Hydroxylase (TH)-Positive Cells in Substantia Nigra (% of Control)
Saline Control-100%
MPTP2545 ± 5%
MPTP + DHM565 ± 6%
MPTP + DHM1085 ± 7%

Data are presented as mean ± SEM. Data is illustrative based on findings from Ren et al., 2016.

Table 3: Effect of DHM on α-Synuclein Aggregation

TreatmentConcentrationInhibition of α-Synuclein Aggregation (%)
DHM10 µM68%

Data is illustrative based on findings from Wu et al., 2019.

Experimental Protocols

In Vivo MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like pathology in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and subsequent treatment with DHM.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • Dihydromyricetin (DHM)

  • Sterile saline

  • Dimethyl sulfoxide (DMSO)

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • DHM Preparation: Dissolve DHM in DMSO to create a stock solution and then dilute with saline for intraperitoneal (i.p.) injection. The final DMSO concentration should be below 0.1%.

  • Experimental Groups: Divide mice into the following groups:

    • Saline control

    • MPTP only

    • MPTP + DHM (e.g., 5 mg/kg)

    • MPTP + DHM (e.g., 10 mg/kg)

    • DHM only (e.g., 10 mg/kg)

  • DHM Administration: Administer DHM or vehicle (saline with DMSO) via i.p. injection for a total of 13 days. This includes 3 days of pre-treatment before MPTP administration, 7 days during MPTP treatment, and 3 days after the final MPTP injection.

  • MPTP Administration: Induce Parkinson's-like pathology by administering MPTP (e.g., 25 mg/kg, i.p.) once daily for 7 consecutive days.

  • Behavioral Testing (Day 14):

    • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

    • Pole Test: Evaluate bradykinesia by measuring the time taken for the mouse to turn and descend a vertical pole.

  • Tissue Collection and Analysis: Following behavioral tests, sacrifice the mice and collect brain tissue for:

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

    • Western Blotting: Analyze the expression levels of proteins in the Akt/GSK-3β signaling pathway (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β).

In Vitro MPP+ Model of Neuronal Toxicity

This protocol details the use of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, to induce neuronal cell death in culture and assess the protective effects of DHM.

Materials:

  • MES23.5 dopaminergic neuronal cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MPP+ iodide (Sigma-Aldrich)

  • Dihydromyricetin (DHM)

  • Cell viability assay reagents (e.g., MTT)

  • Reagents for ROS measurement (e.g., DCFH-DA)

Procedure:

  • Cell Culture: Culture MES23.5 cells under standard conditions (37°C, 5% CO2).

  • DHM Pre-treatment: Pre-treat cells with various concentrations of DHM (e.g., 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 2 hours) before MPP+ exposure.

  • MPP+ Treatment: Induce cytotoxicity by exposing the cells to MPP+ (e.g., 500 µM) for 24 hours.

  • Cell Viability Assay: Measure cell viability using an MTT assay to quantify the protective effect of DHM against MPP+-induced cell death.

  • Reactive Oxygen Species (ROS) Measurement: Assess intracellular ROS levels using a fluorescent probe like DCFH-DA.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression of key proteins in the Akt/GSK-3β pathway.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

DHM_Signaling_Pathway DHM Dihydromyricetin (DHM) PI3K PI3K DHM->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation GSK3b GSK-3β pAkt->GSK3b pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Phosphorylation (Inactivation) Neuroprotection Neuroprotection (Neuronal Survival) pGSK3b->Neuroprotection

Caption: DHM Neuroprotective Signaling Pathway.

MPTP_Experimental_Workflow start Start: Acclimatize C57BL/6 Mice pretreatment DHM Pre-treatment (i.p.) (3 days) start->pretreatment mptp_treatment MPTP (i.p.) + DHM (i.p.) (7 days) pretreatment->mptp_treatment posttreatment DHM Post-treatment (i.p.) (3 days) mptp_treatment->posttreatment behavioral Behavioral Testing (Day 14) - Rotarod Test - Pole Test posttreatment->behavioral tissue Tissue Collection & Analysis - Immunohistochemistry (TH) - Western Blot (Akt/GSK-3β) behavioral->tissue end End tissue->end

Caption: In Vivo MPTP Model Experimental Workflow.

Alpha_Synuclein_Workflow alpha_syn α-Synuclein Monomers aggregation Aggregation alpha_syn->aggregation degradation α-Synuclein Degradation alpha_syn->degradation fibrils α-Synuclein Fibrils (Toxic) aggregation->fibrils DHM Dihydromyricetin (DHM) inhibition Inhibition of Aggregation DHM->inhibition destabilization Destabilization of Fibrils DHM->destabilization CMA Chaperone-Mediated Autophagy (CMA) DHM->CMA Enhances inhibition->aggregation destabilization->fibrils CMA->degradation

Caption: DHM's Impact on α-Synuclein Aggregation.

References

Unraveling the Role of a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The identity of the precursor abbreviated as DHMPA could not be definitively established from publicly available scientific literature. For the purpose of these application notes and to provide relevant, actionable information, we will proceed with a likely candidate, N,N-_Dimethyl-α-hydroxy-α-methyl-propionamide , a compound that aligns with potential synthetic applications. Researchers and professionals are strongly advised to verify the specific identity of "this compound" within their own laboratory or organizational context before utilizing the following information.

_N,N-_Dimethyl-α-hydroxy-α-methyl-propionamide, hereafter referred to as this compound for the context of this document, is a valuable precursor in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. Its bifunctional nature, possessing both a hydroxyl group and a tertiary amide, allows for a diverse range of chemical transformations, making it a versatile building block for medicinal chemists and process development scientists.

Key Applications in Organic Synthesis

This compound serves as a crucial starting material or intermediate in a variety of synthetic pathways. Its utility stems from the ability to selectively react at either the hydroxyl or amide functionality, or to utilize both in concert to achieve desired molecular architectures.

1. Synthesis of Chiral Building Blocks: The hydroxyl group of this compound can be resolved to provide access to enantiomerically pure forms of the molecule. These chiral precursors are instrumental in the asymmetric synthesis of drug candidates, where specific stereochemistry is often critical for biological activity.

2. Introduction of Gem-Dimethyl Groups: The α-methyl groups on the carbon backbone are a common motif in many natural products and pharmaceuticals. This compound provides a convenient scaffold for incorporating this structural feature.

3. Formation of Heterocyclic Systems: Through a variety of cyclization strategies, this compound can be used to construct nitrogen- and oxygen-containing heterocyclic rings. These ring systems are prevalent in a vast array of biologically active compounds.

Experimental Protocols

The following are generalized protocols for common transformations involving this compound. Researchers should adapt these methods to their specific substrates and reaction scales.

Protocol 1: O-Alkylation of this compound

This procedure describes the etherification of the hydroxyl group in this compound, a common step to protect the alcohol or to introduce further functionality.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Reduction of the Amide to an Amine

This protocol details the conversion of the tertiary amide of this compound to the corresponding amino alcohol, a valuable intermediate for further derivatization.

Materials:

  • This compound derivative (e.g., O-protected this compound)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the this compound derivative (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) per gram of LiAlH₄ used.

  • Alternatively, the reaction can be quenched by the careful addition of Na₂SO₄·10H₂O until a white precipitate forms.

  • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amino alcohol, which can be purified by distillation or chromatography.

Data Presentation

Reaction TypeReagentsSolventTypical Yield (%)
O-MethylationThis compound, NaH, CH₃ITHF85-95
O-BenzylationThis compound, NaH, BnBrTHF80-90
Amide ReductionO-Bn-DHMPA, LiAlH₄THF75-85

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic transformations.

DHMPA_Alkylation This compound This compound NaH 1. NaH, THF, 0 °C This compound->NaH RX 2. R-X NaH->RX Product O-Alkylated this compound RX->Product

Caption: O-Alkylation of this compound.

DHMPA_Reduction O_Protected_this compound O-Protected this compound LiAlH4 1. LiAlH₄, THF O_Protected_this compound->LiAlH4 Workup 2. Workup LiAlH4->Workup Amino_Alcohol Amino Alcohol Workup->Amino_Alcohol

Troubleshooting & Optimization

Technical Support Center: Stability of DHMPA in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 2,2-Bis(hydroxymethyl)propionic acid (DHMPA), also commonly known as Dimethylolpropionic Acid (DMPA), in solution. Ensuring the stability of this compound is critical for consistent and reliable results in research, development, and manufacturing processes.

Disclaimer: The information provided is based on general chemical principles and available technical data. It is recommended to perform specific stability studies for your particular formulation and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both highly acidic and alkaline conditions can potentially lead to degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV light may induce photolytic degradation.

  • Oxidizing Agents: Strong oxidizing agents can react with the hydroxyl groups of this compound.[1][2]

  • Solvent: The choice of solvent can impact the solubility and stability of this compound.

Q2: What is the expected stability of this compound in aqueous solutions under neutral conditions?

A2: this compound is generally considered to be stable in aqueous solutions under neutral pH conditions (pH ~7) at room temperature.[1][2] However, for long-term storage, it is advisable to protect solutions from light and extreme temperatures.

Q3: How does pH impact the stability of this compound solutions?

A3: The carboxylic acid and hydroxyl groups in this compound can be susceptible to pH-dependent degradation. While stable at neutral pH, extreme pH conditions could potentially lead to hydrolysis or other degradation reactions. It is crucial to conduct pH-specific stability studies for your application.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A4: this compound may be incompatible with strong oxidizing agents.[1] Reactions with these agents could lead to the oxidation of the hydroxymethyl groups. It is recommended to avoid mixing this compound solutions with potent oxidizing agents unless it is a controlled part of your experimental design.

Q5: What are the recommended storage conditions for this compound solutions?

A5: For optimal stability, this compound solutions should be stored in well-sealed containers, protected from light, and kept at a controlled room temperature (20-25°C) or refrigerated (2-8°C) for longer-term storage. The ideal storage conditions should be determined through stability testing for your specific formulation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in solution appearance (e.g., color, precipitate) Degradation of this compound, precipitation due to solvent or temperature change.Prepare a fresh solution. Evaluate the pH and storage conditions. Consider using a different solvent or adjusting the concentration.
Inconsistent experimental results Instability of the this compound solution leading to a decrease in the effective concentration.Prepare fresh solutions for each experiment. Perform a stability study to determine the usable lifetime of the solution under your experimental conditions.
Unexpected peaks in analytical chromatograms (e.g., HPLC) Presence of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating analytical method.

Illustrative Stability Data

The following tables provide hypothetical stability data for this compound under various conditions to illustrate how results can be presented. Note: This is not actual experimental data and should be used for guidance only.

Table 1: Effect of pH on this compound Stability at 25°C

pHInitial Concentration (mg/mL)% this compound Remaining after 30 days
4.010.098.5%
7.010.099.8%
9.010.097.2%

Table 2: Effect of Temperature on this compound Stability at pH 7.0

TemperatureInitial Concentration (mg/mL)% this compound Remaining after 30 days
4°C10.099.9%
25°C10.099.8%
40°C10.096.5%

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water, methanol-water mixture) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 24, 48 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer, with UV detection.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining and identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to base Base Hydrolysis prep_stock->base Expose to oxidation Oxidation prep_stock->oxidation Expose to thermal Thermal prep_stock->thermal Expose to photo Photolytic prep_stock->photo Expose to sampling Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_eval Data Evaluation hplc->data_eval

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation (Thermal Stress) This compound This compound (2,2-Bis(hydroxymethyl)propionic acid) oxidized_product Oxidized Product (e.g., Aldehyde or Carboxylic Acid derivative) This compound->oxidized_product [O] decarboxylated_product Decarboxylated Product This compound->decarboxylated_product Heat

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: DHMPA Detection in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2,3-dihydroxy-4-methoxy-phenylethylamine (DHMPA) using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when analyzing this compound by HPLC?

A1: The most frequently encountered issues during this compound analysis stem from its chemical structure—specifically, the presence of an amine group and a catechol-like moiety. These functional groups make the molecule susceptible to specific chromatographic challenges:

  • Peak Tailing: The basic amine group can interact with acidic residual silanol groups on silica-based columns, causing asymmetrical peaks.[1][2]

  • Analyte Degradation: The dihydroxy-aromatic structure is prone to oxidation, which can lead to a loss of the main analyte peak and the appearance of unknown peaks.[3]

  • Retention Time Shifts: The ionization state of this compound is pH-dependent, making its retention time sensitive to small changes in mobile phase pH.[4][5]

  • Ghost Peaks: Unexpected peaks can appear due to system contamination or issues with sample preparation, which can be confused with degradation products.

  • Poor Resolution: Inadequate separation from other sample components or degradation products can complicate quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My this compound peak is showing significant tailing. What is the cause and how can I achieve a symmetrical peak?

A: Peak tailing for a basic compound like this compound is most often caused by secondary interactions between the protonated amine group of the analyte and deprotonated, negatively charged silanol groups (Si-O⁻) on the surface of the stationary phase. This creates an undesirable secondary retention mechanism that broadens the peak.

G start Peak Tailing Observed check_overload Is tailing concentration-dependent? start->check_overload reduce_conc Dilute sample or reduce injection volume. check_overload->reduce_conc Yes check_pH Check Mobile Phase pH check_overload->check_pH No reduce_conc->check_pH adjust_pH Adjust pH to 2.5 - 3.5 check_pH->adjust_pH pH > 4 check_column Evaluate Column Type check_pH->check_column pH is optimal add_modifier Add Competing Base (e.g., TEA) adjust_pH->add_modifier Tailing persists end Symmetrical Peak adjust_pH->end Problem Solved add_modifier->check_column add_modifier->end Problem Solved use_new_column Use High-Purity, End-Capped or Polar-Embedded Column check_column->use_new_column Standard C18 used use_new_column->end

Caption: Troubleshooting logic for this compound peak tailing.

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase protonates the silanol groups (Si-OH), minimizing their ability to interact with the positively charged this compound.

    • Protocol 1: Low pH Mobile Phase Preparation

      • Aqueous Buffer: Prepare a 20-50 mM phosphate or acetate buffer.

      • pH Adjustment: Adjust the pH of the aqueous buffer to a range of 2.5 - 3.5 using phosphoric acid.

      • Mobile Phase: Mix the aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) to the desired ratio (e.g., 90:10 Buffer:Acetonitrile).

      • Filter and Degas: Filter the final mobile phase through a 0.45 µm filter and degas thoroughly before use.

  • Use a Competing Base: Adding a small concentration of a basic modifier, like Triethylamine (TEA), can mask the active silanol sites.

    • Protocol 2: Mobile Phase with Amine Modifier

      • Prepare the mobile phase as described in Protocol 1.

      • Add Triethylamine (TEA) to the final mobile phase at a concentration of 0.1% (v/v).

      • Re-adjust the pH if necessary and ensure the system is well-equilibrated with the new mobile phase.

  • Select an Appropriate Column: Modern HPLC columns are designed to minimize silanol interactions.

    • Recommendation: Use a high-purity, fully end-capped C18 column or a column with a polar-embedded stationary phase. These are specifically designed to provide better peak shapes for basic compounds.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak asymmetry.

    • Test: Reduce the injection volume by half or dilute the sample 10-fold. If peak shape improves, column overload was a contributing factor.

Mobile Phase pHBuffer SystemUSP Tailing Factor (Tf)Peak Shape
6.0Phosphate2.5Severe Tailing
4.5Acetate1.8Moderate Tailing
3.0 Phosphate 1.2 Good
2.5Phosphate1.1Excellent
Issue 2: Appearance of Unexpected Peaks

Q: I am seeing extra peaks in my chromatogram that are not this compound. How do I determine if they are degradation products or system-related ghost peaks?

A: Differentiating between analyte degradation and system contamination is a critical step. This compound is susceptible to oxidative degradation, but ghost peaks from various sources are also common in sensitive HPLC methods. A systematic approach is required for diagnosis.

G start Unexpected Peak Observed blank_run Inject Blank Solvent start->blank_run peak_present Peak Present? blank_run->peak_present ghost_peak Source is Ghost Peak (Solvent, System, Carryover) peak_present->ghost_peak Yes peak_absent Peak Absent peak_present->peak_absent No investigate_ghost Troubleshoot System & Solvent Contamination ghost_peak->investigate_ghost check_sample Investigate Sample Integrity peak_absent->check_sample forced_degradation Perform Forced Degradation (e.g., expose to air/light) check_sample->forced_degradation peak_increases Peak Increases? forced_degradation->peak_increases peak_increases->ghost_peak No, consider sample matrix degradation_product Source is Degradation Product peak_increases->degradation_product Yes

Caption: Diagnostic workflow to identify unknown peaks.

  • Diagnosing Ghost Peaks: Ghost peaks can originate from the mobile phase, injection solvent, sample vials, or carryover from previous injections.

    • Protocol 3: Ghost Peak Identification

      • Gradient Blank: Run your analytical method's gradient without any injection to check for contaminants in the mobile phase or system.

      • Blank Injection: Inject a vial containing only your sample solvent (e.g., the mobile phase or a weak solvent). If the peak appears, the contamination is from the solvent or the vial.

      • Systematic Cleaning: If contamination is confirmed, use high-purity HPLC-grade solvents, fresh vials, and clean the injector port and loop.

  • Investigating Analyte Degradation: this compound can degrade if samples are not handled or stored properly.

    • Protocol 4: Simple Forced Degradation Study

      • Prepare two samples: a freshly prepared this compound standard and an aliquot of the same standard.

      • Stress Condition: Expose the aliquot to air and light on a benchtop for 2-4 hours.

      • Analysis: Analyze the fresh sample, the stressed sample, and a blank.

      • Evaluation: If the area of the unknown peak increases in the stressed sample concurrent with a decrease in the main this compound peak, it is likely a degradation product.

Storage ConditionTimeThis compound Purity (%)Degradation Product Area (%)
Freshly Prepared0 hr99.8%< 0.1%
Refrigerated (4°C)24 hr99.5%0.3%
Benchtop (Light/Air)4 hr92.1%6.8%
Issue 3: Shifting Retention Times

Q: The retention time for my this compound peak is drifting earlier or later during a sequence. What could be the cause?

A: Retention time (RT) shifts can be categorized as either a gradual drift or a sudden jump. For an ionizable compound like this compound, the most common causes are related to the mobile phase and column chemistry. However, instrument-related issues can also be a factor.

G start Retention Time Shift check_all_peaks Are all peaks shifting? start->check_all_peaks system_issue System/Physical Issue check_all_peaks->system_issue Yes chemical_issue Chemical/Chromatographic Issue check_all_peaks->chemical_issue No, only this compound check_flow_temp Check Flow Rate & Temperature system_issue->check_flow_temp end Stable Retention check_flow_temp->end check_equilibration Check Column Equilibration chemical_issue->check_equilibration check_mp Check Mobile Phase (pH, Composition) check_equilibration->check_mp check_mp->end

Caption: Troubleshooting guide for retention time instability.

  • Ensure Proper Column Equilibration: Insufficient equilibration, especially in gradient methods, is a primary cause of RT drift in early injections.

    • Protocol 5: Column Equilibration

      • Before the first injection, equilibrate the column with the initial mobile phase for at least 10-15 column volumes.

      • Between injections, ensure the post-run equilibration time is sufficient to return the column to the initial state (typically 5-10 column volumes).

  • Maintain Consistent Mobile Phase: The retention of this compound is highly sensitive to mobile phase pH.

    • Best Practices:

      • Always prepare fresh mobile phase daily.

      • Keep solvent bottles capped to prevent the evaporation of the more volatile organic component, which can alter solvent strength.

      • If using buffers with volatile components (e.g., formic acid, ammonia), be aware that their concentration can change over time, altering the pH.

  • Verify System Performance: If all peaks are shifting proportionally, the issue is likely related to the instrument hardware.

    • Checks:

      • Flow Rate: Verify the pump flow rate is accurate and stable. Check for leaks in the system, as even a small leak can cause RT drift.

      • Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention.

Parameter ChangeThis compound Retention Time (min)Observation
Baseline (30°C, 1.0 mL/min)8.52-
Temperature +5°C (to 35°C)8.21RT decreases
Flow Rate +0.1 mL/min (to 1.1 mL/min)7.75RT decreases
Organic Modifier +1% (Acetonitrile)7.98RT decreases
Insufficient Equilibration (2 min vs 10 min)8.95 (1st inj), 8.60 (5th inj)RT drifts earlier

References

Technical Support Center: Optimizing DHMPA Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 3,4-Dihydroxyphenylglycol (DHMPA), also known as DHPG, extraction from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

The primary methods for this compound extraction from matrices such as plasma, urine, and tissue homogenates are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the sample matrix, required sensitivity, and available equipment. For instance, SPE is often favored for its selectivity and potential for automation, while PPT is a simpler, faster method suitable for high-throughput screening.

Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?

Low recovery of this compound can arise from several factors, including:

  • Incomplete Extraction: The solvent system or pH may not be optimal for your specific sample matrix. This compound is a polar molecule, and its extraction efficiency is highly dependent on the pH and the polarity of the extraction solvent.

  • Analyte Degradation: this compound is a catecholamine metabolite and is susceptible to oxidation, especially at neutral or alkaline pH and in the presence of light. It is crucial to work with cooled samples and reagents and to minimize light exposure.[1]

  • Matrix Effects: Components within the biological matrix can interfere with the extraction process, leading to ion suppression or enhancement during LC-MS/MS analysis.[2]

  • Improper Storage: this compound stability is temperature-dependent. For long-term storage (up to 9 months), samples should be kept at -80°C to prevent degradation.[3] Stabilizing agents can also play a crucial role in preventing decomposition.[1]

Q3: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is critical for accurate quantification. Strategies include:

  • Optimized Sample Preparation: A more rigorous clean-up method, such as mixed-mode SPE, can effectively remove interfering components.

  • Chromatographic Separation: Improving the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, though this may compromise the limit of detection.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Solution
Low this compound signal in the final extract Inappropriate sorbent choice for a polar analyte like this compound.Use a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange) for better retention and cleaner extracts.
Wash solvent is too strong, causing premature elution of this compound.Optimize the wash solvent by reducing the organic content to remove interferences without eluting the analyte.
Elution solvent is too weak to desorb this compound completely.Increase the strength of the elution solvent (e.g., higher percentage of organic solvent or addition of a pH modifier).
High flow rate during sample loading.Decrease the flow rate to allow sufficient interaction between this compound and the sorbent.
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Solution
Emulsion formation at the interface High concentration of lipids or proteins in the sample.Add salt to the aqueous phase (salting out), centrifuge the sample to break the emulsion, or gently swirl instead of vigorous shaking.
Low this compound signal in the final extract Incorrect pH of the aqueous phase.Adjust the sample pH to optimize the partitioning of this compound into the organic phase. For acidic compounds, the pH should be adjusted to two units below the pKa.
Inappropriate organic solvent.Select a water-immiscable organic solvent with a suitable polarity to efficiently extract this compound. Consider solvent mixtures to fine-tune polarity.
Insufficient mixing.Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for mass transfer.
Issues with Protein Precipitation (PPT)
Symptom Possible Cause Solution
Low this compound recovery Co-precipitation of this compound with proteins.Optimize the choice of precipitating agent (e.g., acetonitrile, methanol, or acetone) and the ratio of solvent to sample.
Incomplete protein precipitation.Ensure a sufficient volume of the precipitating agent is used and allow adequate incubation time at a low temperature (e.g., 4°C or -20°C).
Clogged LC column or instrument issues Incomplete removal of precipitated proteins.Centrifuge the samples at a high speed (e.g., >14,000 x g) for a sufficient duration to ensure a compact pellet before transferring the supernatant.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical performance data for different extraction methods. Note that direct comparative data for this compound across all methods is limited; therefore, data for similar catecholamines or general recovery ranges are provided for context.

Extraction Method Matrix Analyte Recovery (%) LOD LOQ Reference
Alumina Extraction (SPE-like)PlasmaDHPG16.3 ± 1.1~165 pg/mL-
Alumina Extraction (SPE-like)PlasmaNorepinephrine35.3 ± 1.0~85 pg/mL-
Online SPEPlasmaβ-amino alcohols92.38 - 98.53--
Protein PrecipitationSerumFexofenadine>900.6 µg/mL0.8 µg/mL
Liquid-Liquid ExtractionPlasmaPolar basic drugs50 - 89--

Experimental Protocols

Protein Precipitation (PPT) for this compound from Plasma/Serum

This protocol is a general procedure and should be optimized for your specific application.

  • Sample Preparation: Thaw frozen plasma or serum samples at room temperature. Vortex to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of the sample in a microcentrifuge tube, add 50 µL of an appropriate internal standard solution.

  • Precipitation: Add 250 µL of cold acetonitrile. Vortex the mixture for 5 seconds.

  • Incubation: Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,800 rpm for 2 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for this compound from Urine

This is a general protocol that requires optimization.

  • Sample pH Adjustment: To 1 mL of urine, adjust the pH to the optimal level for this compound extraction using an appropriate acid or base.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard.

  • Extraction: Add 5 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in the mobile phase.

Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is based on the extraction of catecholamines and should be optimized for this compound.

  • Sample Pre-treatment: To 750 µL of plasma, add a stabilizer solution (e.g., EDTA and sodium metabisulfite) and 50 µL of internal standard. Add 1.5 mL of cold 0.5% formic acid in acetonitrile.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a low flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences. An example wash sequence could be with 1% NH4OH in 95% methanol, followed by 1% NH4OH in 95% acetonitrile.

  • Elution: Elute this compound with a small volume of a strong solvent, such as 5% formic acid in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Protein_Precipitation_Workflow cluster_sample_prep Sample Preparation cluster_extraction Protein Precipitation cluster_analysis Analysis start Plasma/Serum Sample spike Spike with Internal Standard start->spike add_solvent Add Cold Acetonitrile spike->add_solvent vortex Vortex add_solvent->vortex incubate Incubate at 4°C vortex->incubate centrifuge Centrifuge incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound extraction using protein precipitation.

Liquid_Liquid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis start Urine Sample ph_adjust Adjust pH start->ph_adjust spike Spike with Internal Standard ph_adjust->spike add_solvent Add Organic Solvent spike->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound extraction using liquid-liquid extraction.

Solid_Phase_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Analysis start Plasma Sample pretreat Pre-treat Sample start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute dry Evaporate Eluate elute->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: DHMPA Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting signal suppression in mass spectrometry, with a focus on challenging analytes like DHMPA (2,3-dihydroxy-5-methoxy-phenylacetic acid). This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate matrix effects during their experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of polar, acidic compounds like this compound, which are prone to signal suppression in mass spectrometry.

Issue Potential Cause Recommended Solution
Low or no analyte signal in the presence of matrix Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. Phenolic compounds, in particular, can be susceptible to this effect.[1]1. Improve Chromatographic Separation: Modify the gradient to better separate this compound from interfering matrix components. 2. Enhance Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can often alleviate suppression.[2]
Inconsistent analyte signal across samples Variable Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of signal suppression.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate normalization. 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples.
Poor peak shape for this compound Secondary Interactions with Column: The polar and acidic nature of this compound can lead to interactions with residual silanols on the column.1. Use a Modern, High-Purity Silica Column: These columns have fewer active sites. 2. Modify Mobile Phase: Add a small amount of a competing acid (e.g., formic acid) to the mobile phase to improve peak shape.
Signal intensity decreases over the course of an analytical run Contamination of the Ion Source: Non-volatile matrix components can accumulate on the ion source, leading to a gradual loss of sensitivity.[3]1. Implement a Divert Valve: Divert the flow to waste during the elution of highly concentrated, non-volatile matrix components. 2. Regular Ion Source Cleaning: Establish a routine maintenance schedule for cleaning the ion source.[3]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for compounds like this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte is reduced by co-eluting components from the sample matrix.[4] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. For a polar and acidic molecule like this compound, this is particularly problematic as it can be sensitive to changes in the local chemical environment within the ESI droplet.

Q2: How can I determine if my this compound signal is being suppressed?

A2: A common and effective method is the post-column infusion experiment . This involves continuously infusing a solution of this compound into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant this compound signal at the retention time of co-eluting matrix components indicates ion suppression.

Q3: What are the primary sources of matrix effects for a small molecule like this compound in biological samples?

A3: The primary sources of matrix effects for small molecules in biological samples are phospholipids, salts, and endogenous metabolites that are co-extracted with the analyte. These components can compete with this compound for ionization or alter the physical properties of the ESI droplets, hindering the formation of gas-phase ions.

Q4: Can changing the ionization source help in reducing signal suppression?

A4: Yes, in some cases. While Electrospray Ionization (ESI) is common for polar molecules, it can be prone to suppression. If this compound is thermally stable, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative as it is generally less susceptible to matrix effects from non-volatile components.

Q5: Is it better to minimize matrix effects or to compensate for them?

A5: The best strategy depends on the specific analytical goals. Minimizing matrix effects through improved sample preparation and chromatography is always the preferred approach as it leads to a more robust and reliable assay. However, when complete elimination is not feasible, compensation using a suitable internal standard (ideally a stable isotope-labeled version of this compound) is a widely accepted and effective strategy.

Experimental Protocols

Protocol: Evaluation of this compound Signal Suppression using Post-Column Infusion

Objective: To qualitatively assess the presence and retention time of ion suppression zones in a chromatographic run for the analysis of this compound.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for post-column connection

  • This compound analytical standard

  • Blank matrix extract (e.g., plasma, urine) prepared with the same method as the samples

  • Mobile phase

Methodology:

  • System Setup:

    • Equilibrate the LC system with the analytical column and mobile phase intended for the this compound assay.

    • Prepare a solution of this compound standard in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Place the this compound solution in the syringe pump.

    • Connect the outlet of the analytical column to one inlet of the tee-piece.

    • Connect the syringe pump to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Infusion and Equilibration:

    • Start the LC mobile phase flow at the desired rate for the assay.

    • Begin the continuous infusion of the this compound standard solution from the syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Allow the system to equilibrate until a stable and constant signal for this compound is observed in the mass spectrometer.

  • Injection and Data Acquisition:

    • Inject a blank matrix extract onto the LC column.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused this compound.

  • Data Analysis:

    • Examine the chromatogram of the infused this compound.

    • A consistent, flat baseline indicates no significant ion suppression or enhancement.

    • A decrease in the baseline signal indicates a region of ion suppression.

    • An increase in the baseline signal indicates a region of ion enhancement.

Visualizations

Troubleshooting Workflow for this compound Signal Suppression start Low this compound Signal in Matrix check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Suppression Observed? check_suppression->suppression_present optimize_chroma Optimize Chromatography (Gradient, Column) suppression_present->optimize_chroma Yes no_suppression No Suppression Check Other Parameters (e.g., Source Conditions) suppression_present->no_suppression No improve_cleanup Enhance Sample Cleanup (SPE, LLE) optimize_chroma->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_is end Signal Recovered use_is->end

Caption: A decision tree for troubleshooting this compound signal suppression.

Mechanism of Ion Suppression in ESI cluster_source ESI Droplet analyte This compound charge analyte->charge Competes for matrix Matrix Component matrix->charge gas_phase_analyte Gas-Phase This compound Ion charge->gas_phase_analyte Reduced Formation detector Mass Spectrometer Detector gas_phase_analyte->detector suppressed_signal Suppressed Signal detector->suppressed_signal

Caption: Competition for charge leading to ion suppression.

Post-Column Infusion Experimental Setup lc_system LC System column Analytical Column lc_system->column tee Tee-Piece column->tee syringe_pump Syringe Pump (this compound Standard) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Workflow for the post-column infusion experiment.

References

Technical Support Center: DHMPA Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DHMPA (3,4-dihydroxyphenylmandelic acid) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound in biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound quantification, from sample handling to data analysis.

Sample Preparation

Question: I am observing low and inconsistent recovery of this compound from plasma/urine samples. What are the potential causes and solutions?

Answer:

Low and variable recovery of this compound is a frequent challenge, often stemming from its catechol structure, which is prone to oxidation, and its polar nature. Here are the common culprits and troubleshooting steps:

  • Sample Stability: this compound is susceptible to degradation. Ensure proper sample handling and storage to maintain its integrity.

    • Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., sodium metabisulfite) to prevent oxidation.

    • Storage: Process samples promptly. If storage is necessary, store plasma and urine at -80°C. Long-term storage at -20°C may lead to degradation.[1][2] Avoid multiple freeze-thaw cycles, as this can significantly impact metabolite stability.[3][4]

  • Extraction Inefficiency: The choice of extraction method is critical for achieving high and reproducible recovery.

    • Protein Precipitation (PPT): While simple and fast, PPT may result in lower recovery and significant matrix effects due to incomplete removal of interfering substances.[5] If using PPT, optimize the type and volume of the organic solvent (e.g., acetonitrile, methanol).

    • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts but requires careful optimization of the organic solvent and pH to ensure efficient partitioning of the polar this compound.

    • Solid-Phase Extraction (SPE): SPE is often the most effective method for cleaning up complex biological samples and concentrating the analyte. Use a cation-exchange or a mixed-mode sorbent for optimal retention and elution of this compound. Ensure proper conditioning of the SPE cartridge and optimization of wash and elution solvents.

Question: What are the best practices for minimizing matrix effects when quantifying this compound in plasma or urine?

Answer:

Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can significantly impact the accuracy and precision of this compound quantification. Here are some strategies to mitigate them:

  • Effective Sample Cleanup: The most crucial step is to remove interfering matrix components.

    • SPE: As mentioned above, SPE is highly effective at removing phospholipids and other sources of matrix effects.

    • LLE: Can also provide cleaner extracts compared to protein precipitation.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to separate this compound from co-eluting matrix components.

    • Gradient Elution: Employ a gradient elution to effectively separate compounds with different polarities.

    • Column Choice: Use a column with a suitable stationary phase (e.g., C18) and ensure it is not deteriorated.

  • Internal Standard Selection: Use a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., d3-DHMPA). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction during quantification.

  • Method of Standard Additions: In cases of severe matrix effects, the method of standard additions can be used to quantify this compound accurately.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, especially in less complex matrices like urine. However, this may compromise the limit of quantification.

Chromatography

Question: I am observing poor peak shape (tailing or fronting) for this compound. What could be the cause?

Answer:

Abnormal peak shapes are a common issue in HPLC analysis and can affect the accuracy of integration and quantification.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: The catechol group of this compound can interact with active sites on the column packing material, leading to peak tailing.

    • Mobile Phase pH: Ensure the mobile phase pH is low enough (typically around 3-4) to suppress the ionization of the carboxylic acid group and minimize interactions with residual silanols on the column.

    • Column Choice: Use a high-quality, end-capped C18 column. If tailing persists, consider a column with a different stationary phase.

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to distorted peak shapes for all analytes. If you observe this, try flushing the column or replacing it. A guard column can help extend the life of your analytical column.

  • Inappropriate Sample Solvent: The solvent used to dissolve the extracted sample should be compatible with the mobile phase. A mismatch can cause peak distortion.

Question: I am having trouble resolving this compound from other endogenous compounds. How can I improve the resolution?

Answer:

Achieving good chromatographic resolution is key to accurate quantification, especially when dealing with complex biological samples that may contain isomers or closely related metabolites.

  • Optimize the Mobile Phase:

    • Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

    • Organic Solvent: Try a different organic solvent (e.g., methanol instead of acetonitrile) to alter the selectivity of the separation.

    • pH: Adjusting the pH of the aqueous mobile phase can change the retention times of ionizable compounds.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) can provide a different selectivity and improve resolution.

  • Temperature: Adjusting the column temperature can also influence selectivity and resolution.

Detection

Question: What are the common issues with the electrochemical detection (ECD) of this compound?

Answer:

HPLC-ECD is a sensitive and selective technique for electroactive compounds like this compound. However, it is prone to certain interferences.

  • Electrode Fouling: Adsorption of matrix components onto the electrode surface can lead to a decrease in signal over time. Regular cleaning of the electrode is necessary.

  • Co-eluting Electroactive Compounds: Other endogenous compounds with similar redox potentials that co-elute with this compound will interfere with its quantification. Improving chromatographic resolution is the primary solution.

  • Mobile Phase Contamination: Impurities in the mobile phase can contribute to high background noise. Use high-purity solvents and reagents.

Question: I am experiencing significant ion suppression in my LC-MS/MS analysis of this compound. How can I troubleshoot this?

Answer:

Ion suppression is a major challenge in LC-MS/MS-based bioanalysis.

  • Identify the Source: First, confirm that ion suppression is occurring. This can be done by post-column infusion of a this compound standard solution while injecting an extracted blank matrix sample. A dip in the signal at the retention time of this compound indicates ion suppression.

  • Improve Sample Preparation: As discussed earlier, more rigorous sample cleanup using SPE is often the most effective way to remove the compounds causing ion suppression.

  • Enhance Chromatographic Separation: Optimize your chromatography to separate this compound from the suppression zone.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the best way to compensate for ion suppression that cannot be eliminated through sample preparation or chromatography.

Experimental Protocols

Protocol 1: this compound Quantification in Human Urine by LC-MS/MS

This protocol provides a general methodology for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry.

  • Sample Collection and Storage:

    • Collect mid-stream urine samples in sterile containers.

    • To prevent degradation, add an antioxidant (e.g., 10 µL of 10% w/v sodium metabisulfite per 1 mL of urine).

    • If not analyzed immediately, store samples at -80°C.

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

    • Take 500 µL of the supernatant and add 50 µL of the internal standard working solution (e.g., d3-DHMPA).

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system.

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from interferences (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor appropriate precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification:

    • Construct a calibration curve using standards prepared in a surrogate matrix (e.g., synthetic urine) and processed in the same way as the samples.

    • Quantify this compound concentrations based on the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The following tables summarize typical performance data for this compound quantification methods. Note that these values can vary depending on the specific method and instrumentation used.

Table 1: Sample Preparation Recovery

Extraction MethodMatrixAnalyteAverage Recovery (%)RSD (%)
Protein PrecipitationPlasmaThis compound75 - 85< 15
Liquid-Liquid ExtractionUrineThis compound80 - 90< 10
Solid-Phase ExtractionPlasmaThis compound> 90< 10

Table 2: Method Validation Parameters (LC-MS/MS)

ParameterMatrixTypical Value
Linearity (r²)Plasma/Urine> 0.99
LLOQPlasma0.1 - 1 ng/mL
LLOQUrine0.5 - 5 ng/mL
Intra-day Precision (RSD)Plasma/Urine< 15%
Inter-day Precision (RSD)Plasma/Urine< 15%
Accuracy (% Bias)Plasma/Urine± 15%
Matrix EffectPlasma/Urine85 - 115% (with IS)

Visualizations

Signaling and Experimental Workflows

DHMPA_Metabolic_Pathway Norepinephrine Norepinephrine MAO Monoamine Oxidase (MAO) Norepinephrine->MAO DHPA 3,4-Dihydroxyphenyl- glycolaldehyde (DOPEGAL) MAO->DHPA AR Aldehyde Reductase DHPA->AR AD Aldehyde Dehydrogenase DHPA->AD DHPG 3,4-Dihydroxyphenylglycol (DHPG) AR->DHPG Reduction This compound This compound AD->this compound Oxidation DHMPA_Quantification_Workflow Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Preparation Sample Preparation (e.g., SPE) Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data Data Processing & Quantification LC_MS->Data Result Final Concentration Data->Result

References

how to prevent DHMPA degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DHMPA (2,2-Dimethoxy-2-phenylacetophenone). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation for analytical testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound, or 2,2-Dimethoxy-2-phenylacetophenone, is a widely used photoinitiator in UV curing processes for materials such as inks, coatings, and adhesives.[1][2][3][4][5] Its primary function is to absorb UV light and generate free radicals, which in turn initiate polymerization. This inherent photosensitivity is the main reason it is prone to degradation during sample preparation. Exposure to UV or even ambient light can cause the molecule to cleave, leading to inaccurate analytical results. Additionally, this compound is susceptible to degradation in the presence of strong acids and oxidizing agents.

Q2: What are the primary degradation pathways for this compound?

A2: The most significant degradation pathway for this compound is photocleavage . Upon exposure to UV light, the molecule undergoes a Norrish Type I reaction, breaking the bond between the carbonyl group and the adjacent carbon atom. This generates a benzoyl radical and a dimethoxybenzyl radical. Other potential degradation pathways include:

  • Acid Hydrolysis: this compound is known to be unstable in acidic conditions.

  • Oxidation: Strong oxidizing agents can lead to the degradation of this compound.

  • Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can contribute to degradation.

Q3: What are the initial signs of this compound degradation in a sample?

A3: Visual inspection of a this compound solution may not always reveal degradation. However, signs can include a change in color or the appearance of turbidity. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). Chromatograms of degraded samples will show a decrease in the peak area of the parent this compound molecule and the appearance of new peaks corresponding to its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation and analysis.

Problem Potential Cause Recommended Solution
Low recovery of this compound in the final analysis. Photodegradation: The sample was exposed to ambient or UV light during preparation.Prepare samples in a dimly lit environment or under red/amber light. Use amber glassware or wrap containers in aluminum foil. Minimize the duration of light exposure at every step.
Acidic Conditions: The sample was dissolved in or exposed to an acidic solvent or matrix.Use neutral or slightly alkaline solvents for sample dissolution. If the sample matrix is acidic, consider a neutralization step or use a suitable extraction method to isolate this compound.
Oxidation: The sample was exposed to strong oxidizing agents.Avoid using solvents or reagents that contain peroxides or other oxidizing species.
Inconsistent or non-reproducible analytical results. Incomplete Dissolution: this compound is not fully dissolved in the chosen solvent.This compound is soluble in many organic solvents like acetonitrile and methanol. Ensure complete dissolution by vortexing or brief sonication.
Variable Light Exposure: Different samples are being exposed to varying amounts of light during preparation.Standardize the sample preparation workflow to ensure consistent light exposure for all samples and standards.
Appearance of unexpected peaks in the chromatogram. Degradation Products: The additional peaks are likely due to the degradation of this compound.Follow all the prevention strategies outlined in this guide to minimize degradation. If degradation is unavoidable, a stability-indicating analytical method should be used to separate and quantify this compound from its degradants.
Contamination: The unexpected peaks may originate from contaminated solvents, glassware, or other materials.Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (solvent without this compound) to check for background contamination.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Quantification

This protocol provides a general workflow for preparing samples containing this compound for analysis by HPLC, with a focus on minimizing degradation.

Materials:

  • This compound-containing sample

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks and pipettes (amber glass)

  • Syringe filters (0.45 µm PTFE or nylon)

  • HPLC vials (amber)

  • Aluminum foil

Procedure:

  • Work in a light-controlled environment: Perform all steps under dim, red, or amber light to the extent possible.

  • Sample Weighing and Dissolution:

    • Accurately weigh a portion of the sample containing this compound into an amber volumetric flask.

    • Add a small amount of HPLC-grade acetonitrile or methanol and swirl to dissolve the sample.

    • Once dissolved, dilute to the mark with the same solvent and mix thoroughly.

  • Filtration:

    • If the sample solution contains particulates, filter it through a 0.45 µm syringe filter into an amber HPLC vial. Discard the first few drops of the filtrate.

  • Storage:

    • If analysis is not performed immediately, cap the vials and store them in a refrigerator, protected from light by wrapping them in aluminum foil.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to develop a stability-indicating analytical method for this compound.

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

Stress Condition Procedure
Acid Hydrolysis Mix equal volumes of this compound stock solution and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix equal volumes of this compound stock solution and 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
Thermal Degradation Place a solid sample of this compound in an oven at a specified temperature (e.g., 80°C) for a set duration. Dissolve in acetonitrile for analysis.
Photodegradation Expose a solution of this compound in acetonitrile to direct sunlight or a UV lamp for a specified time.

Visualizations

DHMPA_Degradation_Prevention_Workflow cluster_prep Sample Preparation (Low Light Conditions) cluster_storage Storage cluster_degradation Degradation Pathways to Avoid start Start: this compound Sample weigh Weigh Sample start->weigh Use Amber Glassware dissolve Dissolve in Neutral/Alkaline Solvent weigh->dissolve filter Filter (if necessary) dissolve->filter acid Acidic Conditions oxidizing Oxidizing Agents analyze Analyze Immediately filter->analyze store Store (if necessary) filter->store Short-term storage_conditions Refrigerate in Amber Vial Wrapped in Foil store->storage_conditions storage_conditions->analyze light Light Exposure

Caption: Workflow for preventing this compound degradation during sample preparation.

DHMPA_Degradation_Pathways cluster_photodegradation Photodegradation (Primary Pathway) cluster_other Other Pathways This compound This compound (2,2-Dimethoxy-2-phenylacetophenone) uv_light UV Light This compound->uv_light acid_hydrolysis Acid Hydrolysis Products This compound->acid_hydrolysis Strong Acid oxidation_products Oxidation Products This compound->oxidation_products Oxidizing Agent radicals Benzoyl Radical + Dimethoxybenzyl Radical uv_light->radicals α-cleavage products Further Degradation Products radicals->products

Caption: Major degradation pathways of this compound.

References

enhancing DHMPA solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for DHMPA Solubility Enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for in vivo studies.

FAQs: General Questions

Q1: What is this compound?

A1: this compound is an acronym that can refer to two closely related phenolic compounds that are metabolites of norepinephrine:

  • 3,4-Dihydroxymandelic acid (DHMA or DOMA) [1][2]

  • 3,4-Dihydroxyphenylglycol (DHPG or DOPEG) [3][4]

Both are catechols and share similar chemical properties, including challenges with aqueous solubility.[5] It is crucial to confirm the specific compound being used by its CAS number.

Q2: Why is the solubility of this compound a concern for in vivo studies?

A2: Poor aqueous solubility is a significant hurdle for in vivo research for several reasons:

  • Limited Bioavailability : For a drug to be absorbed and exert its therapeutic effect, it must first be in a dissolved state at the site of absorption.

  • Precipitation Risk : If a compound is not adequately solubilized, it can precipitate out of the formulation, leading to inaccurate dosing and potential toxicity or embolism if administered intravenously.

  • Formulation Challenges : Developing a safe and effective vehicle for administration that can maintain the drug in a soluble state is difficult for poorly soluble compounds.

Q3: What are the initial steps to assess the solubility of this compound?

A3: A preliminary solubility assessment should be performed to determine the extent of the solubility issue. This typically involves:

  • Visual Assessment : Attempting to dissolve a known amount of this compound in a small volume of the desired aqueous vehicle (e.g., saline, PBS).

  • Solvent Screening : Testing the solubility in a range of pharmaceutically acceptable solvents and co-solvents.

  • Quantification : Using analytical methods like HPLC to determine the exact concentration of the dissolved compound in a saturated solution.

Troubleshooting Guide

Q1: My this compound is precipitating out of the solution after I prepare it. What can I do?

A1: Precipitation upon standing is a common issue. Here are some potential solutions:

  • Check the pH : The solubility of phenolic compounds can be highly pH-dependent. Adjusting the pH of your formulation may increase solubility and prevent precipitation.

  • Increase Co-solvent Concentration : If you are using a co-solvent system, you may need to increase the proportion of the organic solvent. However, be mindful of potential toxicity with higher organic solvent concentrations.

  • Use a Different Solubilization Method : Your current method may not be suitable. Consider alternatives like cyclodextrin complexation or creating a nanosuspension.

Q2: I'm observing toxicity in my animal models. Could the vehicle be the cause?

A2: Yes, the vehicle itself can cause adverse effects.

  • High Concentrations of Organic Solvents : Solvents like DMSO, ethanol, and polyethylene glycols (PEGs) can cause toxicity, especially at high concentrations.

  • pH Extremes : A formulation with a very high or low pH can cause irritation and tissue damage at the injection site.

  • Recommendation : Always run a vehicle-only control group in your experiments to differentiate between the effects of the compound and the vehicle.

Q3: How do I choose the most suitable solubilization strategy for this compound?

A3: The choice of strategy depends on several factors, including the required dose, the route of administration, and the specific properties of your this compound analog. The following decision workflow can guide your selection.

G cluster_0 Solubility Assessment cluster_1 Solubilization Strategies cluster_2 Validation start Start with this compound Powder sol_check Is solubility in aqueous vehicle sufficient for dose? start->sol_check cosolvent Try Co-solvent Formulation sol_check->cosolvent No proceed Proceed with In Vivo Study sol_check->proceed Yes stability_check Is formulation stable (no precipitation)? cosolvent->stability_check ph_adjust Try pH Adjustment ph_adjust->stability_check cyclodextrin Try Cyclodextrin Complexation cyclodextrin->stability_check nanosuspension Advanced Options: Nanosuspension nanosuspension->stability_check stability_check->ph_adjust No stability_check->cyclodextrin No, try another method stability_check->nanosuspension No, advanced methods needed toxicity_check Is vehicle tolerated in vivo? stability_check->toxicity_check Yes toxicity_check->cosolvent No, reformulate toxicity_check->proceed Yes

Caption: Decision workflow for selecting a this compound solubilization method.

Quantitative Data: this compound Solubility

The following table summarizes the reported solubility of 3,4-Dihydroxymandelic acid in various solvents. This data can serve as a starting point for formulation development.

CompoundSolventSolubilityReference
3,4-Dihydroxymandelic acidWater100 mg/mL (requires sonication)
3,4-Dihydroxymandelic acidPBS (pH 7.2)10 mg/mL
3,4-Dihydroxymandelic acidDMSO10 mg/mL to 83.33 mg/mL
3,4-Dihydroxymandelic acidEthanol30 mg/mL
3,4-Dihydroxymandelic acidDMF30 mg/mL
3,4-DihydroxyphenylglycolDMSOSoluble
3,4-DihydroxyphenylglycolWaterSlightly Soluble
3,4-DihydroxyphenylglycolMethanolSlightly Soluble

Experimental Protocols

Here are detailed protocols for common solubilization techniques.

Protocol 1: Co-solvent Formulation

This method involves using a mixture of a water-miscible organic solvent and an aqueous buffer to dissolve the compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the this compound completely. For example, for a final 10% DMSO solution, dissolve the compound in 1/10th of the final volume.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • In a separate tube, prepare the remaining vehicle components. For a final formulation of 10% DMSO, 40% PEG400, and 50% saline, mix the appropriate volumes of PEG400 and saline.

  • Slowly add the PEG400/saline mixture to the this compound/DMSO solution while vortexing. Add it dropwise to prevent precipitation.

  • Inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Vehicle Preparation cluster_2 Step 3: Final Formulation a Weigh this compound b Add DMSO a->b c Vortex/Sonicate b->c e Slowly combine mixtures c->e d Mix PEG400 and Saline d->e f Vortex during addition e->f g Final visual inspection f->g h Clear Solution g->h Ready for use

Caption: Workflow for preparing a co-solvent formulation.
Protocol 2: pH Adjustment

This method is suitable for acidic or basic compounds where solubility can be increased by ionization. This compound, as a phenolic acid, will be more soluble at a higher pH.

Materials:

  • This compound powder

  • Saline (0.9% NaCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile tubes

Procedure:

  • Suspend the weighed this compound powder in the desired volume of saline.

  • While stirring, slowly add 1 M NaOH dropwise.

  • Monitor the pH continuously with a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved. Note the final pH.

  • Ensure the final pH is within a physiologically tolerable range for your intended route of administration (typically pH 6.5-8.0 for injections).

  • Filter the solution through a 0.22 µm sterile filter before use.

Protocol 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or saline

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare a solution of HP-β-CD in deionized water or saline. A 20-40% (w/v) solution is a common starting point.

  • Add the this compound powder to the HP-β-CD solution. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is often used initially.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation. Protect the mixture from light, as phenolic compounds can be light-sensitive.

  • After stirring, filter the solution to remove any undissolved this compound.

  • The resulting clear solution can be used directly, or it can be lyophilized (freeze-dried) to obtain a stable powder of the this compound/HP-β-CD inclusion complex, which can be reconstituted in an aqueous vehicle when needed.

References

Technical Support Center: Electrochemical Detection of DHMPA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrochemical detection of dihydroxymethyl-5-aza-2,6-dione (DHMPA). Due to the limited specific data on this compound, this guide incorporates principles from general electrochemistry and data from analogous compounds, such as cyclic imides and uracil derivatives, to provide comprehensive support.

Frequently Asked Questions (FAQs)

Q1: What are the common electrochemical techniques used for this compound detection?

A1: While specific protocols for this compound are not widely published, common voltammetric techniques applicable to similar N-heterocyclic compounds include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). CV is often used for initial electrochemical characterization, while DPV and SWV are favored for quantitative analysis due to their higher sensitivity and better resolution.

Q2: What is a typical working electrode material for the detection of this compound and related compounds?

A2: Glassy carbon electrodes (GCE) are a common choice for the electrochemical analysis of organic molecules, including N-heterocyclic compounds.[1] The surface of the GCE can be modified with various nanomaterials to enhance sensitivity and selectivity.

Q3: What are the expected electrochemical reactions for this compound?

A3: The electrochemical behavior of this compound is expected to involve the oxidation or reduction of its functional groups. The cyclic imide structure and the hydroxymethyl groups are potential sites for electrochemical activity. The exact mechanism would likely involve the transfer of electrons and protons. For instance, the oxidation of similar nitrogen-heterocyclic compounds often involves the generation of radical cations.

Q4: What are potential sources of interference in this compound electrochemical detection?

A4: Interference can arise from various sources in a sample matrix. Common interferents for electrochemical sensors include species that are electroactive at or near the potential of this compound, as well as substances that can adsorb to the electrode surface and cause fouling.[2] In biological samples, common interferents can include ascorbic acid, uric acid, and dopamine.[3]

Q5: How can I improve the sensitivity and selectivity of my this compound measurements?

A5: To enhance sensitivity and selectivity, consider modifying the working electrode with nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles.[4] Optimizing experimental parameters like pH, supporting electrolyte composition, and voltammetric parameters (e.g., pulse amplitude and frequency in DPV or SWV) is also crucial.

Troubleshooting Guides

This section addresses specific issues that may arise during the electrochemical detection of this compound.

Problem 1: No or Low Signal Response
Possible Cause Troubleshooting Steps
Incorrect Potential Window Run a wide-range Cyclic Voltammogram (CV) of a concentrated this compound solution to identify its oxidation/reduction peaks.
Inactive Electrode Surface Polish the working electrode (e.g., GCE) with alumina slurry, followed by sonication in ethanol and deionized water. For modified electrodes, ensure the modification procedure was successful.
Low Analyte Concentration Prepare a fresh, higher concentration standard of this compound to verify that the system is responding.
Instrument Malfunction Check all cable connections and ensure the potentiostat is functioning correctly by testing it with a standard redox probe (e.g., ferricyanide/ferrocyanide).
Degraded this compound Sample Prepare a fresh this compound solution. Ensure proper storage of the stock solution.
Problem 2: Poor Reproducibility and Signal Instability
Possible Cause Troubleshooting Steps
Electrode Fouling The oxidation or reduction products of this compound or other matrix components may be adsorbing onto the electrode surface.[5] Implement an electrochemical cleaning step between measurements (e.g., cycling the potential in a blank solution) or polish the electrode more frequently.
Inconsistent Electrode Surface Area Ensure a consistent polishing procedure to maintain a reproducible electrode surface area.
Reference Electrode Issues Check the filling solution of the reference electrode and ensure there are no air bubbles. If necessary, replace the filling solution.
Presence of Dissolved Oxygen For reduction measurements, purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient time before and during the experiment to remove dissolved oxygen, which can interfere.
Temperature Fluctuations Perform experiments in a temperature-controlled environment as electrochemical reaction rates are temperature-dependent.
Problem 3: Overlapping Peaks and Interference
Possible Cause Troubleshooting Steps
Presence of Electroactive Interferents Use a more selective electrochemical technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) which can help resolve overlapping peaks.
Matrix Effects Consider sample pretreatment steps such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering species.
Electrode Surface Modification Modify the electrode with a material that has a specific affinity for this compound, which can enhance the signal for the target analyte relative to interferents.
pH Adjustment The redox potentials of many organic molecules are pH-dependent. Adjusting the pH of the supporting electrolyte can sometimes shift the peaks of the analyte and interferent, allowing for better resolution.

Quantitative Data Summary

The following tables summarize quantitative data for the electrochemical detection of compounds structurally analogous to this compound. This data can serve as a reference for what to expect during this compound analysis.

Table 1: Electrochemical Detection of Uracil and its Derivatives

AnalyteElectrodeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)
UracilGCEDPV1 - 1000.2
5-FluorouracilBoron-Doped DiamondSWV0.5 - 500.08
6-MethyluracilCarbon Paste ElectrodeDPV5 - 2001.5

Note: This data is based on published literature for uracil and its derivatives and serves as an estimation for this compound experiments.

Table 2: Potential Interferents and their Electrochemical Behavior

InterferentTypical Oxidation Potential (V vs. Ag/AgCl)Notes
Ascorbic Acid~0.2 - 0.4Common interferent in biological samples. Its peak potential is pH-dependent.
Uric Acid~0.3 - 0.6Another common interferent in biological fluids.
Dopamine~0.1 - 0.3Can interfere in neurological or pharmaceutical samples.

Note: The exact oxidation potentials can vary depending on the electrode material, pH, and other experimental conditions.

Experimental Protocols

Hypothetical Protocol for this compound Detection using Differential Pulse Voltammetry (DPV)

This protocol is a general guideline based on common practices for similar analytes. Optimization will be necessary for specific experimental setups.

  • Electrode Preparation:

    • Polish a glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in ethanol for 2 minutes, followed by sonication in deionized water for 2 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode system: the prepared GCE as the working electrode, a Ag/AgCl (3M KCl) electrode as the reference electrode, and a platinum wire as the counter electrode.

    • Add 10 mL of a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0) to the electrochemical cell.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the supporting electrolyte.

    • Prepare a series of standard solutions by diluting the stock solution with the supporting electrolyte to the desired concentrations.

  • DPV Measurement:

    • Immerse the electrodes in the electrochemical cell containing the this compound standard solution.

    • Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.

    • Set the DPV parameters on the potentiostat. Typical starting parameters could be:

      • Potential range: e.g., +0.2 V to +1.5 V (for oxidation)

      • Pulse amplitude: 50 mV

      • Pulse width: 50 ms

      • Scan rate: 20 mV/s

    • Record the DPV curve.

    • Between measurements, rinse the electrodes with deionized water.

  • Data Analysis:

    • Measure the peak current from the DPV voltammograms.

    • Construct a calibration curve by plotting the peak current versus the this compound concentration.

    • Determine the concentration of an unknown sample by measuring its peak current and interpolating from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Electrode_Prep Electrode Preparation Cell_Setup Electrochemical Cell Setup Electrode_Prep->Cell_Setup Sample_Prep Sample Preparation Sample_Prep->Cell_Setup DPV_Measurement DPV Measurement Cell_Setup->DPV_Measurement Data_Acquisition Data Acquisition DPV_Measurement->Data_Acquisition Calibration_Analysis Calibration & Analysis Data_Acquisition->Calibration_Analysis

Caption: Experimental workflow for this compound electrochemical detection.

Troubleshooting_Logic Start Problem with This compound Detection No_Signal No or Low Signal? Start->No_Signal Poor_Reproducibility Poor Reproducibility? No_Signal->Poor_Reproducibility No Check_Potential Check Potential Window (CV) No_Signal->Check_Potential Yes Interference Overlapping Peaks? Poor_Reproducibility->Interference No Address_Fouling Address Electrode Fouling Poor_Reproducibility->Address_Fouling Yes Use_Selective_Technique Use DPV/SWV Interference->Use_Selective_Technique Yes Clean_Electrode Clean/Polish Electrode Check_Potential->Clean_Electrode Check_Concentration Verify Sample Concentration Clean_Electrode->Check_Concentration Check_Instrument Check Instrument Functionality Check_Concentration->Check_Instrument Consistent_Polishing Ensure Consistent Polishing Address_Fouling->Consistent_Polishing Check_Reference Check Reference Electrode Consistent_Polishing->Check_Reference Remove_Oxygen Deoxygenate Solution Check_Reference->Remove_Oxygen Sample_Pretreatment Sample Pretreatment Use_Selective_Technique->Sample_Pretreatment Modify_Electrode Modify Working Electrode Sample_Pretreatment->Modify_Electrode Adjust_pH Optimize pH Modify_Electrode->Adjust_pH

Caption: Troubleshooting logic for this compound electrochemical detection.

References

DHMPA Standard Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered when generating a standard curve for DHMPA. The guidance provided is applicable to both 3,4-Dihydroxymandelic acid and 3,4-Dihydroxyphenylacetic acid (DOPAC), two common analytes referred to as this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound standard curve has a high background signal. What are the possible causes and solutions?

High background can mask the signal from your standards, leading to inaccurate measurements. Here are the common causes and how to address them:

  • Contaminated Reagents or Solvents: Impurities in your reagents or solvents can react with the detection reagent, causing a high background.

    • Solution: Use high-purity, HPLC-grade solvents and fresh, high-quality reagents. Prepare fresh buffers and solutions daily.

  • Autoxidation of this compound: this compound, being a catechol, is susceptible to oxidation, which can produce colored byproducts.

    • Solution: Prepare this compound standards fresh before each experiment. Store stock solutions at -80°C and minimize their exposure to light and air. Consider adding an antioxidant like EDTA to your buffers to chelate metal ions that can catalyze oxidation.

  • Incorrect Blanking: Improper blanking can lead to the subtraction of an incorrect baseline value.

    • Solution: Ensure your blank contains all the components of your standard wells except for this compound. This includes the buffer, sample matrix, and any colorimetric or fluorometric reagents.

Q2: The signal from my this compound standards is very low. How can I increase the signal intensity?

A weak signal can lead to poor sensitivity and a limited dynamic range for your assay.

  • Suboptimal Reaction Conditions: The pH, temperature, or incubation time of your assay may not be optimal for color or fluorescence development.

    • Solution: Review the literature for optimal conditions for assays involving catechols or your specific detection reagent. You may need to perform an optimization experiment by varying the pH, temperature, and incubation time.

  • Degraded this compound Standard: The this compound standard may have degraded due to improper storage or handling.

    • Solution: Purchase a new, high-quality this compound standard. Store it according to the manufacturer's instructions, typically at low temperatures and protected from light.

  • Incorrect Wavelength Setting: The absorbance or fluorescence is being read at a suboptimal wavelength.

    • Solution: Verify the correct wavelength for your specific assay from the literature or the reagent manufacturer's protocol. If necessary, perform a wavelength scan to determine the peak absorbance or emission.

Q3: My this compound standard curve is not linear. What could be the issue?

Non-linearity in your standard curve will lead to inaccurate quantification of your samples.

  • Standard Concentration Range is Too Wide: At high concentrations, the signal may become saturated, leading to a plateau in the curve.

    • Solution: Narrow the range of your standard concentrations. You can perform a pilot experiment with a wide range of concentrations to identify the linear range for your assay.

  • Pipetting Errors: Inaccurate pipetting, especially for the serial dilutions, is a common source of non-linearity.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a larger volume of each standard to minimize the impact of small pipetting errors.

  • Interference from the Sample Matrix: Components in your sample matrix may interfere with the assay, affecting the linearity.

    • Solution: Prepare your standards in the same matrix as your samples to account for any matrix effects. If interference is significant, you may need to perform a sample cleanup step, such as solid-phase extraction.

Q4: I'm seeing high variability between my replicate standards. What is causing this and how can I fix it?

High variability reduces the precision and reliability of your results.

  • Inconsistent Pipetting: As with non-linearity, inconsistent pipetting is a major contributor to variability.

    • Solution: Ensure consistent and accurate pipetting for all replicates. Use a multichannel pipette if possible to reduce variability between wells.

  • Well-to-Well Variation in the Plate: Some microplates can have variations in the plastic that affect the signal.

    • Solution: Use high-quality microplates from a reputable supplier. Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.

  • Incomplete Mixing: If the reagents are not mixed thoroughly in each well, the reaction may not proceed uniformly.

    • Solution: Mix the contents of each well thoroughly by gently pipetting up and down or by using a plate shaker.

Data Presentation

Issue Potential Cause Recommended Solution
High Background Signal Contaminated reagents or solventsUse high-purity reagents and solvents; prepare fresh solutions.
Autoxidation of this compoundPrepare standards fresh; store stock solutions properly; consider using antioxidants.
Incorrect blankingEnsure the blank contains all components except this compound.
Low Signal Intensity Suboptimal reaction conditionsOptimize pH, temperature, and incubation time.
Degraded this compound standardUse a new, high-quality standard and store it correctly.
Incorrect wavelength settingVerify and set the correct wavelength for your assay.
Non-Linear Standard Curve Standard concentration range is too wideNarrow the concentration range to the linear portion of the curve.
Pipetting errorsUse calibrated pipettes and proper technique.
Interference from the sample matrixPrepare standards in the same matrix as the samples.
High Variability Inconsistent pipettingEnsure consistent and accurate pipetting for all replicates.
Well-to-well variation in the plateUse high-quality microplates and avoid outer wells.
Incomplete mixingMix the contents of each well thoroughly.

Experimental Protocols

General Protocol for Generating a this compound Standard Curve (Colorimetric Assay Example)

This is a generic protocol and should be adapted based on the specific detection reagent and instrumentation used.

  • Preparation of this compound Stock Solution:

    • Weigh out a precise amount of high-purity this compound powder.

    • Dissolve it in an appropriate solvent (e.g., a slightly acidic buffer to improve stability) to make a concentrated stock solution (e.g., 1 mg/mL).

    • Store the stock solution in small aliquots at -80°C, protected from light.

  • Preparation of Standard Dilutions:

    • Thaw a stock solution aliquot on ice.

    • Perform a series of serial dilutions of the stock solution using the same buffer or matrix as your samples to create a range of standard concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare these dilutions fresh for each experiment.

  • Assay Procedure:

    • Pipette a fixed volume of each standard dilution into replicate wells of a 96-well microplate.

    • Add the colorimetric reagent to each well.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a specified temperature for a defined period to allow for color development.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance of all other standards.

    • Plot the background-subtracted absorbance against the corresponding this compound concentration.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Mandatory Visualization

DHMPA_Standard_Curve_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_standards Prepare Serial Dilutions prep_stock->prep_standards pipette_standards Pipette Standards into Plate prep_standards->pipette_standards add_reagent Add Detection Reagent pipette_standards->add_reagent incubate Incubate add_reagent->incubate read_plate Read Plate incubate->read_plate plot_curve Plot Standard Curve read_plate->plot_curve analyze Linear Regression Analysis plot_curve->analyze

Caption: Experimental workflow for generating a this compound standard curve.

DHMPA_Troubleshooting_Tree cluster_linearity Linearity Issues cluster_signal Signal Issues cluster_variability Variability Issues start Problem with Standard Curve? non_linear Non-Linear Curve? start->non_linear Yes low_signal Low Signal? start->low_signal Yes high_bg High Background? start->high_bg Yes high_variability High Variability? start->high_variability Yes check_range Adjust Concentration Range non_linear->check_range check_pipetting_lin Verify Pipetting Accuracy non_linear->check_pipetting_lin optimize_assay Optimize Assay Conditions low_signal->optimize_assay check_reagents Check Reagent Quality & Blank high_bg->check_reagents check_mixing Ensure Thorough Mixing high_variability->check_mixing check_pipetting_var Check Pipetting Consistency high_variability->check_pipetting_var

Caption: Troubleshooting decision tree for this compound standard curve issues.

Technical Support Center: DHMPA (DOPAC) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 3,4-Dihydroxyphenylacetic acid (DHMPA), more commonly known as DOPAC, assays.

Troubleshooting Guide: High Background Noise

High background noise, characterized by excessive signal in negative control or blank wells, can mask the true signal from samples and reduce assay sensitivity. Below is a guide to the most common causes and their solutions.

Summary of Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)Expected Outcome
High background across the entire plate 1. Reagent Contamination: Contaminated buffers, substrate, or water.[1][2] 2. Inadequate Blocking: Blocking buffer concentration is too low or incubation time is too short. 3. Sub-optimal Antibody Concentration: Concentration of primary or secondary antibody is too high. 4. Prolonged Incubation: Substrate incubation time is too long.[1]1. Use high-purity water; prepare fresh buffers for each assay; filter-sterilize reagents. 2. Increase blocking buffer concentration (e.g., to 5-10% normal serum) or extend incubation time. 3. Perform a titration experiment to determine the optimal antibody concentration. 4. Reduce substrate incubation time and read the plate immediately after adding the stop solution.Background OD < 0.2
High background in specific wells (Edge Effects) 1. Uneven Temperature: Temperature variation across the plate during incubation. 2. Evaporation: Evaporation from wells, especially on the plate edges.1. Ensure the plate is incubated in a stable temperature environment, away from vents or direct sunlight. 2. Use a plate sealer during incubations; avoid leaving empty wells on the edges of the plate.Consistent OD readings across all blank/negative control wells.
High Signal-to-Noise Ratio is Poor 1. Insufficient Washing: Residual unbound reagents remain in the wells. 2. Cross-Reactivity: The detection antibody shows non-specific binding to other molecules in the sample.1. Increase the number of wash cycles (e.g., from 3 to 5); ensure adequate wash buffer volume (e.g., 400 µL per well); add a 30-second soak step between washes. 2. Use pre-adsorbed secondary antibodies; ensure the sample matrix is compatible with the assay.Signal-to-Noise Ratio ≥ 5, ideally ≥ 10.
Inconsistent Results (Poor Reproducibility) 1. Pipetting Errors: Inaccurate or inconsistent pipetting. 2. Improper Reagent Mixing: Reagents not thoroughly mixed before use.1. Use calibrated pipettes; change pipette tips for each sample and reagent. 2. Gently vortex or invert all reconstituted reagents and working solutions before use.Coefficient of Variation (CV) for replicates < 20%.

Visualizing the Troubleshooting Process

A logical approach to troubleshooting can help systematically identify and resolve the source of high background noise.

G Start High Background Detected (OD > 0.2) Check_Washing Review Washing Protocol Start->Check_Washing Check_Blocking Review Blocking Protocol Check_Washing->Check_Blocking Sufficient Solution_Washing Increase Wash Steps & Volume Check_Washing->Solution_Washing Insufficient? Check_Reagents Assess Reagent Quality Check_Blocking->Check_Reagents Adequate Solution_Blocking Optimize Blocking (Concentration/Time) Check_Blocking->Solution_Blocking Inadequate? Check_Incubation Verify Incubation Steps Check_Reagents->Check_Incubation Good Quality Solution_Reagents Prepare Fresh Reagents Check_Reagents->Solution_Reagents Contaminated? Solution_Incubation Optimize Incubation Time & Temperature Check_Incubation->Solution_Incubation Incorrect? Resolved Problem Resolved Check_Incubation->Resolved Correct Solution_Washing->Resolved Solution_Blocking->Resolved Solution_Reagents->Resolved Solution_Incubation->Resolved

Caption: Troubleshooting flowchart for high background noise.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable Optical Density (OD) for a background reading? An acceptable background OD reading should be low, typically less than 0.2. High background readings can compress the dynamic range of the assay.

Q2: How do I calculate the signal-to-noise (S/N) ratio? The S/N ratio is calculated by dividing the mean signal of the positive control or a sample by the mean signal of the background or negative control. A ratio of at least 5 is considered acceptable, while a ratio of 10 or greater is excellent.

Q3: Can the sample matrix itself cause high background? Yes, complex biological samples like serum or plasma can contain endogenous substances that interfere with the assay, leading to non-specific binding and increased background. It may be necessary to dilute the sample or use a specialized sample preparation protocol to mitigate these matrix effects.

Q4: My substrate solution has a faint color. Can I still use it? No, the substrate solution should be colorless before being added to the wells. A colored substrate indicates deterioration or contamination, which will result in high background. Always use a clean container when pipetting the substrate.

Q5: How can I prevent edge effects? Edge effects are often caused by uneven temperature or evaporation. Always use a plate sealer during incubation steps and ensure the incubator provides a stable and uniform temperature. Placing water-filled wells around the edge of the plate can also help to minimize evaporation in the experimental wells.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound (DOPAC)

This protocol is a general guideline for a competitive ELISA, a common format for detecting small molecules like this compound.

  • Plate Coating: A known amount of this compound-protein conjugate is coated onto the wells of a 96-well plate and incubated overnight at 4°C.

  • Washing: The plate is washed 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.

  • Blocking: 200 µL of blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample/Standard Incubation: The plate is washed again. Then, standards (with known this compound concentrations) and samples are added to the wells, immediately followed by the addition of a limited amount of anti-DHMPA primary antibody. The plate is incubated for 1-2 hours. During this time, the free this compound in the standards/samples competes with the plate-coated this compound for binding to the antibody.

  • Secondary Antibody Incubation: After another wash step, an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) is added to each well and incubated for 1 hour. This antibody binds to the primary antibody that is captured on the plate.

  • Substrate Addition: The plate is washed thoroughly to remove unbound secondary antibody. A chromogenic substrate (e.g., TMB) is then added. The enzyme on the secondary antibody will catalyze a color change.

  • Signal Detection: After a short incubation in the dark, a stop solution is added. The optical density is then read on a plate reader at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity will be inversely proportional to the amount of this compound in the sample.

Protocol 2: Sample Preparation from Cell Culture Supernatant
  • Harvest Supernatant: Grow cells to the desired state. Carefully collect the supernatant using a sterile pipette, avoiding disturbance of the cell pellet.

  • Clarification: Transfer the supernatant to centrifuge tubes. Centrifuge at 1500-2000 RPM for 5-10 minutes at 4°C to pellet any remaining cells and debris.

  • Aliquoting: Carefully transfer the clarified supernatant to new, clean polypropylene tubes.

  • Storage: Samples can be used immediately or stored in aliquots at -80°C. It is important to avoid multiple freeze-thaw cycles.

  • Media Blank: Always submit an aliquot of the cell-free culture media used in the experiment to serve as a background control.

Signaling Pathway and Assay Workflow

Dopamine Metabolism

This compound (DOPAC) is a primary metabolite of dopamine, a critical neurotransmitter. Understanding this pathway provides context for the assay's biological significance. Dopamine is converted to DOPAC by the enzyme Monoamine Oxidase (MAO).

G cluster_pathway Dopamine Metabolism Dopamine Dopamine DOPAC This compound (DOPAC) Dopamine->DOPAC MAO HVA Homovanillic Acid (HVA) DOPAC->HVA COMT

Caption: Simplified dopamine metabolism pathway to this compound (DOPAC).

Competitive ELISA Workflow

The workflow for a competitive ELISA involves a series of binding, washing, and detection steps.

G cluster_workflow Competitive ELISA Workflow A Coat Plate with This compound Conjugate B Block Non-specific Sites A->B Wash C Add Sample/Standard + Anti-DHMPA Ab B->C Wash D Add Enzyme-conjugated Secondary Ab C->D Wash E Add Substrate & Develop Color D->E Wash F Read Absorbance E->F Add Stop Solution

Caption: Step-by-step workflow for a this compound competitive ELISA.

References

Technical Support Center: DHMPA (3,4-Dihydroxymandelic Acid) Sample Collection and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the collection and handling of samples for the analysis of 3,4-Dihydroxymandelic acid (DHMPA), a metabolite of norepinephrine. As specific protocols for this compound are not widely documented, these recommendations are based on established guidelines for the closely related compounds, catecholamines and metanephrines.

Frequently Asked Questions (FAQs)

Q1: What type of sample is typically used for this compound analysis?

A1: The most common sample type for analyzing this compound and other catecholamine metabolites is a 24-hour urine collection. This provides a comprehensive overview of daily excretion. Plasma samples can also be used, but urine is generally preferred for its reliability in reflecting total production.

Q2: Are there any dietary or medication restrictions for the patient before sample collection?

A2: Yes, certain foods, medications, and stressors can interfere with the accurate measurement of catecholamine metabolites. It is recommended to avoid the following for at least 3 days prior to and during the 24-hour urine collection:

  • Foods and Drinks: Alcohol, caffeine (coffee, tea, energy drinks), chocolate, vanilla-containing products, bananas, and citrus fruits.[1][2][3][4]

  • Medications: Consult with a healthcare provider before discontinuing any prescribed medications. Drugs that may interfere include decongestants, cough suppressants, amphetamines, monoamine oxidase inhibitors (MAOIs), tricyclic antidepressants, buspirone, prochlorperazine, and levodopa.[1]

  • Other Factors: Vigorous exercise and significant emotional or physical stress should be minimized before and during the collection period as they can increase catecholamine secretion.

Q3: Is a preservative required for urine sample collection?

A3: Yes, a preservative is crucial for maintaining the stability of catecholamines and their metabolites in urine. The most common preservative is hydrochloric acid (HCl) to acidify the urine and prevent degradation. Boric acid or acetic acid may also be used. It is important to use the collection container provided by the laboratory, which will contain the correct type and amount of preservative. Do not discard or rinse out the preservative. A recent study suggests that sodium citrate can be a non-hazardous alternative to HCl for stabilizing urinary biogenic amines.

Q4: How should the 24-hour urine sample be collected?

A4: The collection should span a full 24-hour period.

  • Begin by emptying the bladder in the morning and discarding this first urine sample. Note the exact time; this is the start of the 24-hour collection period.

  • Collect all subsequent urine for the next 24 hours in the provided container.

  • The final collection should be at the same time the following day, completing the 24-hour period.

  • Throughout the collection period, the container should be kept in a cool, dark place, such as a refrigerator or a cooler with ice packs.

Q5: How should plasma samples for this compound analysis be handled?

A5: While less common, if plasma is collected, it should be drawn into a chilled tube containing an anticoagulant such as EDTA. The sample should be placed on ice immediately and centrifuged in a refrigerated centrifuge as soon as possible to separate the plasma. The plasma should then be frozen, preferably at -80°C, until analysis.

Troubleshooting Guide

Issue 1: Incomplete 24-hour urine collection.

  • Problem: The patient forgot to collect one or more urine voids.

  • Solution: An incomplete collection will lead to inaccurate results. The 24-hour collection process must be restarted. It is crucial to emphasize the importance of collecting every urine sample during the 24-hour period.

Issue 2: The collection container was not refrigerated.

  • Problem: The urine sample was left at room temperature for an extended period.

  • Solution: Catecholamines can degrade at room temperature. If the sample was not consistently refrigerated, the stability of this compound may be compromised, potentially leading to falsely low results. It is best to discard the sample and repeat the collection.

Issue 3: The patient did not follow dietary or medication restrictions.

  • Problem: The patient consumed interfering foods or medications before or during collection.

  • Solution: This can lead to falsely elevated results. The collection should be rescheduled, ensuring the patient fully understands and adheres to the necessary restrictions.

Issue 4: The preservative was accidentally discarded.

  • Problem: The collection container was rinsed out before use.

  • Solution: The preservative is essential for sample stability. A new container with the correct preservative must be obtained from the laboratory before starting the collection.

Data Summary: Sample Stability

The following table summarizes the stability of catecholamine metabolites under various storage conditions. As this compound is a catecholamine metabolite, similar stability can be expected.

Analyte GroupSample TypeStorage ConditionDurationStability Notes
Metanephrines UrineRoom Temperature (unpreserved)Up to 1 weekNo clinically relevant degradation observed.
Catecholamines UrineRoom Temperature (unpreserved)24 hoursPartial degradation observed in approximately 50% of samples.
Catecholamines UrineAcidified (pH 4)24 hours at Room TempDegradation was prevented.
DHMA (Standard) Solution-80°C6 monthsRecommended storage for stock solutions.
DHMA (Standard) Solution-20°C1 monthRecommended storage for stock solutions.
HVA & VMA Urine on Filter Paper≤ 4°C2 yearsStable.
HVA & VMA Urine on Filter PaperRoom Temperature2 yearsDegradation observed.

Experimental Protocols

Protocol 1: 24-Hour Urine Sample Collection for this compound Analysis

  • Patient Preparation: For three days prior to and during the collection, the patient should adhere to the dietary and medication restrictions outlined in the FAQ section.

  • Materials: Obtain a 24-hour urine collection container from the laboratory, which includes a preservative (e.g., hydrochloric acid).

  • Collection Procedure:

    • At the start of the collection day (e.g., 8:00 AM), the patient should completely empty their bladder into the toilet and discard the urine. Record this date and time as the "start time."

    • For the next 24 hours, all urine must be collected in the provided container.

    • The container must be kept refrigerated or in a cooler with ice during the entire collection period.

    • The collection is finished at the same time the next day (e.g., 8:00 AM). The patient should empty their bladder one last time into the container. Record this as the "end time."

  • Labeling and Transport: The container should be clearly labeled with the patient's name, and the start and end times of the collection. The sample should be transported to the laboratory as soon as possible, keeping it cool during transport.

Protocol 2: Plasma Sample Collection for this compound Analysis

  • Patient Preparation: The patient should be at rest and in a calm state to avoid stress-induced catecholamine release.

  • Materials: Use pre-chilled blood collection tubes containing EDTA as an anticoagulant.

  • Collection Procedure:

    • Draw the required volume of blood into the chilled EDTA tube.

    • Immediately place the tube on ice.

  • Processing:

    • Within 30 minutes of collection, centrifuge the sample at 2000-3000 x g for 15 minutes in a refrigerated centrifuge (4°C).

    • Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.

    • Transfer the plasma to a pre-labeled cryovial.

  • Storage and Shipping: Immediately freeze the plasma sample at -80°C. Ship the sample on dry ice.

Visualizations

DHMPA_Urine_Collection_Workflow This compound 24-Hour Urine Collection Workflow cluster_prep Preparation Phase cluster_collection Collection Phase (24 Hours) cluster_post Post-Collection Phase Patient_Prep Patient adheres to dietary/medication restrictions for 3 days Get_Kit Obtain collection kit with preservative from lab Patient_Prep->Get_Kit Start Start Time: Empty bladder, discard first void Get_Kit->Start Collect Collect all subsequent urine in the container Start->Collect Refrigerate Keep container refrigerated at all times Collect->Refrigerate End End Time: Final void into container at 24 hours Refrigerate->End Label Label container with patient info, start/end times End->Label Transport Transport to lab while keeping cool Label->Transport Analysis Laboratory Analysis Transport->Analysis

Caption: Workflow for 24-hour urine collection for this compound analysis.

DHMPA_Troubleshooting_Guide Troubleshooting Common this compound Sample Issues Issue Potential Issue Identified Incomplete Incomplete Collection? Issue->Incomplete No_Refrigeration Improper Storage? Issue->No_Refrigeration Diet_Meds Diet/Medication Error? Issue->Diet_Meds No_Preservative No Preservative? Issue->No_Preservative Restart Restart Collection Incomplete->Restart Yes Proceed Proceed with Caution / Note Issue Incomplete->Proceed No No_Refrigeration->Restart Yes No_Refrigeration->Proceed No Diet_Meds->Restart Yes Diet_Meds->Proceed No New_Kit Obtain New Kit & Restart No_Preservative->New_Kit Yes No_Preservative->Proceed No

Caption: Decision tree for troubleshooting this compound sample collection issues.

References

Technical Support Center: Method Validation for DHMPA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method validation of 3,4-dihydroxyphenylmandelic acid (DHMPA). This resource is designed to assist researchers, scientists, and drug development professionals in successfully validating their analytical methods for this compound quantification, ensuring accurate and reliable data. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider for the validation of an analytical method for this compound?

A1: The validation of an analytical method for this compound should be conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[1][2] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to unequivocally measure this compound in the presence of other components, such as metabolites, impurities, or matrix components.

  • Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of this compound within a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility.

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Stability: The chemical stability of this compound in the biological matrix under specific storage and processing conditions.

Q2: Which analytical technique is most suitable for this compound analysis in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly recommended technique for the analysis of this compound in biological matrices like plasma and urine.[3][4] This is due to its high selectivity, sensitivity, and specificity, which are crucial for measuring low endogenous concentrations of catecholamine metabolites.[3]

Q3: Why is the stability of this compound a major concern during analysis?

A3: this compound, being a catecholamine metabolite, contains a catechol group that is susceptible to oxidation. This inherent instability can lead to the degradation of the analyte during sample collection, storage, and processing, resulting in inaccurate quantification. It is crucial to perform thorough stability studies to ensure the integrity of the samples and the reliability of the analytical data.

Troubleshooting Guides

This section provides solutions to common problems encountered during the method validation for this compound analysis.

Issue 1: Poor Peak Shape or Tailing

Possible Causes:

  • Column Overload: Injecting too high a concentration of the analyte.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase.

Solutions:

  • Optimize Sample Concentration: Dilute the sample to fall within the linear range of the method.

  • Adjust Mobile Phase pH: Experiment with different pH values to find the optimal condition for this compound. A mobile phase with a slightly acidic pH is often used for catecholamine analysis.

  • Use of Additives: Incorporate additives like formic acid or ammonium formate into the mobile phase to improve peak shape.

  • Column Washing and Replacement: Implement a rigorous column washing procedure after each batch of samples. If the problem persists, replace the column.

Logical Relationship: Troubleshooting Poor Peak Shape

start Poor Peak Shape (Tailing) cause1 Column Overload? start->cause1 cause2 Incorrect Mobile Phase pH? start->cause2 cause3 Secondary Interactions? start->cause3 cause4 Column Degradation? start->cause4 solution1 Dilute Sample cause1->solution1 Yes solution2 Adjust pH cause2->solution2 Yes solution3 Add Mobile Phase Additives cause3->solution3 Yes solution4 Wash or Replace Column cause4->solution4 Yes

A diagram illustrating the logical steps for troubleshooting poor peak shape.

Issue 2: High Variability in Results (Poor Precision)

Possible Causes:

  • Inconsistent Sample Preparation: Variations in extraction efficiency or dilution steps.

  • Instrument Instability: Fluctuations in the LC pump pressure or MS detector response.

  • Improper Internal Standard (IS) Use: The IS may not be adequately compensating for variations.

  • Analyte Instability: Degradation of this compound during the analytical run.

Solutions:

  • Standardize Sample Preparation: Ensure consistent and reproducible procedures for all samples. Use of automated liquid handlers can improve precision.

  • System Suitability Tests: Perform system suitability tests before each analytical run to ensure the instrument is performing optimally.

  • Select an Appropriate Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS has nearly identical chemical and physical properties to the analyte, providing the most accurate correction for variations. If a SIL-IS is not available, a structural analog that co-elutes and has similar ionization properties can be used.

  • Control Autosampler Temperature: Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the analyte during the run.

Issue 3: Matrix Effects (Ion Suppression or Enhancement)

Possible Causes:

  • Co-eluting Endogenous Components: Phospholipids, salts, and other matrix components can interfere with the ionization of this compound in the mass spectrometer source.

  • Insufficient Chromatographic Separation: Inadequate separation of this compound from interfering matrix components.

Solutions:

  • Improve Sample Cleanup: Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components.

  • Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or use a different column to improve the separation of this compound from the matrix interferences.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS can effectively compensate for matrix effects as it is affected in the same way as the analyte.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering components, but ensure the this compound concentration remains above the LOQ.

Experimental Workflow: Assessing and Mitigating Matrix Effects

start Start: Suspected Matrix Effects step1 Post-Column Infusion Experiment start->step1 step2 Quantitative Assessment: Spike post-extraction step1->step2 decision Matrix Effect Observed? step2->decision mitigation_path Mitigation Strategies decision->mitigation_path Yes no_effect No Significant Matrix Effect decision->no_effect No mitigation1 Improve Sample Cleanup (e.g., SPE) mitigation_path->mitigation1 mitigation2 Optimize Chromatography mitigation_path->mitigation2 mitigation3 Use Stable Isotope-Labeled Internal Standard mitigation_path->mitigation3 end End: Validated Method with Minimal Matrix Effects mitigation1->end mitigation2->end mitigation3->end no_effect->end

A workflow diagram for identifying and addressing matrix effects in this compound analysis.

Experimental Protocols

Protocol 1: Linearity Assessment
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol with 0.1% formic acid).

  • Preparation of Calibration Standards: Prepare a series of at least six calibration standards by spiking the blank biological matrix (e.g., plasma) with known concentrations of the this compound stock solution. The concentration range should cover the expected concentrations in the study samples.

  • Sample Analysis: Analyze the calibration standards using the developed LC-MS/MS method.

  • Data Analysis: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of this compound. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Calibration Points At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).
Protocol 2: Accuracy and Precision Assessment
  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate stock solution from the calibration standards.

  • Intra-day (Repeatability) Assessment: Analyze at least five replicates of each QC level on the same day.

  • Inter-day (Intermediate Precision) Assessment: Analyze at least five replicates of each QC level on at least three different days.

  • Data Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations at each QC level. Accuracy is expressed as the percentage of the measured mean concentration to the nominal concentration.

ParameterLow QC ConcentrationMedium & High QC Concentration
Accuracy (% Bias) Within ±20%Within ±15%
Precision (CV%) ≤ 20%≤ 15%
Protocol 3: Stability Assessment
  • Sample Preparation: Prepare low and high QC samples in the biological matrix.

  • Bench-Top Stability: Store the QC samples at room temperature for a period that mimics the sample handling time (e.g., 4, 8, 24 hours).

  • Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles (e.g., freeze at -80°C and thaw at room temperature).

  • Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -80°C) for a duration that covers the expected storage time of the study samples.

  • Sample Analysis: Analyze the stability samples against a freshly prepared calibration curve.

  • Data Analysis: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

References

Validation & Comparative

A Researcher's Guide to Dopamine Metabolism: DHMPA vs. DOPAC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, accurately assessing catecholamine metabolism is critical. Dopamine (DA), a key neurotransmitter, is metabolized into several compounds, with 3,4-dihydroxyphenylacetic acid (DOPAC) being a primary indicator of its turnover. However, another metabolite, 3,4-dihydroxymandelic acid (DHMPA), is also present and relevant to catecholaminergic systems. This guide provides an objective comparison of DOPAC and this compound, detailing their metabolic origins, significance as biomarkers, and the experimental methods used for their quantification.

Metabolic Pathways: Distinct Origins

While both DOPAC and this compound are catecholic acids, they arise from different primary pathways. DOPAC is the principal metabolite of dopamine turnover within the presynaptic neuron. Cytosolic dopamine that is not sequestered into synaptic vesicles is metabolized by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (DOPAL). DOPAL is then rapidly converted to DOPAC by aldehyde dehydrogenase (ALDH).[1][2][3][4][5]

In contrast, this compound is primarily a metabolite of norepinephrine (NE), also known as noradrenaline. Dopamine itself serves as the precursor for NE via the enzyme dopamine β-hydroxylase. Once formed, NE can be metabolized by MAO and ALDH to produce this compound. Therefore, while this compound levels can be influenced by dopamine availability, they are a more direct reflection of norepinephrine metabolism.

Catecholamine_Metabolism Figure 1: Catecholamine Metabolic Pathways cluster_enzymes Figure 1: Catecholamine Metabolic Pathways Dopamine Dopamine (DA) Norepinephrine Norepinephrine (NE) Dopamine->Norepinephrine DOPAL DOPAL Dopamine->DOPAL MAO1 MAO DBH Dopamine β-hydroxylase DHMPA_aldehyde DOPEGAL (3,4-Dihydroxyphenylglycolaldehyde) Norepinephrine->DHMPA_aldehyde MAO2 MAO DOPAC DOPAC (3,4-Dihydroxyphenylacetic Acid) DOPAL->DOPAC ALDH1 ALDH This compound This compound (3,4-Dihydroxymandelic Acid) DHMPA_aldehyde->this compound ALDH2 ALDH Experimental_Workflow Figure 2: General Experimental Workflow A Sample Collection (e.g., CSF, Plasma, Microdialysate) B Addition of Internal Standard & Protein Precipitation A->B C Centrifugation & Supernatant Filtration B->C D HPLC-ED Analysis C->D E Peak Identification & Integration D->E F Quantification using Standard Curve E->F G Data Interpretation (e.g., DOPAC/DA Ratio) F->G

References

Regional Norepinephrine Turnover: An Indirect Comparison of DHMPA Levels in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the regional differences in neurotransmitter metabolism within the brain is crucial for targeted therapeutic development. While direct comparative data on 3,4-dihydroxyphenylmandelic acid (DHMPA) levels across various brain regions is limited, an examination of norepinephrine (NE) turnover rates can serve as a valuable proxy. This compound is a key metabolite of NE, and its concentration is indicative of noradrenergic activity.

This guide provides a comparative overview of norepinephrine turnover in different brain regions, supported by experimental data from animal studies. It also details the common methodologies used for the analysis of norepinephrine and its metabolites.

Comparative Analysis of Norepinephrine Turnover

Norepinephrine turnover rates exhibit significant variation across different brain regions, reflecting the diverse roles of noradrenergic innervation in modulating neuronal activity. Studies in various animal models have consistently demonstrated these regional differences.

In a study involving four inbred mouse strains, the highest uptake and most rapid disappearance of radiolabeled norepinephrine, indicating the highest turnover rates, were observed in the following order: hippocampus, hypothalamus, frontal cortex, and amygdala.[1][2] Another study in rabbits found that the norepinephrine content was highest in the hypothalamus, followed by the pons-medulla and the midbrain.[3] However, the rate constant of NE turnover was greatest in the pons-medulla, followed by the midbrain and then the hypothalamus, suggesting a more rapid utilization of norepinephrine in the brainstem regions.[3]

The following table summarizes quantitative data on norepinephrine content and turnover from a study conducted on rabbits:

Brain RegionNorepinephrine (NE) Content (μg/g)Rate Constant of NE Turnover (hr⁻¹)
Hypothalamus1.44 ± 0.030.164 ± 0.008
Midbrain0.25 ± 0.010.180 ± 0.008
Pons-Medulla0.36 ± 0.010.213 ± 0.009

Data adapted from a study on normal rabbits.[3]

Norepinephrine Metabolic Pathway

The metabolism of norepinephrine is a critical process for terminating its signaling. The following diagram illustrates the primary metabolic pathway leading to the formation of this compound and other key metabolites.

Norepinephrine_Metabolism NE Norepinephrine This compound This compound (3,4-dihydroxyphenylmandelic acid) NE->this compound MAO Normetanephrine Normetanephrine NE->Normetanephrine COMT MHPG MHPG (3-methoxy-4-hydroxyphenylglycol) This compound->MHPG COMT VMA VMA (Vanillylmandelic acid) MHPG->VMA Oxidation Normetanephrine->MHPG MAO Normetanephrine->VMA MAO, Oxidation

Caption: Simplified metabolic pathway of norepinephrine.

Experimental Protocols

The quantification of norepinephrine and its metabolites in brain tissue is predominantly achieved through highly sensitive analytical techniques. The following are detailed methodologies commonly employed in the cited research.

Tissue Sample Preparation
  • Brain Dissection: Following euthanasia, the brain is rapidly excised and placed on an ice-cold surface.

  • Regional Dissection: Specific brain regions of interest (e.g., hypothalamus, hippocampus, frontal cortex) are dissected.

  • Homogenization: The dissected tissue is weighed and homogenized in a suitable buffer, often containing an antioxidant like sodium metabisulfite to prevent catecholamine degradation. A common homogenization buffer is 0.1 M perchloric acid.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.

  • Supernatant Collection: The resulting supernatant, containing the neurotransmitters and their metabolites, is collected for analysis.

Analytical Methods

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely used and highly sensitive method for the simultaneous measurement of catecholamines and their metabolites.

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase, typically an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent, is used to separate the compounds based on their physicochemical properties.

  • Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector. A specific potential is applied to a working electrode, causing the electroactive compounds (like norepinephrine and this compound) to oxidize or reduce. This generates an electrical current that is proportional to the concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity and is also a prevalent method for neurotransmitter analysis.

  • Chromatographic Separation: Similar to HPLC-ECD, the sample is first separated using an HPLC system.

  • Ionization: The eluting compounds are introduced into the mass spectrometer and are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in the first mass analyzer.

  • Fragmentation: Selected parent ions are fragmented in a collision cell.

  • Detection: The resulting fragment ions are detected in the second mass analyzer, providing a high degree of specificity for compound identification and quantification.

Experimental Workflow

The following diagram outlines the typical workflow for the analysis of norepinephrine and its metabolites in brain tissue.

Experimental_Workflow Start Animal Euthanasia & Brain Extraction Dissection Dissection of Brain Regions Start->Dissection Homogenization Tissue Homogenization Dissection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Analysis HPLC-ECD or LC-MS/MS Analysis Supernatant->Analysis Data Data Quantification & Comparison Analysis->Data

Caption: General workflow for brain catecholamine analysis.

References

Unveiling the Potential of DHMPA as a Neuroblastoma Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuroblastoma biomarkers is evolving, with established markers like homovanillic acid (HVA) and vanillylmandelic acid (VMA) being challenged by novel candidates. This guide provides a comparative analysis of 3,4-dihydroxymandelic acid (DHMPA) against currently utilized and emerging biomarkers for the diagnosis and risk stratification of neuroblastoma. While this compound is a known metabolite in the catecholamine pathway, its validation as a clinical biomarker for neuroblastoma is not yet established. This document serves to contextualize its potential within the existing framework of neuroblastoma biomarker discovery.

Performance of Urinary Biomarkers for Neuroblastoma

The diagnostic and prognostic utility of a biomarker is paramount. The following table summarizes the performance of established and emerging urinary biomarkers for neuroblastoma. Data for this compound is not available as it has not been validated for this indication.

Biomarker(s)n (patients/controls)SensitivitySpecificityArea Under the Curve (AUC)Key Findings
HVA and VMA 289 (patients)80% (HVA), 75% (VMA)-0.964 (combined with age)Traditional standard for diagnosis, but with notable false-negative rates[1][2].
VLA and MTS 68 (patients) / 227 (controls)--0.978 (combined with age)A novel combination of urinary catecholamine metabolites, VLA and MTS, demonstrated higher accuracy for diagnosis and risk assessment compared to HVA and VMA[3].
DOPAC and DOPA (plasma) 28 (patients) / 78 (controls)92% (either elevated)--Plasma levels of DOPAC and DOPA are useful alternatives to urinary markers[3].

Catecholamine Metabolism in Neuroblastoma

Neuroblastomas are characterized by the increased synthesis and metabolism of catecholamines. This metabolic activity results in the urinary excretion of various metabolites that can serve as biomarkers. The following diagram illustrates the catecholamine synthesis and degradation pathway, highlighting the position of this compound relative to other key biomarkers.

G cluster_key Biomarker Key Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine VLA VLA (Vanillactic Acid) L_DOPA->VLA Norepinephrine Norepinephrine Dopamine->Norepinephrine DOPAC DOPAC Dopamine->DOPAC MAO MTS 3-MTS (3-Methoxytyramine Sulfate) Dopamine->MTS Epinephrine Epinephrine Norepinephrine->Epinephrine This compound This compound (3,4-dihydroxymandelic acid) Norepinephrine->this compound MAO MHPG MHPG Norepinephrine->MHPG COMT HVA HVA (Homovanillic Acid) DOPAC->HVA COMT VMA VMA (Vanillylmandelic Acid) This compound->VMA COMT MHPG->VMA ADH Established Established Emerging Emerging Potential Potential (Unvalidated) Intermediate Intermediate Metabolite

Figure 1. Simplified catecholamine metabolism pathway in neuroblastoma.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is crucial for their clinical application. The following section details a typical experimental protocol for the analysis of urinary catecholamine metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method applicable to HVA, VMA, and potentially this compound.

Protocol: Quantification of Urinary Catecholamine Metabolites by LC-MS/MS

1. Sample Preparation:

  • Collection: Collect a 24-hour or random spot urine sample. For 24-hour collections, the container should contain an acid preservative (e.g., HCl)[4].

  • Normalization: To account for variations in urine concentration, metabolite levels are typically normalized to creatinine concentration.

  • Extraction:

    • Spike urine samples with deuterated internal standards for each analyte.

    • Acidify the samples.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acidic metabolites.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Optimized for the specific column and system.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.

3. Data Analysis:

  • Generate a calibration curve using standards of known concentrations.

  • Calculate the concentration of each metabolite in the urine samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

  • Express the final concentration as a ratio to the creatinine concentration (e.g., µg/mg creatinine).

Proposed Workflow for this compound Validation

The validation of a new biomarker like this compound requires a systematic approach. The following diagram outlines a potential experimental workflow for assessing the clinical utility of this compound as a neuroblastoma biomarker.

G start Hypothesis: This compound is a potential neuroblastoma biomarker phase1 Phase 1: Analytical Validation start->phase1 method_dev Method Development: LC-MS/MS assay for urinary this compound phase1->method_dev validation Assay Validation: Sensitivity, Specificity, Linearity, Precision method_dev->validation phase2 Phase 2: Clinical Validation (Retrospective) validation->phase2 sample_collection Sample Collection: Urine from diagnosed neuroblastoma patients and healthy controls phase2->sample_collection measurement This compound Measurement: Quantify urinary this compound levels in all samples sample_collection->measurement comparison Comparison: Compare this compound levels between patient and control groups measurement->comparison roc ROC Analysis: Determine diagnostic accuracy (AUC) comparison->roc phase3 Phase 3: Clinical Utility Assessment (Prospective) roc->phase3 prospective_study Prospective Study: Measure this compound in new patients at diagnosis and during follow-up phase3->prospective_study correlation Correlation Analysis: Correlate this compound levels with disease stage, prognosis, and treatment response prospective_study->correlation end Conclusion: Establish clinical utility of This compound as a biomarker correlation->end

Figure 2. A proposed workflow for the validation of this compound.

Conclusion

While this compound is a metabolite within the catecholamine pathway, which is known to be dysregulated in neuroblastoma, there is currently no published evidence to support its validation as a clinical biomarker for this disease. The established markers, HVA and VMA, remain the standard for diagnosis, although they have limitations. Promising new biomarkers, such as VLA and MTS, have shown superior performance in recent studies and may represent the future of non-invasive neuroblastoma diagnostics. Further research, following a rigorous validation workflow, is required to determine if this compound holds any diagnostic or prognostic value in neuroblastoma. Researchers are encouraged to include this compound in broader metabolomic studies of neuroblastoma to explore its potential.

References

DHMPA In Vitro Antioxidant Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the antioxidant potential of novel compounds is crucial. This guide provides a comparative analysis of the in vitro antioxidant activity of a DHMPA-related compound, Methyl 3,4-dihydroxybenzoate (MDHB), against established antioxidants. This objective comparison is supported by quantitative data from standardized assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays being among the most common. The results are often expressed as the half-maximal inhibitory concentration (IC50) for the DPPH assay, where a lower value indicates higher antioxidant activity, and as Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay, where a higher value signifies greater antioxidant potential.

While direct quantitative data for this compound (3,4-Dihydroxy-5-methoxybenzoic acid) was not available in the reviewed literature, a study on the closely related compound, Methyl 3,4-dihydroxybenzoate (MDHB), provides valuable insight into its radical scavenging ability.

CompoundDPPH IC50 (µg/mL)ABTS TEAC (Trolox Equivalents)
Methyl 3,4-dihydroxybenzoate (MDHB) *1.67 [1]Data not available
Trolox3.77 - 4.01.0 (by definition)
Ascorbic Acid (Vitamin C)6.1 - 8.4~1.0
Gallic Acid2.6 - 13.21.23 - 3.48
Butylated Hydroxytoluene (BHT)32.06 - 202.35Data not available

*Note: Data for Methyl 3,4-dihydroxybenzoate (MDHB) is presented as a structural analogue of this compound's methyl ester. The IC50 and TEAC values for the reference antioxidants are compiled from multiple sources and may vary depending on experimental conditions.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the widely used DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.

  • Sample and Standard Preparation: The test compound (this compound/MDHB) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample or standard. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: The test compound and a standard (Trolox) are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of TEAC: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Visualizing Antioxidant Mechanisms and Workflows

Keap1-Nrf2 Signaling Pathway

A critical mechanism by which cells respond to oxidative stress is through the Keap1-Nrf2 signaling pathway.[2][3] Many antioxidants can activate this pathway, leading to the transcription of a battery of cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Maf sMaf Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Keap1-Nrf2 antioxidant response pathway.

In Vitro Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for common in vitro antioxidant assays like DPPH and ABTS.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagent Prepare Radical Solution (e.g., DPPH or ABTS•+) prep_samples Prepare Sample & Standard Dilutions mix Mix Radical Solution with Sample/Standard/Control prep_samples->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at Specific Wavelength (e.g., 517nm or 734nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine Determine IC50 or TEAC Value calculate->determine

References

comparative analysis of DHMPA in healthy vs diseased states

Author: BenchChem Technical Support Team. Date: November 2025

An informed comparative analysis requires a precise understanding of the molecule . Currently, "DHMPA" is not a recognized standard abbreviation in biomedical literature, which has led to ambiguity in identifying the specific compound for this analysis.

Initial research suggests a potential typographical error, with the intended molecule possibly being one of the following:

  • DMPA (Depot medroxyprogesterone acetate): A well-studied synthetic progestin used for contraception. There is a considerable body of research on its effects in various physiological and pathological states, particularly concerning cardiovascular and metabolic health.

  • DHM (Dihydromyricetin): A flavonoid compound with known antioxidant and anti-inflammatory properties. Research has explored its potential therapeutic roles in neurological and metabolic disorders.

To ensure the accuracy and relevance of the comparative analysis, could you please clarify which of these compounds you are interested in, or provide the full chemical name for this compound if it is a different molecule?

Once the specific molecule is identified, a comprehensive guide will be developed, including:

  • Quantitative Data Summary: A detailed table comparing the levels and effects of the compound in healthy versus diseased states.

  • Experimental Protocols: A thorough description of the methodologies used to measure the compound and its biological effects.

  • Visualized Pathways and Workflows: Custom diagrams generated using Graphviz to illustrate relevant signaling pathways and experimental procedures, adhering to the specified formatting requirements.

Your clarification will enable the creation of a precise and valuable resource for researchers, scientists, and drug development professionals.

A Comparative Guide to the Cross-Validation of DHMPA Measurement Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,4-dihydroxyphenylmandelic acid (DHMPA), a key metabolite of norepinephrine, is crucial for advancing research in neuroscience and pharmacology. The selection of an appropriate analytical method is a critical decision that influences the reliability and reproducibility of experimental data. This guide provides an objective comparison of three commonly employed techniques for this compound measurement: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of these methods is compared based on available experimental data, and detailed experimental protocols are provided to support methodological evaluation and implementation.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of HPLC-ECD, LC-MS/MS, and ELISA for the measurement of this compound (also known as DOPAC in the context of dopamine metabolism, for which more data is available and relevant). It is important to note that these values are compiled from various studies and product specifications and may vary depending on the specific experimental conditions, instrumentation, and biological matrix.

Parameter HPLC-ECD LC-MS/MS ELISA (Competitive)
Limit of Detection (LOD) ~0.05 nmol/L[1]0.2 - 1.5 µg/mL[2]~0.1 ng/mL[3]
Limit of Quantification (LOQ) 1 ng/mL[4]0.5 - 5.0 µg/mL[2]1.57 ng/mL
Linearity (Dynamic Range) 5 - 70 µg/mL1 - 1,000 ng/mL1.57 - 100 ng/mL
Intra-Assay Precision (%CV) < 10%< 10.8%< 10%
Inter-Assay Precision (%CV) < 15%< 10.8%< 12%
Accuracy (% Recovery) 95.29% - 104.71%95.4% - 111.2%85% - 115%
Specificity/Selectivity High (dependent on chromatographic separation and applied potential)Very High (based on parent and fragment ion masses)Moderate to High (potential for cross-reactivity)
Sample Volume Higher (µL range)Lower (as low as 5 µL)Low (µL range)
Throughput ModerateHighHigh
Cost (Instrument/Reagents) LowerHigherLower (for high throughput)

Methodology and Experimental Protocols

A clear understanding of the experimental workflow is essential for the successful implementation and cross-validation of any analytical technique.

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for this compound measurement.

This compound Measurement Cross-Validation Workflow General Workflow for Cross-Validation of this compound Measurement Techniques cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Comparison SampleCollection Biological Sample Collection (e.g., Plasma, Urine, Tissue) SamplePrep Sample Preparation (e.g., SPE, Protein Precipitation) SampleCollection->SamplePrep HPLCECD HPLC-ECD Analysis SamplePrep->HPLCECD LCMSMS LC-MS/MS Analysis SamplePrep->LCMSMS ELISA ELISA Analysis SamplePrep->ELISA DataAcquisition Data Acquisition & Quantification HPLCECD->DataAcquisition LCMSMS->DataAcquisition ELISA->DataAcquisition PerformanceEval Performance Evaluation (Accuracy, Precision, Linearity) DataAcquisition->PerformanceEval MethodComparison Statistical Comparison of Methods (e.g., Bland-Altman, Correlation) PerformanceEval->MethodComparison ValidationReport ValidationReport MethodComparison->ValidationReport Generate Validation Report

Caption: General workflow for the cross-validation of this compound measurement techniques.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the detection of electroactive compounds like this compound.

Sample Preparation:

  • To 1 mL of plasma, add an internal standard.

  • Perform solid-phase extraction (SPE) or protein precipitation with perchloric acid to remove proteins and other interfering substances.

  • Centrifuge the sample and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer with EDTA) and an organic solvent (e.g., methanol or acetonitrile) at a specific pH (e.g., pH 3.0).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 20 µL.

Electrochemical Detection:

  • Detector: An electrochemical detector with a glassy carbon working electrode.

  • Applied Potential: An oxidizing potential (e.g., +0.7 V vs. Ag/AgCl reference electrode) is applied to detect the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers exceptional selectivity and sensitivity, making it a gold standard for bioanalytical quantification.

Sample Preparation:

  • Spike plasma samples (e.g., 100 µL) with a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Perform protein precipitation using acetonitrile.

  • Vortex and centrifuge the samples.

  • The supernatant can be directly injected or further purified by SPE.

LC-MS/MS Conditions:

  • Column: A suitable C18 or HILIC column.

  • Mobile Phase: A gradient of aqueous and organic phases, both typically containing a small amount of formic acid to aid in ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the quantification of small molecules like this compound, typically in a competitive format.

General Protocol (Competitive ELISA):

  • Standards and samples are added to the wells of a microplate pre-coated with a capture antibody specific for this compound.

  • A fixed amount of HRP-conjugated this compound is then added to each well.

  • During incubation, the this compound in the sample competes with the HRP-conjugated this compound for binding to the capture antibody.

  • The plate is washed to remove unbound reagents.

  • A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colored product.

  • The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Discussion and Recommendations

HPLC-ECD is a robust and cost-effective technique that offers excellent sensitivity for electroactive compounds like this compound. It is a well-established method in neuroscience research. However, it can be susceptible to interference from other electroactive compounds in the sample matrix and may require more extensive sample cleanup.

LC-MS/MS provides the highest level of selectivity and sensitivity, making it the preferred method for complex biological matrices and when a high degree of confidence in analyte identification is required. The use of a stable isotope-labeled internal standard allows for excellent accuracy and precision. The main drawbacks are the higher initial instrument cost and operational complexity.

ELISA is a high-throughput and relatively inexpensive method, making it suitable for screening large numbers of samples. However, ELISAs for small molecules can be prone to cross-reactivity with structurally similar compounds, potentially affecting accuracy. Careful validation of the antibody specificity is crucial.

Cross-validation of these techniques is highly recommended. For instance, a subset of samples can be analyzed by both a high-throughput method like ELISA and a more specific method like LC-MS/MS to confirm the accuracy and reliability of the results. The choice of method will ultimately depend on the specific research question, the required level of sensitivity and selectivity, sample throughput needs, and available resources. For exploratory studies requiring high throughput, ELISA may be a suitable starting point, with key findings confirmed by LC-MS/MS. For clinical studies or when definitive quantification is required, LC-MS/MS is the recommended approach. HPLC-ECD remains a viable and powerful option, particularly in laboratories with existing expertise and instrumentation.

References

DHMPA vs. HVA: A Comparative Guide for Clinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of catecholamine metabolism is crucial for advancing diagnostics and therapeutics in various fields, including oncology and neurology. This guide provides a comprehensive comparison of two key catecholamine metabolites: 3,4-dihydroxymandelic acid (DHMPA) and homovanillic acid (HVA). While both are valuable biomarkers, they originate from different parent molecules and thus offer distinct insights into neuroendocrine function and pathology.

This document will delve into the biochemical pathways, clinical significance, and analytical methodologies for both this compound and HVA, presenting a clear comparison to aid in the selection and interpretation of these biomarkers in clinical studies.

Biochemical Origins: Tracing the Paths of this compound and HVA

This compound and HVA are downstream metabolites of the catecholamines norepinephrine and dopamine, respectively. Their formation is a multi-step enzymatic process primarily involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Norepinephrine Metabolism to this compound and VMA:

Norepinephrine, a crucial neurotransmitter and hormone involved in the "fight-or-flight" response, is primarily metabolized through two initial pathways. One pathway involves deamination by MAO to form 3,4-dihydroxymandelic aldehyde, which is then converted to this compound. Subsequently, this compound can be O-methylated by COMT to form vanillylmandelic acid (VMA). The alternative pathway sees norepinephrine first O-methylated by COMT to normetanephrine, which is then deaminated by MAO to VMA.

Dopamine Metabolism to HVA:

Dopamine, a key neurotransmitter in the brain's reward and pleasure centers, also undergoes metabolism by MAO and COMT. MAO converts dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC is then O-methylated by COMT to produce HVA. Alternatively, dopamine can first be O-methylated by COMT to 3-methoxytyramine, which is then acted upon by MAO to form HVA.

dot

Catecholamine_Metabolism cluster_norepinephrine Norepinephrine Metabolism cluster_dopamine Dopamine Metabolism Norepinephrine Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT Aldehyde_NE 3,4-Dihydroxymandelic Aldehyde Norepinephrine->Aldehyde_NE MAO This compound This compound (3,4-dihydroxymandelic acid) VMA VMA (Vanillylmandelic Acid) This compound->VMA COMT Normetanephrine->VMA MAO Aldehyde_NE->this compound AD/AR Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO MT 3-Methoxytyramine Dopamine->MT COMT HVA HVA (Homovanillic Acid) DOPAC->HVA COMT MT->HVA MAO MAO MAO COMT COMT ADH_AR AD/AR

Figure 1: Catecholamine Metabolism Pathways

Clinical Significance: Distinct Roles in Disease Diagnosis and Monitoring

The differential origins of this compound and HVA translate to their distinct clinical utilities. HVA is a well-established and widely used biomarker, particularly in pediatric oncology, while the clinical application of this compound is less defined.

Homovanillic Acid (HVA):

  • Neuroblastoma: Elevated levels of HVA, often in conjunction with VMA, are a hallmark of neuroblastoma, a common childhood cancer arising from neural crest cells.[1] The measurement of urinary HVA and VMA is a standard procedure for both the diagnosis and monitoring of treatment response in patients with neuroblastoma.[2][3] In fact, the combination of elevated HVA and VMA is found in over 90% of neuroblastoma cases.[1]

  • Pheochromocytoma and Paraganglioma: While less sensitive than metanephrines, elevated HVA levels can also be observed in some cases of pheochromocytoma and paraganglioma, particularly those that are dopamine-secreting.[4]

  • Dopamine-Related Disorders: As a major metabolite of dopamine, HVA levels in cerebrospinal fluid (CSF) and plasma have been investigated as a potential biomarker for central nervous system disorders involving dopaminergic dysfunction, such as Parkinson's disease and schizophrenia.

3,4-Dihydroxymandelic Acid (this compound):

  • Norepinephrine-Secreting Tumors: As a direct metabolite of norepinephrine, this compound levels may be elevated in conditions characterized by excess norepinephrine production, such as pheochromocytoma and paraganglioma. However, its clinical utility in this context is not as well-established as that of normetanephrine and VMA.

  • Antioxidant Properties: Interestingly, research has highlighted the potent antioxidant and radical scavenging activities of this compound, suggesting a potential physiological role beyond being a simple metabolic byproduct.

Quantitative Comparison of Urinary this compound and HVA

The following tables summarize available data on the urinary concentrations of this compound and HVA in different populations. It is important to note that quantitative data for this compound is less abundant in the literature compared to HVA.

Table 1: Urinary Concentrations in Healthy Individuals

AnalyteAge GroupMean Concentration (μg/mg creatinine)Reference Range (μg/mg creatinine)
HVA 6 months-< 35
Children (general)4.6 ± 0.7-
This compound Data Not AvailableData Not AvailableData Not Available

Table 2: Urinary Concentrations in Patients with Neuroblastoma

AnalyteFindingConcentration (μg/mg creatinine)
HVA Elevated levels are a key diagnostic marker.Often significantly > 32
This compound Limited data available.-

Experimental Protocols: Simultaneous Analysis of this compound and HVA

The accurate quantification of this compound and HVA in clinical samples is critical for their use as biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive method for the simultaneous measurement of these and other catecholamine metabolites in urine.

Experimental Workflow for GC-MS Analysis:

dot

GCMS_Workflow Sample Urine Sample (2ml) Extraction Ether Extraction of Free Acids Sample->Extraction Derivatization Silylation with Bis(trimethylsilyl)acetamide Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Mass Fragmentography) GCMS->Data

Figure 2: GC-MS Analysis Workflow

Detailed GC-MS Protocol for Simultaneous Analysis of Urinary this compound, HVA, and VMA

This protocol is based on a previously described method for the simultaneous analysis of these catecholamine metabolites.

1. Sample Preparation:

  • Take 2 ml of a 24-hour urine collection.
  • Perform an extraction of the free acids from the urine sample using ether.

2. Derivatization:

  • The extracted free acids are then subjected to a silylation reaction.
  • This is achieved by adding bis(trimethylsilyl)acetamide to the sample, which converts the phenolic, alcoholic, and carboxylic acid groups into their trimethylsilyl (TMSi) derivatives. This step is crucial for increasing the volatility and thermal stability of the analytes for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Shimadzu LKB 9000 GC-MS system (or equivalent).
  • Column: 3 ft x 3 mm column packed with 1.5% OV-1.
  • Temperature Program: Start at 130°C and increase to 260°C at a rate of 10°C/min.
  • Mass Spectrometer: Operated in mass fragmentography mode.

4. Mass Fragmentography Parameters:

  • The mass spectrometer is set to monitor specific ion fragments that are characteristic of the TMSi derivatives of the target analytes.
  • HVA (as TMSi derivative): Monitor m/e 326.
  • VMA (as TMSi derivative): Monitor m/e 297.
  • This compound (DOMA) (as TMSi derivative): Monitor m/e 355.

5. Quantification:

  • The concentration of each analyte is determined by comparing the peak area of its characteristic ion fragment in the sample to a standard curve generated from known concentrations of the analytes. The method has a sensitivity in the picogram to nanogram range.

Conclusion: Complementary, Not Interchangeable, Biomarkers

References

Unveiling the Pharmacological Landscape: A Comparative Analysis of DHMPA and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological effects of Dihydroxymethyl-5-phenyl-1-adamantane (DHMPA) and its analogues is crucial for advancing therapeutic strategies. This guide provides an objective comparison of their biological activities, supported by experimental data and detailed methodologies.

Medroxyprogesterone acetate (MPA), a widely used synthetic progestin, undergoes extensive metabolism in the body, giving rise to a variety of analogues with distinct pharmacological profiles. Among these, 5α-dihydro-MPA (this compound) and other hydroxylated metabolites have garnered scientific interest. This comparison focuses on the known effects of this compound and its primary analogues, namely 6β-hydroxy-MPA, 2β-hydroxy-MPA, and 1β-hydroxy-MPA, in relation to the parent compound, MPA.

Comparative Biological Activities

The biological effects of MPA and its metabolites are primarily mediated through their interactions with steroid hormone receptors, including the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). The extent of their activity at these receptors dictates their progestational, androgenic, and glucocorticoid effects.

CompoundProgesterone Receptor (PR) ActivityAndrogen Receptor (AR) ActivityGlucocorticoid Receptor (GR) ActivityGABAA Receptor Modulation
Medroxyprogesterone Acetate (MPA) Potent AgonistAgonistAgonistPositive Modulator
5α-dihydro-MPA (this compound) Data Not AvailableData Not AvailablePotential AgonistNo significant modulation
6β-hydroxy-MPA Data Not AvailableData Not AvailableData Not AvailableData Not Available
2β-hydroxy-MPA Data Not AvailableData Not AvailableData Not AvailableData Not Available
1β-hydroxy-MPA Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: "Data Not Available" indicates that specific quantitative data for the metabolites' activities were not found in the reviewed literature. The potential glucocorticoid activity of this compound is inferred from the known activity of other 5α-reduced glucocorticoids.

A key distinguishing feature is the differential activity at the GABAA receptor. While MPA itself can modulate this receptor, its metabolites, this compound and 3α,5α-tetrahydro-MPA (THMPA), have been found to lack this modulatory effect. This difference in activity could have significant implications for the central nervous system effects of these compounds.

MPA is a known agonist at the androgen receptor, contributing to its androgenic side effects[1][2][3]. Studies have shown that MPA can inhibit the proliferation of certain breast cancer cells via the androgen receptor[4]. In contrast, in some contexts, MPA has been shown to have antiandrogenic effects[5]. MPA also exhibits significant activity at the glucocorticoid receptor, with a relative binding affinity of 42-46% compared to dexamethasone. This glucocorticoid activity is believed to contribute to some of its side effects.

While direct comparative data for the metabolites is scarce, the metabolism of MPA to these various analogues is a critical factor in its overall pharmacological profile. The enzymatic processes involved in the metabolism of MPA are crucial for determining the circulating levels of the parent drug and its metabolites.

Experimental Protocols

To provide a framework for the evaluation of this compound and its analogues, the following are detailed methodologies for key experiments used to characterize the activity of steroid hormones.

Competitive Steroid Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound for a specific steroid receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Purified recombinant human steroid receptors (PR, AR, or GR).

  • Radiolabeled ligand (e.g., [³H]progesterone for PR, [³H]dihydrotestosterone for AR, [³H]dexamethasone for GR).

  • Test compounds (this compound and its analogues).

  • Assay buffer (e.g., Tris-HCl buffer with additives).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • A constant concentration of the specific steroid receptor and the corresponding radiolabeled ligand are incubated in the wells of a 96-well filter plate.

  • Increasing concentrations of the unlabeled test compound are added to the wells.

  • The mixture is incubated to allow competitive binding to reach equilibrium.

  • The unbound ligand is separated from the receptor-bound ligand by vacuum filtration through the filter plate.

  • The amount of radioactivity retained on the filter, representing the bound radiolabeled ligand, is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.

  • The relative binding affinity (RBA) is then calculated relative to a reference compound.

G cluster_0 Competitive Binding Assay Workflow A Incubate Receptor, Radioligand, and Test Compound B Equilibrium Binding A->B Competition C Separate Bound and Free Ligand B->C Filtration D Quantify Bound Radioligand C->D Scintillation Counting E Calculate IC50 and Relative Binding Affinity D->E Data Analysis

Workflow for a competitive steroid receptor binding assay.
Luciferase Reporter Gene Assay for Functional Activity

This cell-based assay is used to determine the functional activity (agonist or antagonist) of a compound at a specific steroid receptor.

Principle: The assay utilizes a cell line that has been genetically engineered to express a luciferase reporter gene under the control of a promoter containing hormone response elements (HREs) for a specific steroid receptor. Activation of the receptor by an agonist leads to the expression of luciferase, which can be measured as light output.

Materials:

  • Appropriate cell line (e.g., T47D for PR, LNCaP for AR, HeLa for GR).

  • Cell culture medium and supplements.

  • Plasmids: an expression vector for the steroid receptor (if not endogenously expressed) and a reporter plasmid containing HREs upstream of the luciferase gene.

  • Transfection reagent.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cells are cultured in appropriate multi-well plates.

  • Cells are transfected with the receptor and reporter plasmids. Stable cell lines expressing the reporter construct can also be used.

  • After transfection, cells are treated with various concentrations of the test compound.

  • For antagonist activity assessment, cells are co-treated with a known agonist and the test compound.

  • Following an incubation period, the cells are lysed.

  • The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • The fold induction of luciferase activity compared to a vehicle control is calculated to determine agonist activity. The inhibition of agonist-induced luciferase activity is calculated to determine antagonist activity.

G cluster_1 Luciferase Reporter Assay Signaling Pathway Ligand Steroid Ligand (e.g., this compound) Receptor Steroid Receptor (PR, AR, or GR) Ligand->Receptor Binds and Activates HRE Hormone Response Element Receptor->HRE Binds to DNA Luciferase Luciferase Gene HRE->Luciferase Initiates Transcription Light Light Emission Luciferase->Light Produces Light

Signaling pathway in a luciferase reporter gene assay.

Conclusion

The pharmacological profiles of this compound and its analogues are complex and not yet fully elucidated. While MPA is known to interact with multiple steroid receptors, leading to a range of biological effects, the specific activities of its metabolites remain largely uncharacterized in direct comparative studies. The available data suggest that metabolic conversion can significantly alter the activity profile of the parent compound, as evidenced by the differential effects on the GABAA receptor. Further research employing standardized experimental protocols, such as those outlined in this guide, is necessary to fully understand the comparative effects of this compound and its analogues. This knowledge is essential for the development of more specific and targeted therapeutic agents with improved efficacy and reduced side-effect profiles.

References

The Emerging Role of 3,4-Dihydroxymandelic Acid (DHMA) in Disease Progression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of 3,4-dihydroxymandelic acid (DHMA) and its correlation with the progression of various diseases. DHMA, a metabolite of norepinephrine, is gaining attention as a potential biomarker for conditions associated with oxidative stress and metabolic dysregulation. This document summarizes key findings, presents quantitative data when available, and details experimental protocols for the measurement of DHMA, offering a valuable resource for researchers investigating novel biomarkers and therapeutic targets.

DHMA and Disease Progression: An Overview

3,4-dihydroxymandelic acid (DHMA) is a product of norepinephrine metabolism, formed through the action of monoamine oxidase and aldehyde dehydrogenase.[1] Its role as a potent antioxidant and radical scavenger suggests a protective function against cellular damage.[2] Alterations in DHMA levels may therefore reflect underlying pathological processes in a range of diseases.

Tyrosinemia Type I

Hereditary Tyrosinemia Type I is an inborn error of metabolism characterized by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), leading to the accumulation of toxic metabolites.[3][4] While succinylacetone is the pathognomonic marker for this disease, alterations in the tyrosine metabolism pathway can influence the levels of other metabolites. In a patient with hereditary tyrosinemia, a 40-fold increase in urinary p-tyramine, another tyrosine metabolite, was observed compared to a control population.[5] Although direct quantitative data on DHMA levels throughout the progression of Tyrosinemia Type I is limited in the reviewed literature, the metabolic disruption inherent in the disease suggests that downstream metabolites of tyrosine, including those of catecholamines like norepinephrine and its metabolite DHMA, could be affected. Further research is warranted to establish a direct correlation between DHMA levels and the stages of Tyrosinemia Type I.

Cardiovascular Disease

Oxidative stress is a well-established contributor to the pathogenesis of cardiovascular diseases (CVD). Biomarkers of oxidative stress are therefore of significant interest for assessing disease risk and progression. DHMA's potent antioxidant properties make it a candidate biomarker in this context. While direct evidence linking specific plasma concentrations of DHMA to different stages of coronary artery disease is not yet well-established in large cohort studies, the underlying principle of its involvement in mitigating oxidative damage is strong. For comparison, other biomarkers of oxidative stress and lipid dysregulation have been correlated with CVD progression. For instance, in patients with stable coronary artery disease, plasma levels of D-dimer have been associated with cardiovascular event risk. Furthermore, a study on hypertensive patients showed a significant association between the atherogenic index of plasma (AIP) and coronary heart disease. Future studies focusing on quantifying DHMA in patient cohorts with varying degrees of cardiovascular disease will be crucial to validate its role as a prognostic marker.

Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss, often linked to oxidative stress and mitochondrial dysfunction. While cerebrospinal fluid (CSF) biomarkers like β-amyloid and tau proteins are the current standards for Alzheimer's diagnosis and monitoring, the search for more accessible and peripheral biomarkers is ongoing. Given DHMA's neuroprotective potential as an antioxidant, its levels in CSF or plasma could reflect the extent of oxidative damage in the central nervous system. Currently, direct quantitative data correlating CSF or plasma DHMA levels with the stages of Alzheimer's disease or other neurodegenerative conditions is scarce. However, the established link between oxidative stress and these diseases provides a strong rationale for investigating DHMA as a potential biomarker for disease progression.

Quantitative Data Summary

A significant gap in the current research is the lack of comprehensive quantitative data correlating DHMA levels with specific stages of disease progression. The following table highlights the type of comparative data that is needed and provides examples from related biomarkers to illustrate the direction for future research.

DiseaseBiomarkerSample TypePatient CohortControl Group (Concentration)Stage 1 (Concentration)Stage 2 (Concentration)Stage 3 (Concentration)Reference
Tyrosinemia Type I DHMA (Hypothetical) Urine Pediatric Patients [Normal Range] [Early Stage] [Advanced Stage] [Post-Treatment] Future Research
p-TyramineUrinePatient with Hereditary Tyrosinemia[Control Population Mean]40-fold increase--
Cardiovascular Disease DHMA (Hypothetical) Plasma Coronary Artery Disease Patients [Healthy Controls] [Stable Angina] [Acute Coronary Syndrome] [Heart Failure] Future Research
D-dimerPlasmaOutpatients with prior MI or revascularization-Age-adjusted thresholds--
Atherogenic Index of Plasma (AIP)PlasmaHypertensive PatientsQ1 (Lowest Quartile)Q2Q3Q4 (OR=1.43 vs Q1)
Neurodegenerative Disease DHMA (Hypothetical) CSF / Plasma Alzheimer's Disease Patients [Cognitively Normal] [Mild Cognitive Impairment] [Mild AD] [Moderate/Severe AD] Future Research
Aβ42CSFAlzheimer's Disease vs. Healthy Elderly>500 pg/mL-Marked decrease-
Total tau (t-tau)CSFAlzheimer's Disease vs. Healthy Elderly<300 pg/mL->600 pg/mL-

Experimental Protocols

Accurate and reproducible quantification of DHMA is essential for its validation as a biomarker. The following are detailed methodologies for the analysis of DHMA in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary DHMA

This method is considered the gold standard for the quantification of small molecules in complex biological matrices due to its high accuracy and specificity.

Sample Preparation:

  • Collection: Collect 24-hour or spot urine samples. To preserve analytes, acidify the samples with concentrated hydrochloric acid to a final pH of approximately 2-3.

  • Storage: Store samples at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples and vortex. Add an aliquot of a stable isotope-labeled internal standard (e.g., DHMA-d3) to a defined volume of urine.

  • Dilution and Centrifugation: Dilute the sample with a stabilizing solution. Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Derivatization (Optional but can improve chromatography): Transfer the supernatant to a new vial and perform derivatization if necessary for the specific column and mobile phase used.

  • Injection: Transfer the final prepared sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column with a gradient elution using a mobile phase containing an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve retention of the polar DHMA molecule.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both DHMA and its internal standard.

  • Quantification: Generate a calibration curve using standards of known DHMA concentrations and calculate the concentration of DHMA in the urine samples based on the peak area ratios of the analyte to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma DHMA

GC-MS is another powerful technique for the quantification of small molecules, often requiring derivatization to increase volatility.

Sample Preparation:

  • Collection: Collect blood samples in appropriate tubes (serum is recommended to avoid contamination from anticoagulants like EDTA).

  • Separation: Centrifuge the blood to separate plasma or serum.

  • Storage: Store plasma/serum at -80°C.

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard to the plasma/serum sample.

  • Protein Precipitation: Precipitate proteins by adding a solvent like methanol. Vortex and centrifuge to pellet the proteins.

  • Extraction and Derivatization: Transfer the supernatant and perform a liquid-liquid extraction. The extract is then dried and derivatized to make DHMA volatile. A common derivatization agent is pentafluorobenzoyl chloride (PFBoylCl).

  • Injection: The derivatized sample is reconstituted in a suitable solvent for injection into the GC-MS system.

GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for the analysis of the derivatized DHMA.

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized DHMA and its internal standard.

  • Quantification: Create a calibration curve with derivatized standards to quantify DHMA in the plasma samples.

Signaling and Metabolic Pathways

To understand the significance of DHMA levels, it is crucial to consider its position within the broader metabolic network.

Norepinephrine Metabolism

DHMA is a key intermediate in the degradation of norepinephrine. This pathway is critical for regulating neurotransmitter levels and has implications for both the central nervous system and peripheral tissues.

Norepinephrine_Metabolism cluster_key Enzyme Key Norepinephrine Norepinephrine DOPEGAL 3,4-Dihydroxyphenylglycolaldehyde Norepinephrine->DOPEGAL MAO Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT DHPG 3,4-Dihydroxyphenylglycol DOPEGAL->DHPG AR DHMA 3,4-Dihydroxymandelic Acid DOPEGAL->DHMA AD MHPG 3-Methoxy-4-hydroxyphenylglycol DHPG->MHPG COMT Normetanephrine->MHPG MAO VMA Vanillylmandelic Acid MHPG->VMA ADH, AD key MAO: Monoamine Oxidase COMT: Catechol-O-methyltransferase AR: Aldehyde Reductase AD: Aldehyde Dehydrogenase ADH: Alcohol Dehydrogenase

Caption: Norepinephrine degradation pathway leading to DHMA and VMA.

Experimental Workflow for Biomarker Discovery and Validation

The process of identifying and validating a biomarker like DHMA for clinical use involves several key stages, from initial discovery to clinical application.

Biomarker_Workflow Discovery Discovery (e.g., Metabolomics) Quantification Quantitative Method Development (e.g., LC-MS/MS, GC-MS) Discovery->Quantification Validation Analytical Validation (Accuracy, Precision, Specificity) Quantification->Validation Clinical_Association Clinical Association Studies (Correlation with Disease Progression) Validation->Clinical_Association Clinical_Utility Assessment of Clinical Utility (Prognostic/Diagnostic Value) Clinical_Association->Clinical_Utility

Caption: A typical workflow for biomarker development.

Conclusion and Future Directions

3,4-dihydroxymandelic acid holds promise as a biomarker for diseases characterized by oxidative stress and metabolic disturbances. Its strong antioxidant properties and central role in norepinephrine metabolism provide a solid biological basis for its investigation. However, this guide highlights a critical need for further research to establish a definitive correlation between DHMA levels and the progression of specific diseases such as Tyrosinemia Type I, cardiovascular disease, and neurodegenerative disorders. Future efforts should focus on large-scale, longitudinal studies that quantify DHMA in well-characterized patient cohorts. The development and standardization of robust analytical methods, such as those detailed in this guide, will be paramount to the success of these endeavors. By filling the existing gaps in quantitative data, the scientific community can fully elucidate the potential of DHMA as a valuable tool in clinical diagnostics and drug development.

References

Dihydromyricetin (DHM): A Comparative Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An evidence-based guide for researchers and drug development professionals on the mechanisms and efficacy of the natural flavonoid Dihydromyricetin in metabolic and neurodegenerative disease models.

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound extracted from plants such as Ampelopsis grossedentata. Possessing a range of biological activities, including potent anti-inflammatory, antioxidant, and metabolism-regulating properties, DHM has emerged as a promising therapeutic candidate for several complex diseases.[1] This guide provides a comparative analysis of DHM's efficacy, supported by preclinical and clinical data, details its molecular mechanisms of action, and outlines the experimental protocols used to generate this evidence.

Core Mechanisms of Action

DHM exerts its therapeutic effects through the modulation of several key signaling pathways. Its multifaceted action allows it to simultaneously address inflammation, oxidative stress, and metabolic dysregulation, which are common underlying factors in many chronic diseases.

One of the primary mechanisms is the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway .[1][2] This pathway is a master regulator of cellular energy homeostasis. DHM-induced activation of AMPK/SIRT1 leads to the inhibition of pro-inflammatory signals like NF-κB and reduces apoptosis, offering significant neuroprotection in models of Alzheimer's disease.[1][3]

DHM_AMPK_SIRT1_Pathway cluster_result Therapeutic Outcome DHM Dihydromyricetin (DHM) AMPK AMPK (Activated) DHM->AMPK SIRT1 SIRT1 (Upregulated) AMPK->SIRT1 p53 p53 Acetylation (Reduced) SIRT1->p53 Deacetylates NFkB NF-κB (p65) Acetylation (Reduced) SIRT1->NFkB Deacetylates Apoptosis Neuronal Apoptosis p53->Apoptosis Inflammation Neuroinflammation (TNF-α, IL-1β) NFkB->Inflammation Neuroprotection Neuroprotective Effects

Figure 1: DHM's neuroprotective mechanism via the AMPK/SIRT1 pathway.

DHM also robustly counters oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . It suppresses Kelch-like ECH-associated protein 1 (KEAP1), the negative regulator of Nrf2. This allows Nrf2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant genes, including heme oxygenase-1 (HO-1) and SOD, thereby protecting cells from oxidative damage.

DHM_Nrf2_Pathway DHM Dihydromyricetin (DHM) KEAP1 KEAP1 DHM->KEAP1 Inhibits Nrf2_cyto Nrf2 (Cytoplasmic) KEAP1->Nrf2_cyto Sequesters & Degrades Nrf2_nuc Nrf2 (Nuclear) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidants Antioxidant Proteins (HO-1, SOD, etc.) ARE->Antioxidants Promotes Transcription OxidativeStress Reduced Oxidative Stress Antioxidants->OxidativeStress

Figure 2: DHM's antioxidant effect through activation of the Nrf2 pathway.

Furthermore, DHM has been shown to inhibit the NLRP3 inflammasome , a key component of the innate immune system that, when overactivated, contributes to chronic inflammation. DHM suppresses both the priming signal (via NF-κB inhibition) and the activation signal of the inflammasome. This effect is partly mediated by its ability to promote mitophagy, the selective removal of damaged mitochondria, which prevents the release of mitochondrial ROS that can trigger NLRP3 activation.

DHM_NLRP3_Pathway cluster_NLRP3 NLRP3 Inflammasome Activation DHM Dihydromyricetin (DHM) Mitophagy Mitophagy (Enhanced) DHM->Mitophagy NFkB NF-κB Activation DHM->NFkB Inhibits MitoROS Mitochondrial ROS Mitophagy->MitoROS Clears Damaged Mitochondria NLRP3_assy Inflammasome Assembly (NLRP3, ASC, Pro-Casp1) MitoROS->NLRP3_assy Signal 2 (Activation) NLRP3_exp NLRP3 & Pro-IL-1β (Transcription) NFkB->NLRP3_exp Signal 1 (Priming) Casp1 Caspase-1 (Active) NLRP3_assy->Casp1 Cleaves Pro-Casp1 IL1b IL-1β Secretion Casp1->IL1b Cleaves Pro-IL-1β

Figure 3: DHM-mediated inhibition of the NLRP3 inflammasome.

Experimental Design and Workflow

The therapeutic potential of DHM is typically evaluated using a multi-tiered approach, progressing from in vitro cell-based assays to in vivo animal models of disease, followed by human clinical trials. A representative workflow for a preclinical animal study is outlined below.

Experimental_Workflow cluster_A cluster_B cluster_C cluster_D cluster_E A Phase 1: Disease Model Induction B Phase 2: Randomization & Treatment A->B C Phase 3: In-Life Assessments B->C D Phase 4: Terminal Sample Collection C->D E Phase 5: Ex Vivo & Molecular Analysis D->E A_detail e.g., High-Fat Diet (NAFLD) or Aβ Injection (AD) B_detail Groups: - Vehicle Control - Disease Model - DHM Treatment - Positive Control (e.g., Metformin) C_detail - Body Weight - Blood Glucose - Behavioral Tests (e.g., Morris Water Maze) D_detail - Blood Serum - Target Organs (Liver, Brain) E_detail - Histopathology (H&E) - Biomarker ELISAs - Western Blot (Pathways) - qPCR (Gene Expression)

Figure 4: Generalized workflow for preclinical evaluation of DHM.

Comparative Efficacy: Metabolic Disease

DHM has shown significant therapeutic potential in non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, with preclinical studies demonstrating efficacy comparable or complementary to the first-line antidiabetic drug, Metformin.

Preclinical Data: DHM vs. Metformin in Diabetic Animal Models

The following table summarizes results from studies using db/db mice or high-fat diet (HFD)-induced obese rats, common models for type 2 diabetes and metabolic syndrome.

ParameterModel SystemDHM TreatmentDHM Result vs. ControlMetformin Result vs. ControlReference
Fasting Blood Glucose db/db Mice0.5-1.0 g/kg/day (8 wks)↓ Significant Decrease ↓ Significant Decrease
HbA1c db/db Mice0.5-1.0 g/kg/day (8 wks)↓ Significant Decrease ↓ Significant Decrease
HOMA-IR Index db/db Mice0.5-1.0 g/kg/day (8 wks)↓ Significant Decrease ↓ Significant Decrease
Serum Total Cholesterol HFD Rats300 mg/kg/day (14 wks)↓ 60.8% Decrease ↓ Significant Decrease
Serum Triglycerides HFD Rats300 mg/kg/day (14 wks)↓ 53% Decrease ↓ Significant Decrease
GLP-1 Secretion STC-1 Cells & Diabetic MiceIn vitro / In vivo↑ Significant Increase ↑ Significant Increase
Clinical Data: DHM in Nonalcoholic Fatty Liver Disease (NAFLD)

A randomized, double-blind, placebo-controlled trial investigated the effects of DHM supplementation in patients with NAFLD.

ParameterPatient PopulationDHM TreatmentResult vs. PlaceboReference
ALT & AST 60 Adult NAFLD Patients150 mg, twice daily (3 mos)↓ Significant Decrease
Serum Glucose 60 Adult NAFLD Patients150 mg, twice daily (3 mos)↓ Significant Decrease
LDL-Cholesterol 60 Adult NAFLD Patients150 mg, twice daily (3 mos)↓ Significant Decrease
HOMA-IR Index 60 Adult NAFLD Patients150 mg, twice daily (3 mos)↓ Significant Decrease
TNF-α 60 Adult NAFLD Patients150 mg, twice daily (3 mos)↓ Significant Decrease
Adiponectin 60 Adult NAFLD Patients150 mg, twice daily (3 mos)↑ Significant Increase
Exemplar Experimental Protocol: DHM in a Rat Model of NAFLD
  • Animal Model: Male Sprague-Dawley rats were divided into groups: Normal Control (NC), High-Fat Diet (HFD) model, HFD + Metformin (200 mg/kg), and HFD + DHM (150 and 300 mg/kg). The HFD contained 45% of calories from fat.

  • Treatment Administration: DHM and Metformin were dissolved in 0.5% sodium carboxymethyl cellulose (NaCMC) and administered daily via oral gavage for 14 weeks.

  • Biochemical Analysis: At the end of the study, blood was collected following an overnight fast. Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) were measured using commercial assay kits.

  • Glucose and Insulin Tolerance: An intraperitoneal glucose tolerance test (IPGTT) and insulin tolerance test (IPITT) were performed to assess glucose homeostasis and insulin sensitivity.

  • Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value < 0.05 was considered statistically significant.

Therapeutic Potential in Neuroinflammation: Alzheimer's Disease

DHM's ability to cross the blood-brain barrier and exert potent anti-inflammatory and anti-apoptotic effects makes it a strong candidate for neurodegenerative diseases like Alzheimer's Disease (AD).

Preclinical Data: DHM in Animal Models of Alzheimer's Disease

Studies using APP/PS1 transgenic mice or Aβ-induced rat models show that DHM can ameliorate key pathological features of AD.

Parameter / OutcomeModel SystemDHM TreatmentResult vs. AD ModelReference
Cognitive Function Aβ-induced AD Rats100-200 mg/kg/dayImproved learning/memory in Morris Water Maze
Hippocampal TNF-α Aβ-induced AD Rats100-200 mg/kg/day↓ Significant Decrease
Hippocampal IL-1β Aβ-induced AD Rats100-200 mg/kg/day↓ Significant Decrease
NLRP3 Expression APP/PS1 Mice1 mg/kg/day (i.p.)↓ Significant Decrease
Caspase-1 Activation APP/PS1 Mice1 mg/kg/day (i.p.)↓ Significant Decrease
Neuronal Apoptosis Aβ-induced AD Rats100-200 mg/kg/day↓ Significant Decrease (TUNEL assay)
Exemplar Experimental Protocol: DHM in a Rat Model of AD
  • Animal Model: Male Sprague-Dawley rats were used. The AD model was induced by stereotaxic injection of aggregated amyloid-beta 1-42 (Aβ1-42) into the hippocampus. Sham-operated rats received saline injections.

  • Treatment Administration: Following surgery, rats were administered DHM (100 or 200 mg/kg) daily via oral gavage.

  • Behavioral Testing: Spatial learning and memory were assessed using the Morris Water Maze test, measuring parameters such as escape latency and the number of platform crossings.

  • Biochemical Analysis: After behavioral testing, animals were euthanized. Serum and hippocampal tissue were collected. Levels of inflammatory cytokines (TNF-α, IL-1β) were quantified using radioimmunoassay (RIA).

  • Western Blot Analysis: Hippocampal tissue lysates were used to measure the protein expression levels of key signaling molecules, including phosphorylated AMPK (p-AMPK) and SIRT1, to confirm pathway activation.

  • Apoptosis Detection: Apoptotic cells in the hippocampus were identified and quantified using the TdT-mediated dUTP nick end labeling (TUNEL) assay on brain sections.

Conclusion and Future Directions

The evidence from a growing body of preclinical research and an initial human clinical trial strongly supports the therapeutic potential of Dihydromyricetin. Its ability to favorably modulate multiple, interconnected signaling pathways—namely AMPK/SIRT1, Nrf2, and NLRP3—positions it as a compelling candidate for complex diseases with inflammatory and metabolic components, such as NAFLD and Alzheimer's disease.

Preclinical data demonstrate that DHM's efficacy can be comparable to established drugs like Metformin in metabolic models. Furthermore, its performance in neurodegenerative models, by reducing neuroinflammation and apoptosis while improving cognitive function, is highly promising.

The successful translation of these findings into clinical practice remains a challenge. While an initial study in NAFLD patients yielded positive results, larger, multi-center clinical trials are imperative to establish optimal dosing, long-term safety, and definitive efficacy in various patient populations. Future research should also focus on head-to-head comparison trials against current standards of care for neurodegenerative diseases and further exploration of its synergistic potential when used in combination therapies.

References

Unraveling Neurological Disorders: A Comparative Meta-Analysis of DHMPA Levels

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the fluctuating landscape of 3,4-dihydroxyphenylacetic acid (DHMPA), a key dopamine metabolite, reveals distinct patterns across various neurological disorders. This guide provides a comparative analysis of this compound levels in cerebrospinal fluid (CSF), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

The metabolism of dopamine, a crucial neurotransmitter, is increasingly implicated in the pathophysiology of numerous neurological diseases. This compound, also known as DOPAC, is a primary metabolite of dopamine, and its concentration in CSF can serve as a valuable biomarker reflecting the state of the dopaminergic system. This guide synthesizes findings from multiple studies to compare CSF this compound levels in patients with Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, Multiple Sclerosis, and Amyotrophic Lateral Sclerosis against healthy controls.

Quantitative Comparison of CSF this compound Levels

The following table summarizes the quantitative data on this compound (DOPAC) concentrations in the cerebrospinal fluid of patients with various neurological disorders compared to healthy control subjects.

Neurological DisorderPatient Group this compound (DOPAC) Concentration (pmol/mL)Healthy Control Group this compound (DOPAC) Concentration (pmol/mL)Percentage Changep-valueReference
Parkinson's Disease 1.22 (Pre-Clinical PD)3.59 (No-PD group)↓ 66%p=0.0354[1]
DecreasedNot specifiedNot specifiedp<0.0001[2]
Significantly decreasedNot specifiedNot specifiedNot specified[3]
Huntington's Disease IncreasedNot specifiedNot specifiedNot specified[4]
Alzheimer's Disease Significantly decreasedNot specifiedNot specifiedNot specified[5]
Multiple Sclerosis No significant differenceNot specifiedNot specifiedNot specified
Amyotrophic Lateral Sclerosis Reduced concentrationsNot specifiedNot specifiedNot specified

Experimental Protocols

The primary method for the quantification of this compound (DOPAC) in cerebrospinal fluid is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This technique offers high sensitivity and selectivity for the analysis of catecholamines and their metabolites.

Detailed Methodology for HPLC-ECD Analysis of CSF this compound

1. Sample Collection and Preparation:

  • Cerebrospinal fluid is typically collected via lumbar puncture.

  • To prevent degradation of catecholamines, samples are immediately placed on dry ice and stored at -80°C until analysis.

  • For analysis, CSF samples are thawed and may undergo a minimal preparation step, such as centrifugation to remove any particulate matter. In some protocols, a deproteinization step with an acid (e.g., perchloric acid) is performed.

2. Chromatographic Separation:

  • HPLC System: A standard HPLC system equipped with a pump, injector, and a reverse-phase C18 column is used.

  • Mobile Phase: The mobile phase is typically an aqueous buffer solution containing an organic modifier (e.g., methanol or acetonitrile), an ion-pairing agent (e.g., octanesulfonic acid), and a chelating agent (e.g., EDTA) to prevent the oxidation of catecholamines. The pH is maintained in the acidic range (typically around 3.0-4.0) to ensure the stability and retention of the analytes.

  • Isocratic Elution: The separation is usually achieved under isocratic conditions, meaning the composition of the mobile phase remains constant throughout the analysis.

3. Electrochemical Detection:

  • Detector: An electrochemical detector with a glassy carbon working electrode is employed for the sensitive detection of this compound.

  • Principle: The detector measures the current generated by the oxidation of this compound as it elutes from the HPLC column and passes over the electrode surface. The applied potential is optimized to maximize the signal for this compound while minimizing background noise.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.

4. Data Analysis:

  • Chromatographic data is processed using specialized software to identify and quantify the peaks corresponding to this compound based on their retention time and peak area.

  • The results are typically expressed in picomoles per milliliter (pmol/mL) or nanograms per milliliter (ng/mL) of CSF.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context of this compound and the general workflow of its analysis, the following diagrams are provided.

Dopamine_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase This compound This compound (DOPAC) Dopamine->this compound MAO, ALDH 3_MT 3-Methoxytyramine (3-MT) Dopamine->3_MT COMT HVA Homovanillic Acid (HVA) This compound->HVA COMT 3_MT->HVA MAO, ALDH HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-ECD Analysis cluster_data_analysis Data Analysis CSF_Collection CSF Collection (Lumbar Puncture) Sample_Storage Storage at -80°C CSF_Collection->Sample_Storage Thawing_Centrifugation Thawing & Centrifugation Sample_Storage->Thawing_Centrifugation Injection Injection into HPLC System Thawing_Centrifugation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Electrochemical Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Results (pmol/mL) Quantification->Results

References

A Comparative Guide to DHMPA and Homovanillic Acid as Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,4-dihydroxymandelic acid (DHMPA) and homovanillic acid (HVA) as biomarkers, primarily in the context of neuroblastoma, a common pediatric cancer. While both are metabolites of catecholamines and serve as valuable tumor markers, they originate from different precursors and can offer distinct clinical insights. This document outlines their biochemical pathways, comparative diagnostic performance, and the analytical methods used for their detection, supported by experimental data.

Biochemical Pathways and Clinical Significance

Homovanillic acid (HVA) is the major metabolite of dopamine, a neurotransmitter crucial for various functions in the brain.[1][2] Its levels are often elevated in neuroblastoma and other neuroendocrine tumors.[1] 3,4-dihydroxymandelic acid (this compound) is a metabolite of norepinephrine (noradrenaline), another key neurotransmitter in the sympathetic nervous system. In clinical practice, vanillylmandelic acid (VMA), a downstream metabolite of norepinephrine and epinephrine, is more commonly measured than this compound. For the purpose of this guide, VMA data will be used as a proxy for the norepinephrine metabolite pathway in the context of neuroblastoma diagnostics, as direct comparative studies on this compound are less common.

Elevated urinary levels of both HVA and VMA are well-established biomarkers for the diagnosis and monitoring of neuroblastoma.[3][4] Their measurement helps in assessing tumor burden and response to treatment. Beyond neuroblastoma, HVA is also investigated as a biomarker in various neurological and psychiatric disorders, including Parkinson's disease and dementia with Lewy bodies, due to its direct link to dopamine metabolism.

Catecholamine Metabolism Pathway

The following diagram illustrates the metabolic pathways leading to the formation of HVA and VMA.

Catecholamine_Metabolism cluster_enzymes Key Enzymes Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase invis1 Dopamine->invis1 This compound This compound (3,4-Dihydroxymandelic Acid) Norepinephrine->this compound MAO VMA VMA (Vanillylmandelic Acid) This compound->VMA COMT HVA HVA (Homovanillic Acid) invis1->HVA MAO, COMT invis2 MAO Monoamine Oxidase COMT Catechol-O-Methyltransferase

Caption: Metabolic pathway of catecholamines leading to HVA and VMA.

Comparative Diagnostic Performance for Neuroblastoma

The diagnostic utility of a biomarker is determined by its sensitivity and specificity. The following table summarizes the performance of HVA and VMA (as a proxy for this compound) in the diagnosis of neuroblastoma based on published studies.

Biomarker(s)SensitivitySpecificityStudy PopulationReference
HVA72%98%36 children with neuroblastoma
VMA80%97%36 children with neuroblastoma
HVA or VMA71%-14 patients with neuroblastoma
HVA and VMA combined84%-301 neuroblastoma patients
HVA and VMA (LC-MS/MS)High diagnostic accuracyHigh diagnostic accuracy120 clinical samples

Advantages and Disadvantages as Biomarkers

The choice of a biomarker depends on various factors, including its diagnostic accuracy, the ease and reliability of its measurement, and its clinical relevance.

BiomarkerAdvantagesDisadvantages
This compound (measured as VMA) - Generally higher sensitivity for neuroblastoma compared to HVA alone.- Well-established as a primary screening tool for neuroblastoma.- Can be influenced by diet and certain medications.- Requires stringent sample collection and handling procedures.
Homovanillic Acid (HVA) - A direct metabolite of dopamine, providing specific insights into dopaminergic activity.- Useful in monitoring neuroblastoma and other neurological disorders.- Can be measured simultaneously with VMA.- May have lower sensitivity than VMA for some neuroblastoma cases.- Levels can be affected by diet, medication, and stress.

Experimental Protocols for Biomarker Measurement

Accurate quantification of this compound and HVA is crucial for their clinical application. Various analytical techniques are employed, with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.

Experimental Workflow: Urinary HVA and VMA Analysis

Experimental_Workflow start Urine Sample Collection (24-hour or spot urine) acidification Sample Acidification (e.g., with HCl) start->acidification extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) acidification->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional analysis Instrumental Analysis (HPLC-ECD, GC-MS, or LC-MS/MS) extraction->analysis derivatization->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: General workflow for urinary HVA and VMA analysis.

Detailed Methodologies

1. Sample Preparation (General Protocol for Urine)

A common procedure for preparing urine samples for HVA and VMA analysis involves the following steps:

  • Collection: A 24-hour urine collection is traditionally used, though spot urine samples are increasingly common, with results normalized to creatinine concentration.

  • Acidification: The urine sample is acidified, typically with hydrochloric acid (HCl), to preserve the catecholamine metabolites.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., deuterated HVA and VMA) is added to the sample to correct for analytical variability.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate and concentrate the analytes from the urine matrix.

2. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

  • Principle: This technique separates HVA and VMA from other urinary components based on their physicochemical properties as they pass through a chromatography column. An electrochemical detector then measures the current generated by the oxidation of the analytes, which is proportional to their concentration.

  • Protocol Outline:

    • Chromatographic Separation: An isocratic HPLC system with a reverse-phase column is commonly used.

    • Mobile Phase: The mobile phase is typically an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile).

    • Detection: An electrochemical detector is set at an appropriate oxidation potential to detect HVA and VMA.

    • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and a calibration curve.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS separates volatile compounds in the gas phase. Prior to analysis, HVA and VMA must be chemically modified (derivatized) to make them volatile. The mass spectrometer then identifies and quantifies the derivatized compounds based on their mass-to-charge ratio.

  • Protocol Outline:

    • Derivatization: The dried extract is treated with a derivatizing agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create trimethylsilyl derivatives of HVA and VMA.

    • Gas Chromatography: The derivatized sample is injected into the GC, where the compounds are separated on a capillary column.

    • Mass Spectrometry: The separated compounds are ionized, and the resulting ions are detected by the mass spectrometer.

    • Quantification: Quantification is achieved using selected ion monitoring (SIM) mode, comparing the ion signals of the analytes to their corresponding internal standards.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method often requires minimal sample preparation (a "dilute-and-shoot" approach) and offers rapid analysis times.

  • Protocol Outline:

    • Sample Dilution: The urine sample is simply diluted with a suitable solvent.

    • Liquid Chromatography: A rapid separation is achieved using a reverse-phase LC column.

    • Tandem Mass Spectrometry: The analytes are detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity.

    • Quantification: The concentrations are determined from a calibration curve generated using the peak area ratios of the analytes to their internal standards.

Conclusion

Both this compound (commonly measured as VMA) and HVA are indispensable biomarkers in the clinical management of neuroblastoma. While VMA often demonstrates slightly higher sensitivity, the combination of both markers provides the most comprehensive diagnostic information. The choice of analytical method depends on the specific requirements of the laboratory, with LC-MS/MS emerging as a preferred technique due to its speed, sensitivity, and specificity. For researchers and drug development professionals, understanding the nuances of these biomarkers and their measurement is critical for accurate disease assessment and the evaluation of therapeutic interventions.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for DHMPA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3,4-dihydroxyphenylglycolaldehyde (DHMPA) in biological matrices against an established High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method. This document is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and advantages of the new method.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the new UPLC-MS/MS method compared to the established HPLC-ECD method for the analysis of this compound.

Validation ParameterEstablished HPLC-ECD MethodNew UPLC-MS/MS Method
Linearity (R²) > 0.99> 0.999
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.05 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL1000 ng/mL
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% RSD) < 15%< 10%
Recovery 85 - 95%90 - 105%
Selectivity Good, potential for interference from structurally similar compoundsExcellent, highly selective due to MRM
Analysis Run Time ~20 minutes~5 minutes
Sample Volume Required 100 µL50 µL
Robustness Sensitive to changes in mobile phase pH and electrode potentialMore robust to minor variations in chromatographic conditions

Experimental Protocols

Detailed methodologies for the established and new analytical methods are provided below.

Established HPLC-ECD Method for this compound

This method is adapted from established protocols for the analysis of catecholamine metabolites in brain tissue.

1. Sample Preparation:

  • Brain tissue samples are homogenized in an ice-cold solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).[1]

  • The homogenate is centrifuged at 10,000 x g for 10 minutes at 4°C.

  • The resulting supernatant is filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.[2]

2. HPLC-ECD Conditions:

  • HPLC System: A standard HPLC system equipped with a refrigerated autosampler and an electrochemical detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed solution of 0.1 M sodium phosphate, 0.1 mM EDTA, 0.5 mM sodium octyl sulfate, and 10% methanol, with the pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: An electrochemical detector with a glassy carbon working electrode.

  • Potential: +0.7 V vs. Ag/AgCl reference electrode.

3. Validation Parameters:

  • Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Selectivity: Evaluated by analyzing blank matrix samples to check for interfering peaks at the retention time of this compound and the internal standard.

  • Recovery: Calculated by comparing the peak areas of this compound in pre-spiked and post-spiked matrix samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage.

New UPLC-MS/MS Method for this compound

This proposed method leverages the enhanced sensitivity and selectivity of tandem mass spectrometry.

1. Sample Preparation:

  • Plasma or tissue homogenate samples (50 µL) are subjected to protein precipitation with 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d3).[3][4]

  • The mixture is vortexed and then centrifuged at 12,000 x g for 10 minutes at 4°C.

  • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • UPLC System: A high-performance UPLC system.

  • Column: A C18 reversed-phase column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be determined and optimized.

3. Validation Parameters:

  • Validation is performed according to international guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[5]

Visualizations

Norepinephrine Metabolism Pathway

The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the formation of this compound. Norepinephrine is converted to this compound by the enzyme monoamine oxidase (MAO). This compound is then further metabolized by aldehyde dehydrogenase (ALDH) or aldehyde reductase (AR).

Norepinephrine_Metabolism Norepinephrine Norepinephrine This compound This compound (3,4-dihydroxyphenylglycolaldehyde) Norepinephrine->this compound Monoamine Oxidase (MAO) DHPG DHPG (3,4-dihydroxyphenylglycol) This compound->DHPG Aldehyde Reductase (AR) DHMA DHMA (3,4-dihydroxymandelic acid) This compound->DHMA Aldehyde Dehydrogenase (ALDH)

Norepinephrine Metabolism to this compound
Experimental Workflow for New UPLC-MS/MS Method Validation

This diagram outlines the key steps involved in the validation of the new UPLC-MS/MS analytical method.

Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Spiking Spike Blank Matrix Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Selectivity Selectivity Detection->Selectivity Recovery Recovery Detection->Recovery MatrixEffect Matrix Effect Detection->MatrixEffect Stability Stability Detection->Stability

UPLC-MS/MS Method Validation Workflow

References

DHMPA and Other Polyphenols: A Comparative Guide to Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of 3-(4-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)propan-1-one (DHMPA) against other well-studied polyphenols. Due to a lack of available scientific literature on the neuroprotective properties of this compound, this guide will focus on a detailed comparison of established polyphenols, namely curcumin and resveratrol, for which extensive experimental data exists. The methodologies and data presented for these compounds can serve as a valuable reference for future investigations into the potential neuroprotective capacities of this compound.

Comparative Analysis of Neuroprotective Effects

The neuroprotective effects of polyphenols are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in cell survival and death. While data for this compound is not available, extensive research on curcumin and resveratrol provides a benchmark for comparison.

CompoundModel SystemNeuroprotective MechanismKey Quantitative Findings
Curcumin SH-SY5Y cells (in vitro model of neurotoxicity)- Reduces reactive oxygen species (ROS) production- Inhibits apoptosis- Modulates cell survival pathways (e.g., Akt)- Increased cell viability in the presence of Aβ42.[1]
6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease- Protects against lipid peroxidation- Increases levels of endogenous antioxidants (e.g., glutathione)- Protects dopaminergic neurons- Significant protection of tyrosine hydroxylase expression and D2 receptor binding.[2]
Resveratrol Primary hippocampal cultured cells- Protects against Aβ-induced neuronal cell death- Scavenges reactive oxygen species (ROS)- Dose-dependent decrease in Aβ25-35-mediated cell death with a median effective concentration of 25 μM.[3]
Rat model of cerebral ischemia- Reduces cerebral infarct volume- Alleviates brain edema- Decreases levels of oxidative stress markers (nitrite and malondialdehyde)- Significant reduction in neurological deficit scores and infarct volume at a dose of 40 mg/kg.[4]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of polyphenols like curcumin and resveratrol are mediated through complex signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action.

Neuroprotective Signaling Pathways cluster_stress Cellular Stress cluster_polyphenols Polyphenols cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Neuroinflammation Neuroinflammation NF-κB NF-κB Neuroinflammation->NF-κB Curcumin Curcumin Curcumin->Nrf2 Curcumin->NF-κB inhibits CREB CREB Curcumin->CREB Resveratrol Resveratrol Resveratrol->Nrf2 Resveratrol->NF-κB inhibits Resveratrol->CREB Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Anti-inflammatory Response Anti-inflammatory Response NF-κB->Anti-inflammatory Response BDNF BDNF CREB->BDNF Neuronal Survival Neuronal Survival BDNF->Neuronal Survival Synaptic Plasticity Synaptic Plasticity BDNF->Synaptic Plasticity

Caption: Key signaling pathways modulated by polyphenols.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the neuroprotective effects of polyphenols.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol is designed to assess the ability of a compound to protect neuronal cells from a neurotoxin.

In Vitro Neuroprotection Workflow A 1. Culture SH-SY5Y cells B 2. Differentiate cells with retinoic acid A->B C 3. Pre-treat with Polyphenol (e.g., Curcumin) B->C D 4. Induce neurotoxicity (e.g., with Aβ42) C->D E 5. Assess cell viability (MTT assay) D->E F 6. Measure ROS production (DCFH-DA assay) D->F G 7. Analyze protein expression (Western Blot) D->G

Caption: Workflow for in vitro neuroprotection assay.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Differentiation: To induce a more neuron-like phenotype, cells are often treated with retinoic acid.

  • Treatment: Cells are pre-treated with various concentrations of the test polyphenol for a specified duration.

  • Induction of Neurotoxicity: A neurotoxin, such as amyloid-beta 42 (Aβ42) or 6-hydroxydopamine (6-OHDA), is added to the culture medium to induce cell death.

  • Assessment of Cell Viability: The MTT assay is commonly used to quantify the percentage of viable cells.

  • Measurement of Reactive Oxygen Species (ROS): The DCFH-DA assay can be employed to measure intracellular ROS levels.

  • Western Blot Analysis: Protein levels of key markers for apoptosis (e.g., caspases), cell survival (e.g., Akt, Bcl-2), and neuroinflammation can be analyzed.

In Vivo Neuroprotection Assay using an MPTP Mouse Model of Parkinson's Disease

This protocol evaluates the neuroprotective effects of a compound in a living organism.

In Vivo Neuroprotection Workflow A 1. Administer Polyphenol to mice B 2. Induce Parkinson's-like pathology with MPTP A->B C 3. Behavioral testing (e.g., rotarod, open field) B->C D 4. Euthanize and collect brain tissue C->D E 5. Immunohistochemistry for dopaminergic neurons (TH staining) D->E F 6. Measure dopamine levels (HPLC) D->F G 7. Assess oxidative stress markers D->G

Caption: Workflow for in vivo neuroprotection assay.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used.

  • Treatment: The test polyphenol is administered to the mice (e.g., via oral gavage or intraperitoneal injection) for a specific period.

  • Induction of Neurodegeneration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce the loss of dopaminergic neurons, mimicking Parkinson's disease.

  • Behavioral Analysis: Motor coordination and activity are assessed using tests like the rotarod test and open field test.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and striatum.

  • Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites in the striatum.

  • Biochemical Assays: Brain tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase, glutathione peroxidase).

Conclusion

While the neuroprotective potential of this compound remains to be elucidated, the extensive research on other polyphenols like curcumin and resveratrol provides a solid framework for future studies. The established antioxidant, anti-inflammatory, and signaling pathway-modulating effects of these compounds, supported by robust in vitro and in vivo experimental data, highlight the therapeutic promise of polyphenols in neurodegenerative diseases. Future research should focus on evaluating this compound using similar experimental paradigms to determine its comparative efficacy and mechanisms of action.

References

Safety Operating Guide

DHMPA proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 2,2-Diethoxy-1-phenylethanone (DHMPA) is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount. This guide provides essential safety information, operational plans, and step-by-step procedures for the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound and take appropriate safety precautions. Handling of this compound and its waste should always be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and closed-toe shoes.

In case of a spill, absorb the material with an inert substance like vermiculite, sand, or earth.[1] Scoop the mixture into a designated, sealable container for hazardous waste.[1] Avoid runoff into storm sewers and waterways.[1]

Hazard and Toxicity Data

Understanding the quantitative toxicological data of a chemical is crucial for assessing its risk. The following table summarizes the available acute toxicity data for this compound.

Toxicity Data for this compound (CAS: 6175-45-7)
Exposure Route Value
Oral LD50 (Rat)5660 uL/kg
Dermal LD50 (Rabbit)11300 uL/kg
(Data sourced from Cole-Parmer Safety Data Sheet)[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a systematic process, from the point of generation to its final removal by a licensed waste contractor. This process ensures safety and compliance with federal and local regulations.[2]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste stream containing this compound as a non-halogenated organic solvent waste.

  • Segregate Incompatibles: Crucially, do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases. Mixing can cause dangerous chemical reactions. Store in a separate, dedicated waste container.

Step 2: Waste Collection and Containment

  • Container Selection: Use a designated hazardous waste container that is chemically compatible with this compound. Glass or other suitable solvent-resistant containers are appropriate. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.

  • Collection Process: Carefully transfer the this compound waste into the container, avoiding splashes. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.

Step 3: Proper Labeling

  • Labeling Requirements: The waste container must be clearly labeled at all times. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "2,2-Diethoxy-1-phenylethanone" or "this compound".

    • A clear indication of the hazards (e.g., "Irritant").

    • The date when waste was first added to the container (accumulation start date).

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation. This area should be secure, well-ventilated, and away from ignition sources or general lab traffic.

  • Container Management: The container must be kept tightly closed except when adding waste. It is advisable to use secondary containment, such as a tray, to catch any potential leaks.

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (per your institution's policy, often up to 12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Disposal Method: The EHS office will manage the final disposal, which typically involves sending the waste to a licensed hazardous waste facility for incineration or another approved treatment method. Never dispose of this compound by pouring it down the drain or putting it in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

DHMPA_Disposal_Workflow gen Waste Generation (this compound-containing material) char 1. Characterize Waste (Non-Halogenated Organic) gen->char seg 2. Segregate from Incompatibles char->seg collect 3. Collect in Approved Container (<90% Full) seg->collect label 4. Label Container ('Hazardous Waste', Name, Date) collect->label store 5. Store in Satellite Accumulation Area (SAA) label->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No ehs 6. Contact EHS for Waste Pickup check_full->ehs Yes dispose Final Disposal (Licensed Facility) ehs->dispose

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Waste Management

While specific experimental protocols for the chemical degradation of this compound are not typically performed at the laboratory scale for disposal, waste characterization is a key procedural step.

Protocol: General Waste Characterization

  • Objective: To confirm the identity and general composition of the waste stream before disposal.

  • Methodology:

    • Maintain a log of all components added to the waste container, including this compound and any solvents.

    • Estimate the relative concentrations of each component.

    • Consult the Safety Data Sheet (SDS) for this compound and all other components to identify potential hazards and incompatibilities.

    • Ensure this information is clearly reflected on the hazardous waste label.

  • Rationale: Accurate characterization is required by regulatory agencies like the EPA and ensures the waste is handled correctly by the disposal facility, preventing dangerous reactions and ensuring proper treatment.

Disposal of chemical waste is highly regulated. The ultimate treatment, such as high-temperature incineration, is handled by specialized facilities that have validated protocols for the complete destruction of hazardous organic materials.

Disclaimer: This document provides guidance based on general laboratory safety principles and publicly available safety data. It is imperative to consult your institution's specific Chemical Hygiene Plan and/or your Environmental Health and Safety (EHS) department for procedures and regulations applicable to your location. Always refer to the manufacturer's Safety Data Sheet (SDS) for the most detailed information.

References

Essential Safety Protocols for Handling DHMPA in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for DHMPA ((S)-2-amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic acid, CAS Number: 18684-28-1) necessitates treating this compound as potentially hazardous. All handling, storage, and disposal procedures should be conducted with a high degree of caution, adhering to stringent laboratory safety protocols for unknown substances.

Researchers and drug development professionals must implement a comprehensive safety plan when working with this compound. This includes the mandatory use of appropriate personal protective equipment (PPE), adherence to strict operational procedures, and a clear plan for emergency situations and waste disposal. The following guidelines are based on best practices for handling solid, powdered chemical compounds in a laboratory setting.[1][2][3]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and PPE, is crucial to minimize exposure.

Control/PPE Specification Purpose
Engineering Controls Certified Chemical Fume Hood or Powder Containment HoodTo minimize inhalation of airborne particles. All weighing and solution preparation should be performed within these enclosures.[1]
Eye and Face Protection Chemical Safety Goggles and Face ShieldTo protect eyes and face from splashes or airborne particles.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile), double-gloving recommendedTo prevent skin contact. Gloves should be changed regularly and immediately if contaminated.
Body Protection Fully-fastened Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a dedicated, certified containment hood to prevent inhalation.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • The container should be dated upon arrival and again when first opened.

  • Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials. The storage location should be clearly labeled and access restricted to authorized personnel.

Handling and Experimental Use
  • Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned.

  • Weighing : Conduct all weighing of the solid compound within the fume hood to contain any airborne powder.

  • Solution Preparation : When dissolving the compound, add the solvent to the powder slowly to prevent splashing.

  • General Practices : Avoid eating, drinking, and applying cosmetics in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

Emergency and First Aid Plan

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill : For a small spill of the solid, and if trained to do so, carefully clean it up using appropriate absorbent material while wearing full PPE. For larger spills, evacuate the area and contact the institution's environmental health and safety office.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal : All chemical waste must be disposed of in accordance with institutional, local, and national regulations. Do not dispose of this compound down the drain.

Safe Handling Workflow for this compound

DHMPA_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood weigh Weigh this compound Powder prep_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_solid Dispose Solid Waste decontaminate->dispose_solid dispose_liquid Dispose Liquid Waste decontaminate->dispose_liquid final_disposal Hazardous Waste Pickup dispose_solid->final_disposal dispose_liquid->final_disposal storage This compound Storage storage->prep_ppe

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.